Urotensin II, mouse acetate
Description
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Properties
Molecular Formula |
C64H88N14O19S2 |
|---|---|
Molecular Weight |
1421.6 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(4R,13S,16S)-10-(4-aminobutyl)-19-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C62H84N14O17S2.C2H4O2/c1-31(2)50(62(92)93)76-60(90)47-30-95-94-29-46(73-58(88)45(26-49(80)81)69-53(83)33(4)67-61(91)51(34(5)77)75-48(79)28-66-52(82)32(3)64)59(89)71-42(23-35-13-7-6-8-14-35)55(85)72-44(25-37-27-65-40-16-10-9-15-39(37)40)57(87)68-41(17-11-12-22-63)54(84)70-43(56(86)74-47)24-36-18-20-38(78)21-19-36;1-2(3)4/h6-10,13-16,18-21,27,31-34,41-47,50-51,65,77-78H,11-12,17,22-26,28-30,63-64H2,1-5H3,(H,66,82)(H,67,91)(H,68,87)(H,69,83)(H,70,84)(H,71,89)(H,72,85)(H,73,88)(H,74,86)(H,75,79)(H,76,90)(H,80,81)(H,92,93);1H3,(H,3,4)/t32-,33-,34+,41?,42-,43?,44-,45-,46?,47-,50-,51-;/m0./s1 |
InChI Key |
VITKNRRMVMEMIS-GZQATLASSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of Mouse Urotensin II Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a potent vasoactive peptide that has garnered significant interest in the scientific community for its diverse physiological and pathophysiological roles. Initially discovered in fish, this cyclic peptide was later identified in mammals, including mice, where it exerts its effects through the G protein-coupled receptor, GPR14, now known as the urotensin receptor (UT). This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to mouse urotensin II, with a specific focus on its acetate (B1210297) form, which is commonly used in research.
Discovery and History
The journey of urotensin II began with its isolation from the neurosecretory system of the Goby fish (Gillichthys mirabilis)[1]. For a considerable period, it was believed that U-II's biological significance was confined to non-mammalian species. However, this perception shifted when goby U-II was demonstrated to induce slow relaxation of the mouse anococcygeus muscle and contraction of rat artery segments[1]. The definitive proof of an endogenous mammalian U-II system came in 1998 with the cloning of the pre-pro U-II gene in mammals[1].
Subsequent research led to the identification of the orphan G protein-coupled receptor GPR14 as the specific receptor for U-II, now designated as the UT receptor[2][3][4]. The mouse U-II peptide was identified as a 14-amino acid cyclic peptide, sharing the conserved six-amino-acid cyclic core (-Cys-Phe-Trp-Lys-Tyr-Cys-) that is crucial for its biological activity[5]. Alongside U-II, a related peptide named urotensin II-related peptide (URP) was discovered. In mice, rats, and humans, URP is an octapeptide with an identical core sequence to U-II and also acts as an endogenous ligand for the UT receptor[6][7].
The commercially available form of mouse urotensin II is often the acetate salt. While the scientific literature primarily focuses on the peptide itself, the acetate counter-ion is a standard feature of synthetic peptides. Its presence is a result of the purification process, typically reverse-phase high-performance liquid chromatography (RP-HPLC), which often uses acetic acid in the mobile phase. The acetate salt form generally enhances the stability and solubility of the peptide in aqueous solutions, making it suitable for experimental use.
Molecular and Functional Characteristics
Amino Acid Sequence
The amino acid sequence of mouse urotensin II (preproprotein) has been determined, with the mature peptide being a 14-amino acid sequence. A closely related peptide, Urotensin II-related peptide (URP), also binds to the UT receptor and has an identical sequence in mice, rats, and humans.
Table 1: Amino Acid Sequence of Mouse Urotensin II and Related Peptides
| Peptide | Sequence |
| Mouse Urotensin II | H-Gly-Thr-Ala-Pro-Glu-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH |
| Urotensin II-Related Peptide (URP) | H-Ala-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH |
| Human Urotensin II | H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH |
Receptor Binding and Functional Activity
Mouse U-II binds with high affinity to the mouse UT receptor, initiating a cascade of intracellular signaling events. The binding affinity and functional potency have been quantified in various studies.
Table 2: Quantitative Data for Mouse Urotensin II Activity
| Parameter | Value | Cell/Tissue System | Reference |
| Binding Affinity (Ki) | 2.5 nM | HEK-293 cells expressing mouse UT receptor | [8] |
| Functional Activity (EC50) | 7.2 nM (human U-II on mouse UT receptor) | HEK-293 cells expressing mouse UT receptor (Inositol Phosphate (B84403) Accumulation) | [2] |
Signaling Pathways
Upon binding to the UT receptor, a member of the Gq/11 protein-coupled receptor family, urotensin II activates several key downstream signaling pathways. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
In addition to the canonical Gq pathway, U-II has been shown to activate other important signaling cascades, including the RhoA/Rho-kinase (ROCK), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are integral to the diverse physiological effects of U-II, such as vasoconstriction, cell proliferation, and hypertrophy.
Urotensin II Signaling Pathways
Caption: Urotensin II signaling cascade.
Experimental Protocols
This section details the methodologies for key experiments used in the characterization of mouse urotensin II.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of urotensin II for its receptor.
Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of mouse urotensin II for the UT receptor.
Materials:
-
HEK-293 cells stably expressing the mouse UT receptor
-
[¹²⁵I]-labeled human Urotensin II (as radioligand)
-
Unlabeled mouse urotensin II acetate
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Culture HEK-293 cells expressing the mouse UT receptor and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Binding Reaction: In a series of tubes, add a constant amount of cell membrane preparation and a fixed concentration of [¹²⁵I]-labeled U-II. Add increasing concentrations of unlabeled mouse U-II acetate to compete for binding.
-
Incubation: Incubate the reaction tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of unlabeled U-II. Analyze the data using non-linear regression to determine the IC50, from which the Ki (an estimate of the Kd) can be calculated.
Caption: Radioligand binding assay workflow.
In Vitro Functional Assay: Inositol Phosphate Accumulation
This assay measures the functional response to UT receptor activation by quantifying the production of a key second messenger.
Objective: To determine the potency (EC50) and efficacy of mouse urotensin II in stimulating inositol phosphate (IP) accumulation.
Materials:
-
HEK-293 cells expressing the mouse UT receptor
-
[³H]-myo-inositol
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl)
-
Mouse urotensin II acetate
-
Lysis buffer (e.g., 0.1 M formic acid)
-
Anion exchange chromatography columns
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Culture HEK-293 cells expressing the mouse UT receptor and label them overnight with [³H]-myo-inositol.
-
Stimulation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl (to inhibit IP degradation). Add increasing concentrations of mouse urotensin II acetate and incubate for a specific time (e.g., 30-60 minutes).
-
Lysis: Terminate the stimulation by adding lysis buffer.
-
IP Separation: Separate the accumulated [³H]-inositol phosphates from other cellular components using anion exchange chromatography.
-
Quantification: Elute the [³H]-IPs and measure their radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-IP accumulation as a function of the concentration of mouse U-II. Analyze the data using non-linear regression to determine the EC50 and maximum response.
Caption: Inositol phosphate accumulation assay workflow.
In Vivo Model of Atherosclerosis
This protocol describes a common in vivo model to study the effects of urotensin II on the development of atherosclerosis in mice.
Objective: To investigate the role of urotensin II in the pathogenesis of atherosclerosis.
Animal Model: Apolipoprotein E-knockout (ApoE-KO) mice, which are genetically predisposed to developing atherosclerosis.
Materials:
-
ApoE-KO mice
-
High-fat diet
-
Mouse urotensin II acetate
-
Osmotic mini-pumps for continuous infusion
-
Anesthetic and surgical equipment
-
Histological stains (e.g., Oil Red O) and imaging equipment
Procedure:
-
Animal Preparation: Acclimatize ApoE-KO mice to the laboratory conditions.
-
Diet and Treatment: Feed the mice a high-fat diet to accelerate the development of atherosclerotic plaques. Implant osmotic mini-pumps subcutaneously for the continuous infusion of either vehicle (control) or mouse urotensin II acetate at a specific dose and duration (e.g., for 4 weeks).
-
Monitoring: Monitor the mice for changes in body weight, blood pressure, and plasma lipid levels.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system. Excise the aorta and other relevant tissues.
-
Atherosclerotic Plaque Analysis: Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques. Quantify the plaque area using image analysis software.
-
Data Analysis: Compare the extent of atherosclerosis in the U-II-treated group to the control group to determine the effect of urotensin II on plaque formation.
Conclusion
The discovery of urotensin II in mammals, including the mouse, has opened up a significant field of research into its physiological and pathological roles. As a potent vasoactive peptide with a dedicated receptor system, it is implicated in a wide range of cardiovascular and metabolic processes. The availability of synthetic mouse urotensin II acetate has been instrumental for in vitro and in vivo studies, allowing for a deeper understanding of its mechanisms of action. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the urotensinergic system, with the ultimate goal of developing novel therapeutic strategies for a variety of diseases.
References
- 1. Urotensin-II - Wikipedia [en.wikipedia.org]
- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deletion of the UT receptor gene results in the selective loss of urotensin-II contractile activity in aortae isolated from UT receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Urotensin II promotes hypertrophy of cardiac myocytes via mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deletion of the UT receptor gene results in the selective loss of urotensin-II contractile activity in aortae isolated from UT receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Sequence of Mouse Urotensin II Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure and sequence of mouse Urotensin II (mUT-II), a potent vasoactive peptide. The document details the primary amino acid sequence of mUT-II and its related peptide, the genomic organization of the Uts2 gene, the proteolytic processing of its precursor protein, and the three-dimensional structural features. Furthermore, it includes detailed experimental protocols for the characterization of mUT-II and visualizations of key biological pathways.
Primary Structure and Sequence of Mouse Urotensin II and Related Peptides
Mouse Urotensin II is a peptide hormone synthesized as a larger precursor protein, prepro-urotensin II. Proteolytic processing of this precursor gives rise to the mature, biologically active peptide. In mice, two potential mature forms of Urotensin II have been reported: a 17-amino acid peptide and a 14-amino acid peptide. Additionally, a related peptide, Urotensin II-Related Peptide (URP), is also expressed in mice and is considered a significant endogenous ligand for the Urotensin II receptor.
A key feature of the Urotensin II peptide family is the highly conserved cyclic hexapeptide core, -Cys-Phe-Trp-Lys-Tyr-Cys-, which is essential for its biological activity. This cyclic structure is formed by a disulfide bond between the two cysteine residues. The N-terminal region of the peptide is more variable across species.
Table 1: Amino Acid Sequences of Mouse Urotensin Peptides
| Peptide Name | Number of Amino Acids | Sequence |
| Mouse Urotensin II (14 aa) | 14 | pGlu-His-Gly-Ala-Ala-Pro-Glu-Cys-Phe-Trp-Lys-Tyr-Cys-Ile |
| Mouse Urotensin II (17 aa) | 17 | Sequence not explicitly detailed in reviewed literature, but reported to exist.[1][2] |
| Mouse Urotensin II-Related Peptide (URP) | 8 | Ala-Cys-Phe-Trp-Lys-Tyr-Cys-Val[3] |
Genomic Structure and Precursor Protein Processing
The gene encoding mouse Urotensin II, Uts2, is located on chromosome 4.[4] It is composed of four exons and three introns. The transcription and subsequent translation of the Uts2 gene produce a 125-amino acid precursor protein called prepro-urotensin II.[5]
This precursor undergoes a series of post-translational modifications, including the cleavage of a signal peptide and further proteolytic processing to generate the mature Urotensin II peptide and potentially other peptide fragments. The processing of prepro-urotensin II is not fully characterized and is thought to lack typical cleavage sites, which may contribute to the presence of different mature isoforms.[6]
Three-Dimensional Structure
The three-dimensional structure of Urotensin II has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have revealed that the cyclic core of the peptide adopts a well-defined conformation in solution, which is crucial for its interaction with the Urotensin II receptor (UT). The N-terminal tail, in contrast, is largely disordered and flexible.[7]
The rigid cyclic structure presents the key pharmacophoric residues, namely Phenylalanine, Tryptophan, Lysine, and Tyrosine, in a specific spatial arrangement that allows for high-affinity binding to the UT receptor.
Urotensin II Signaling Pathway
Urotensin II exerts its physiological effects by binding to and activating its specific G protein-coupled receptor (GPCR), the Urotensin II receptor (UT). The UT receptor primarily couples to Gαq/11 proteins.[4] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including vasoconstriction, cell proliferation, and hypertrophy.
Experimental Protocols
This section provides an overview of the methodologies commonly employed for the characterization of mouse Urotensin II.
Peptide Sequencing and Identification
Edman Degradation: This classical method is used for the sequential determination of the amino acid sequence from the N-terminus of a peptide.
-
Protocol Outline:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl (PTC)-peptide.
-
Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a thiazolinone derivative.
-
Conversion: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC).
-
The cycle is repeated for the next amino acid in the sequence.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the precise molecular weight of the peptide and for obtaining sequence information through fragmentation analysis (tandem MS or MS/MS).
-
Protocol Outline for Tissue Extraction and Analysis:
-
Tissue Homogenization: Mouse brain or spinal cord tissue is homogenized in an acidic extraction buffer (e.g., 0.1 M acetic acid) to extract peptides.
-
Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris.
-
Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to desalt and concentrate the peptides. Peptides are eluted with an organic solvent mixture (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
-
HPLC Purification: The peptide extract is further purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate Urotensin II.
-
Mass Spectrometry Analysis: The purified peptide is analyzed by MALDI-TOF or ESI-MS to determine its mass and sequenced by MS/MS.
-
Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary method for determining the three-dimensional structure of peptides in solution.
-
Protocol Outline:
-
Sample Preparation: A highly purified and concentrated sample of the peptide (typically >1 mM) is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer in H2O/D2O).
-
Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign the proton resonances and to obtain distance constraints (from NOEs) and dihedral angle constraints (from coupling constants).
-
Structure Calculation: The experimental constraints are used as input for molecular dynamics and simulated annealing algorithms to calculate a family of structures consistent with the NMR data.
-
Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.
-
Localization Studies
In Situ Hybridization (ISH): This technique is used to visualize the expression of the Uts2 mRNA within mouse tissues.
-
Protocol Outline for Mouse Brain Sections:
-
Tissue Preparation: Mice are perfused with 4% paraformaldehyde (PFA), and the brains are dissected, post-fixed, and cryoprotected in sucrose. Frozen sections (e.g., 14-20 µm) are cut on a cryostat and mounted on slides.
-
Probe Synthesis: A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the mouse Uts2 mRNA is synthesized by in vitro transcription.
-
Hybridization: The tissue sections are pretreated to permeabilize the cells and then hybridized with the DIG-labeled probe overnight at an elevated temperature (e.g., 65-70°C).
-
Washing: Stringent washes are performed to remove the non-specifically bound probe.
-
Immunodetection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Signal Development: A chromogenic substrate (e.g., NBT/BCIP) is added, which is converted by the enzyme into a colored precipitate, revealing the location of the mRNA.
-
Immunohistochemistry (IHC): IHC is employed to detect the presence and localization of the Urotensin II peptide itself in tissue sections using a specific primary antibody.
-
Protocol Outline for Mouse Spinal Cord Sections:
-
Tissue Preparation: Similar to ISH, mice are perfused with 4% PFA, and the spinal cords are dissected, post-fixed, and processed for cryosectioning or paraffin (B1166041) embedding.
-
Antigen Retrieval: For paraffin-embedded sections, an antigen retrieval step (e.g., heat-induced epitope retrieval in citrate (B86180) buffer) is often necessary.
-
Blocking: The sections are incubated in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for mouse Urotensin II (e.g., rabbit anti-mouse Urotensin II, Phoenix Pharmaceuticals, Cat# H-071-08, at a dilution of 1:200 to 1:500) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the sections are incubated with a biotinylated secondary antibody that recognizes the primary antibody.
-
Signal Amplification and Detection: An avidin-biotin-enzyme complex (e.g., Vectastain ABC kit) is applied, followed by a chromogenic substrate (e.g., DAB) to produce a colored signal at the site of the peptide.[8]
-
Conclusion
This technical guide has provided a detailed overview of the structure, sequence, and biological context of mouse Urotensin II. The information and protocols presented herein are intended to serve as a valuable resource for researchers in academia and industry who are engaged in the study of the urotensinergic system and its potential as a therapeutic target. The provided data tables and diagrams offer a clear and concise summary of the core knowledge in this field.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Characterization of urotensin II, distribution of urotensin II, urotensin II-related peptide and UT receptor mRNAs in mouse: evidence of urotensin II at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin II–related peptide - Wikipedia [en.wikipedia.org]
- 4. Urotensin-II - Wikipedia [en.wikipedia.org]
- 5. cib.csic.es [cib.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. NMR and dynamical simulated annealing studies on the solution conformation of urotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
Urotensin II Receptor (GPR14) in Mouse Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Urotensin II receptor (UTS2R), also known as GPR14, is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological processes. Its endogenous ligand, Urotensin II (U-II), is recognized as one of the most potent vasoconstrictors identified to date.[1][2] The U-II/GPR14 system is implicated in cardiovascular function, renal physiology, and neurological processes.[2][3] This technical guide provides an in-depth overview of GPR14 in mouse tissues, focusing on its expression, signaling pathways, and the experimental methodologies used for its study. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting this receptor.
Data Presentation: GPR14 Expression in Mouse Tissues
The expression of the Urotensin II receptor (GPR14) varies across different tissues in the mouse. The following table summarizes the available quantitative and semi-quantitative data on GPR14 mRNA and protein expression. It is important to note that expression levels can be influenced by the specific mouse strain, age, and the experimental techniques employed.
| Tissue | mRNA Expression Level | Protein Expression Level | Method(s) | Reference(s) |
| Cardiovascular System | ||||
| Heart | High | Detected | RT-PCR, Immunohistochemistry | [4] |
| Aorta | Detected | Detected | RT-PCR, Immunohistochemistry | [5] |
| Renal System | ||||
| Kidney | Abundantly Expressed (Human) | Detected | Real-time quantitative PCR (Human), Immunohistochemistry | [4][6] |
| Nervous System | ||||
| Brain | Detected in various regions | Detected | In situ Hybridization, Immunohistochemistry | [7] |
| Spinal Cord | Detected in motoneurons | Detected | In situ Hybridization | [7] |
| Other Tissues | ||||
| Skeletal Muscle | High | Detected | RT-PCR, Immunohistochemistry | [5] |
| Pancreas | Detected | Not specified | RT-PCR | [1] |
| Prostate | High | Not specified | RT-PCR | [5] |
| Adrenal Gland | Detected | Not specified | RT-PCR | [8] |
| Liver | Detected | Not specified | RT-PCR | [8] |
GPR14 Signaling Pathways
Activation of the GPR14 receptor by Urotensin II initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[7] This, in turn, results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[7] Downstream of these initial events, several key signaling pathways are modulated, including the mitogen-activated protein kinase (MAPK), RhoA/Rho-kinase (ROCK), and phosphoinositide 3-kinase (PI3K)/Akt pathways.[9][10] These pathways are involved in regulating a wide range of cellular processes, including vasoconstriction, cell proliferation, and hypertrophy.[2][3]
Caption: GPR14 Signaling Cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible study of GPR14 in mouse tissues. Below are protocols for key experimental techniques.
Quantitative Real-Time PCR (qPCR) for GPR14 mRNA Expression
This protocol outlines the steps for quantifying GPR14 (Uts2r) mRNA levels in mouse tissues.
1. RNA Extraction:
-
Isolate total RNA from fresh or frozen mouse tissues using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
3. qPCR Reaction:
-
Prepare the qPCR reaction mixture using a SYBR Green-based master mix.
-
Primer Sequences (Mouse Uts2r):
-
Forward Primer: 5'-GAC TCT TCA GCT TCC AGT GC-3'
-
Reverse Primer: 5'-CAA CGG GCG CTT GTG TCT CC-3'
-
-
Use a validated housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for both GPR14 and the housekeeping gene.
-
Calculate the relative expression of GPR14 mRNA using the ΔΔCt method.[11]
Immunohistochemistry (IHC) for GPR14 Protein Localization
This protocol describes the localization of GPR14 protein in paraffin-embedded mouse tissue sections.[12]
1. Tissue Preparation:
-
Fix fresh mouse tissues in 10% neutral buffered formalin and embed in paraffin (B1166041) wax.[12]
-
Cut 4-5 µm sections and mount them on charged microscope slides.[12]
2. Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[12]
3. Antigen Retrieval:
-
Perform heat-induced antigen retrieval by incubating slides in a sodium citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.[12]
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate with a primary antibody against mouse GPR14 (use a validated antibody at the recommended dilution) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.[12]
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate.[12]
-
Develop the signal with a suitable chromogen (e.g., DAB).[12]
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
6. Imaging:
-
Examine the slides under a light microscope and capture images.
Western Blotting for GPR14 Protein Detection
This protocol details the detection of GPR14 protein in mouse tissue lysates.
1. Protein Extraction:
-
Homogenize fresh or frozen mouse tissues in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[13]
-
Determine the protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against mouse GPR14 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.[13]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating GPR14 expression and function in mouse tissues.
References
- 1. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urotensin II: the old kid in town - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-expression of urotensin II and its receptor (GPR14) in human cardiovascular and renal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orphan-receptor ligand human urotensin II: receptor localization in human tissues and comparison of vasoconstrictor responses with endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 8. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. researchgate.net [researchgate.net]
The Physiological Role of Urotensin II in Mice: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urotensin II (UII), a potent vasoactive peptide, and its receptor (UTR), a G protein-coupled receptor, are significant modulators of a wide array of physiological processes in mice. This technical guide provides a comprehensive overview of the physiological role of UII, with a focus on its impact on the cardiovascular, renal, metabolic, and central nervous systems. Detailed experimental methodologies, quantitative data from key studies, and signaling pathway diagrams are presented to serve as a valuable resource for researchers and professionals in drug development. The complex and sometimes contradictory effects of UII, highlighting its potential as a therapeutic target, are elucidated through the examination of studies involving exogenous UII administration and UII receptor knockout mouse models.
Introduction
Initially isolated from the goby fish, Urotensin II (UII) is a cyclic peptide that has been identified as the most potent endogenous vasoconstrictor in mammals.[1] Its cognate receptor, the Urotensin receptor (UTR or GPR14), is widely distributed throughout various tissues, including the cardiovascular system, kidneys, pancreas, and central nervous system.[2][3] This widespread expression underscores the diverse physiological functions of the UII/UTR system. In mice, UII has been implicated in the regulation of vascular tone, cardiac function, renal hemodynamics, glucose and lipid metabolism, and stress and anxiety-related behaviors.[4][5][6][7] Dysregulation of the UII system has been associated with several pathological conditions, including hypertension, heart failure, atherosclerosis, diabetes, and kidney disease, making it a compelling target for therapeutic intervention.[5][8][9] This guide aims to provide a detailed technical summary of the physiological actions of UII in mice, supported by quantitative data and established experimental protocols.
Cardiovascular Effects
The cardiovascular system is a primary site of UII's actions. While it is renowned as a potent vasoconstrictor, its effects can be complex, exhibiting species and vascular bed-dependent variations.[10] In mice, the role of UII in cardiovascular regulation has been investigated through both in vivo and in vitro studies.
Vascular Tone and Blood Pressure
Studies on the direct effect of UII on mouse blood vessels have yielded varied results. While human UII is a potent spasmogen in the thoracic aorta of wild-type mice, it evokes relatively little vasoconstriction compared to other agents like KCl.[11] Notably, in UTR knockout mice, this contractile activity is completely absent, confirming the specificity of the UII-UTR interaction.[11] However, the systemic administration of human UII does not appear to significantly affect basal hemodynamics in mice.[11] Furthermore, UTR knockout mice do not exhibit an overt cardiovascular phenotype under basal conditions, with similar mean arterial blood pressure, heart rate, and cardiac output compared to their wild-type counterparts.[11]
| Parameter | Wild-Type (UT+/+) Mice | UTR Knockout (UT-/-) Mice | Reference |
| Basal Mean Arterial Pressure | Similar to UT-/- | Similar to UT+/+ | [11] |
| Basal Heart Rate | Similar to UT-/- | Similar to UT+/+ | [11] |
| Basal Cardiac Output | Similar to UT-/- | Similar to UT+/+ | [11] |
| hU-II-induced Aortic Contraction (% of 60 mM KCl) | 17 ± 2% | No response | [11] |
Table 1: Basal hemodynamic parameters and vascular reactivity to human Urotensin-II (hU-II) in wild-type and UTR knockout mice.
Cardiac Function and Remodeling
The UII/UTR system is implicated in cardiac function and remodeling, particularly in pathological states. In mouse models of pressure overload induced by transverse aortic constriction (TAC), the expression of UII and its receptor is upregulated.[12] Pharmacological blockade or genetic deletion of the UTR in these models has been shown to improve survival and cardiac function, suggesting a detrimental role for UII in the progression of heart failure.[12]
| Treatment Group (TAC Mice) | Mortality Rate | Ejection Fraction (EF) | Left Ventricular End-Diastolic Diameter (LVDd) | Left Ventricular End-Systolic Diameter (LVDs) | Reference |
| Vehicle | High | 33.6 ± 1.5% | 5.3 ± 0.1 mm | 4.6 ± 0.1 mm | [12] |
| DS37001789 (0.2%) | Significantly ameliorated | Improved | Reduced | Reduced | [12] |
| GPR14 KO | Significantly ameliorated | 42.8 ± 1.5% | 4.8 ± 0.1 mm | 3.9 ± 0.2 mm | [12] |
Table 2: Effects of UTR antagonism and knockout on cardiac function in a mouse model of pressure-overload heart failure (TAC).
Renal Effects
The kidneys are another important target for UII's physiological actions. The UII/UTR system is involved in the regulation of renal hemodynamics and function, and its dysregulation is linked to diabetic kidney disease.[13]
Diabetic Kidney Disease
In streptozotocin-induced diabetic mice, ablation of the UTR has been shown to slow the progression of hyperglycemia and ameliorate diabetic kidney disease.[13] UTR knockout mice exhibited reduced albuminuria, mesangial expansion, and glomerular lesions compared to wild-type diabetic mice.[13]
| Mouse Strain (STZ-treated) | Blood Glucose Levels | Albuminuria | Mesangial Expansion | Glomerular Lesions | Reference |
| Wild-Type | Markedly elevated | Present | Present | Present | [13] |
| UT Knockout | Significantly reduced vs. WT | Ameliorated | Ameliorated | Ameliorated | [13] |
Table 3: Effects of UTR knockout on the development of diabetic kidney disease in streptozotocin (B1681764) (STZ)-treated mice.
Metabolic Effects
UII plays a complex and sometimes paradoxical role in the regulation of metabolism. It has been implicated in both the development of insulin (B600854) resistance and the improvement of glucose tolerance under certain conditions.[5][6]
Glucose Homeostasis and Insulin Resistance
Studies have shown that UII can impair glucose tolerance and reduce glucose-mediated insulin release.[5] UII gene knockout in mice has been associated with reduced serum glucose and insulin levels, and improved glucose and insulin tolerance.[5] Conversely, some studies report that chronic administration of UII can improve whole-body glucose tolerance in high-fat diet-fed mice.[14] This suggests that the metabolic effects of UII may be dependent on the duration and context of its action.
| Mouse Model | Effect of UII/UTR System | Key Findings | Reference |
| UII Knockout Mice | Improved metabolic profile | Decreased body mass, visceral fat, blood pressure; increased insulin and glucose tolerance | [5] |
| High-Fat Diet-Fed Mice (Chronic U-II) | Improved glucose tolerance | Ameliorated glucose tolerance | [14] |
| Obese Mice (UTR Blockade) | Positive metabolic effects | Weight reduction, improvement in metabolic syndrome components | [14] |
Table 4: Summary of the metabolic effects of the UII/UTR system in different mouse models.
Central Nervous System Effects
Within the central nervous system, UII and its receptor are widely distributed and have been shown to influence stress and anxiety-related behaviors.
Anxiety-like Behavior
Intracerebroventricular (i.c.v.) administration of UII in mice has been shown to induce anxiogenic-like behaviors in a dose-dependent manner.[15] These effects were observed in behavioral tests such as the elevated plus-maze and the hole-board test.[15]
| Behavioral Test | U-II Effect (i.c.v. administration) | Reference |
| Elevated Plus Maze | Anxiogenic-like behavior | [15] |
| Hole-Board Test | Anxiogenic-like behavior | [15] |
Table 5: Effects of central U-II administration on anxiety-like behaviors in mice.
Signaling Pathways
Urotensin II exerts its diverse physiological effects by activating its G protein-coupled receptor, UTR. The primary signaling cascade involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[16][17] Downstream of these initial events, other signaling pathways, including the mitogen-activated protein kinase (MAPK) and RhoA/ROCK pathways, are also activated, contributing to cellular responses such as vasoconstriction, cell proliferation, and hypertrophy.[18][19]
UII Signaling Pathway. This diagram illustrates the primary signaling cascade initiated by the binding of Urotensin II to its receptor, UTR, leading to various physiological responses.
Experimental Protocols
Transverse Aortic Constriction (TAC) in Mice
This surgical procedure is commonly used to induce pressure overload and subsequent cardiac hypertrophy and heart failure in mice.
Materials:
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Surgical microscope
-
Rodent ventilator
-
PE-90 tubing for intubation
-
Surgical instruments (forceps, scissors, needle holder)
-
7-0 silk suture
-
27-gauge needle
-
Heating pad
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.[20]
-
Intubate the mouse with PE-90 tubing and connect it to a rodent ventilator.[21]
-
Perform a thoracotomy to expose the aortic arch.[12]
-
Place a 7-0 silk suture around the transverse aorta between the innominate and left carotid arteries.
-
Tie the suture snugly around the aorta and a 27-gauge needle placed adjacent to the aorta.[12]
-
Quickly remove the needle to create a constriction of a defined diameter.
-
Close the chest wall and skin with sutures.
-
Wean the mouse from the ventilator and allow it to recover on the heating pad.
Transverse Aortic Constriction Workflow. A simplified flowchart of the key steps involved in the TAC surgical procedure in mice.
Intracerebroventricular (i.c.v.) Injection in Mice
This technique is used to deliver substances directly into the cerebral ventricles, bypassing the blood-brain barrier.
Materials:
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Anesthesia
-
Surgical drill
Procedure:
-
Anesthetize the mouse and secure its head in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and determine the coordinates for the lateral ventricle.
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the injection needle to the desired depth in the lateral ventricle.
-
Infuse the U-II solution (e.g., 1-10,000 ng/mouse in saline) over a period of several minutes.[22]
-
Slowly retract the needle and suture the scalp incision.
Evans Blue Assay for Plasma Extravasation
This method is used to quantify vascular permeability by measuring the extravasation of Evans blue dye, which binds to serum albumin.
Materials:
-
Evans blue dye solution (e.g., 2% in saline)
-
Spectrophotometer
Procedure:
-
Inject Evans blue dye intravenously into the mouse (e.g., via the tail vein).[23][24]
-
After a set circulation time, administer U-II (e.g., 0.01-10 nmol/kg, i.v.) or a control substance.[25]
-
After a specific period, perfuse the mouse with saline to remove intravascular dye.
-
Dissect the tissues of interest and weigh them.
-
Incubate the tissues in formamide to extract the extravasated Evans blue dye.
-
Measure the absorbance of the formamide extract using a spectrophotometer (at ~620 nm).
-
Quantify the amount of dye extravasated per gram of tissue.
Conclusion
Urotensin II exhibits a multifaceted physiological role in mice, with significant implications for cardiovascular, renal, metabolic, and central nervous system function. The often-complex and context-dependent nature of its effects, as demonstrated by studies on UTR knockout mice and pharmacological interventions, highlights the intricate regulatory mechanisms of the UII/UTR system. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this intriguing peptide system. Future investigations are warranted to fully unravel the complexities of UII signaling and its contribution to both health and disease.
References
- 1. Urotensin-II - Wikipedia [en.wikipedia.org]
- 2. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 3. Association Analysis of Urotensin II Gene (UTS2) and Flanking Regions with Biochemical Parameters Related to Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A closer look at the role of urotensin II in the metabolic syndrome [frontiersin.org]
- 6. The role of urotensin II in the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urotensin II: a cardiovascular and renal update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human urotensin II promotes hypertension and atherosclerotic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urotensin II: the old kid in town - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human urotensin-II is a potent vasoactive peptide: pharmacological characterization in the rat, mouse, dog and primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deletion of the UT receptor gene results in the selective loss of urotensin-II contractile activity in aortae isolated from UT receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The urotensin II receptor antagonist DS37001789 ameliorates mortality in pressure-overload mice with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loss of urotensin II receptor diminishes hyperglycemia and kidney injury in streptozotocin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Urotensin-II in Obesity and Metabolic Syndrome in Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracerebroventricular administration of urotensin II promotes anxiogenic-like behaviors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
- 18. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Urotensin II stimulates plasma extravasation in mice via UT receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Grip: An In-depth Technical Guide to Urotensin II-Induced Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the potent vasoconstrictive effects of Urotensin II (U-II). U-II, a cyclic peptide, is recognized as one of the most powerful endogenous vasoconstrictors identified to date, playing a significant role in cardiovascular homeostasis and pathophysiology.[1][2][3] This document details the signaling cascades, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the pathways involved.
Core Signaling Axis: The Urotensin II Receptor and G-Protein Coupling
Urotensin II exerts its effects by binding to a specific G-protein coupled receptor known as the UT receptor (formerly the orphan receptor GPR14).[4][5] This receptor is predominantly coupled to the Gαq/11 subunit of heterotrimeric G-proteins.[5] Upon U-II binding, a conformational change in the UT receptor activates Gαq/11, initiating a cascade of intracellular signaling events that culminate in vascular smooth muscle cell (VSMC) contraction.
Downstream Signaling Cascades
The activation of Gαq/11 by the U-II/UT receptor complex triggers several key downstream signaling pathways, primarily the Phospholipase C (PLC) pathway, the RhoA/Rho-kinase (ROCK) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways act in concert to increase intracellular calcium concentrations and enhance the calcium sensitivity of the contractile apparatus.
Phospholipase C, IP₃, DAG, and Calcium Mobilization
The activated Gαq/11 subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][7][8]
-
IP₃ and Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][9]
-
Store-Operated Calcium Entry (SOCE): The depletion of Ca²⁺ from the SR is sensed by stromal interaction molecule 1 (STIM1), which then activates Orai1 channels in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺, a process known as store-operated calcium entry (SOCE).[10]
-
DAG and Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[11] Specific isoforms implicated in U-II signaling in vascular smooth muscle include PKC-α/βII and PKC-θ.[11] Activated PKC can phosphorylate various downstream targets, contributing to the contractile response.
RhoA/Rho-Kinase (ROCK) Pathway and Calcium Sensitization
U-II binding to its receptor also leads to the activation of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK).[6][12] This pathway plays a crucial role in Ca²⁺ sensitization of the contractile machinery. ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby increasing the phosphorylation of the myosin light chain (MLC) for a given Ca²⁺ concentration. This leads to a more forceful and sustained contraction. The RhoA/ROCK pathway is a key mediator of the tonic phase of U-II-induced vasoconstriction.[1]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The U-II signaling cascade also involves the activation of the MAPK family of proteins, including extracellular signal-regulated kinases (ERK1/2) and p38 MAPK.[4][13] Activation of these kinases can contribute to both the acute contractile response and to longer-term effects such as vascular smooth muscle cell proliferation and remodeling.[14] The activation of ERK1/2 and p38 is often downstream of PKC and can be initiated by signals from the U-II receptor.[4]
Quantitative Data
The potency and affinity of Urotensin II and its analogues have been quantified in various experimental systems. The following tables summarize key data for easy comparison.
Table 1: Vasoconstrictor Potency of Urotensin II in Isolated Arteries
| Species | Vascular Bed | Agonist | EC₅₀ (-log M) | Max Response (% of KCl) | Reference |
| Frog (Rana catesbeiana) | Systemic Arches | Frog U-II | 8.34 - 8.26 | N/A | [15] |
| Dog | Left Circumflex Coronary Artery | Human U-II | 9.46 ± 0.11 | 109 ± 23% | [16] |
| Cynomolgus Monkey | Various Arteries | Human U-II | 8.96 - 9.92 | 43 - 527% | [16] |
| Human | Small Coronary Arteries | Human U-II | 9.3 | N/A | [17] |
N/A: Not Available
Table 2: Binding Affinities of Urotensin II and Related Peptides at the UT Receptor
| Ligand | Receptor Species | Cell Line | Assay Type | Kᵢ (nM) | Reference |
| Urotensin-II | Human | CHO-K1 | Displacement of [¹²⁵I]urotensin-2 | 0.794 | |
| Urotensin II-related peptide | Human | CHO | Displacement of [¹²⁵I]human urotensin-2 | 263.03 | [3] |
| [Tyr⁶]hU-II | Human | HEK-293 | Binding Assay | N/A | [18][19] |
| [Phe⁹]hU-II | Human | HEK-293 | Binding Assay | N/A | [18][19] |
N/A: Specific value not provided in the abstract.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the vasoconstrictor effects of Urotensin II.
Isolated Aortic Ring Assay for Vasoconstriction
This ex vivo method is a cornerstone for studying vascular reactivity.
Objective: To measure the contractile response of isolated arterial segments to Urotensin II.
Methodology:
-
Tissue Preparation: Thoracic aortas are excised from euthanized animals (e.g., rats). The surrounding connective and adipose tissue is carefully removed, and the aorta is cut into rings of 2-4 mm in length. The endothelium may be removed by gently rubbing the intimal surface.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension (e.g., 1-2 g) for 60-90 minutes. The viability of the smooth muscle is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
Cumulative Concentration-Response Curve: After a washout period, Urotensin II is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.
-
Data Analysis: The contractile force is recorded, and concentration-response curves are generated. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax) are calculated.
Measurement of Intracellular Calcium ([Ca²⁺]i)
Fluorescent Ca²⁺ indicators are used to monitor changes in intracellular calcium concentration in response to U-II stimulation.
Objective: To quantify changes in [Ca²⁺]i in vascular smooth muscle cells.
Methodology:
-
Cell Culture and Dye Loading: Vascular smooth muscle cells are cultured on glass coverslips. The cells are then loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a physiological buffer containing the dye.[8][20][21][22][23]
-
Imaging Setup: The coverslip is mounted on the stage of a fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Measurement: A baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) is recorded before the addition of any stimulant.[21]
-
Stimulation: Urotensin II is added to the perfusion solution, and the changes in the fluorescence ratio are recorded over time.
-
Calibration and Data Analysis: At the end of the experiment, the system is calibrated to convert the fluorescence ratios into absolute Ca²⁺ concentrations. The temporal changes in [Ca²⁺]i in response to U-II are then plotted and analyzed.
RhoA Activation Assay
This assay is used to determine the level of active, GTP-bound RhoA.
Objective: To measure the activation of RhoA in response to Urotensin II.
Methodology:
-
Cell Lysis: Vascular smooth muscle cells are treated with Urotensin II for a specified time, then lysed with a buffer that preserves the GTP-bound state of RhoA.[24][25][26][27]
-
Pull-down of Active RhoA: The cell lysates are incubated with beads coupled to a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin). The RBD specifically binds to the active, GTP-bound form of RhoA.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound RhoA is then eluted from the beads.
-
Western Blot Analysis: The amount of pulled-down RhoA is quantified by Western blotting using a RhoA-specific antibody. The level of active RhoA is typically expressed as a fold-change relative to an unstimulated control.
Western Blotting for MAPK Phosphorylation
This technique is used to detect the activation of MAPK signaling pathways.
Objective: To measure the phosphorylation of ERK1/2 and p38 MAPK in response to Urotensin II.
Methodology:
-
Cell Treatment and Lysis: Vascular smooth muscle cells are treated with Urotensin II. The cells are then lysed, and the protein concentration of the lysates is determined.[28]
-
SDS-PAGE and Protein Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies that specifically recognize the phosphorylated forms of ERK1/2 or p38. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Quantification: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total amount of the respective protein.
Conclusion
The vasoconstrictor action of Urotensin II is a complex process initiated by the binding of U-II to its Gq-coupled receptor, the UT receptor. This triggers a multifaceted signaling network involving the PLC/IP₃/DAG pathway, leading to a rapid increase in intracellular calcium, and the RhoA/ROCK pathway, which enhances the calcium sensitivity of the contractile apparatus. The MAPK pathway is also engaged, contributing to both acute and chronic vascular responses. A thorough understanding of these intricate mechanisms is paramount for the development of novel therapeutic strategies targeting cardiovascular diseases where U-II is implicated, such as hypertension and heart failure.[11] The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the pathophysiological roles of Urotensin II and to screen for potential therapeutic interventions.
References
- 1. Human urotensin II-induced aorta ring contractions are mediated by protein kinase C, tyrosine kinases and Rho-kinase: inhibition by somatostatin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotensin II-related peptide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urotensin II-induced signaling involved in proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. Urotensin II-induced signaling involved in proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urotensin-II promotes vascular smooth muscle cell proliferation through store-operated calcium entry and EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Human urotensin II-induced contraction and arterial smooth muscle cell proliferation are mediated by RhoA and Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Cardiovascular actions of frog urotensin II in the frog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ionbiosciences.com [ionbiosciences.com]
- 23. researchgate.net [researchgate.net]
- 24. shengyabio.com [shengyabio.com]
- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 26. sc.edu [sc.edu]
- 27. abcam.com [abcam.com]
- 28. spandidos-publications.com [spandidos-publications.com]
Urotensin II Signaling in Mouse Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core signaling pathways activated by Urotensin II (UII) in mouse cells. UII, a potent vasoactive peptide, binds to its G protein-coupled receptor, the Urotensin Receptor (UTR), initiating a cascade of intracellular events with significant implications for cardiovascular physiology and various pathological states. This document details the primary signaling axes, presents quantitative data from relevant studies, outlines key experimental protocols, and provides visual representations of the molecular pathways.
Core Signaling Pathways of Urotensin II in Mouse Cells
Urotensin II binding to its receptor (UTR), primarily coupled to Gαq/11, triggers several key downstream signaling cascades. While much of the detailed mechanistic work has been performed in various species, the fundamental pathways are considered to be conserved in mice.
Phospholipase C (PLC) / Inositol (B14025) Trisphosphate (IP3) / Calcium (Ca2+) Pathway
Activation of the UTR by UII leads to the stimulation of Phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2] This rapid increase in cytosolic Ca2+ concentration is a critical event that initiates numerous downstream cellular responses.
Mitogen-Activated Protein Kinase (MAPK) Pathways
UII is a potent activator of several MAPK pathways, which are crucial for regulating cell proliferation, differentiation, and hypertrophy.
-
Extracellular signal-regulated kinases (ERK1/2): The UII-UTR system robustly activates the ERK1/2 pathway.[3][4] This activation can be dependent on the transactivation of the Epidermal Growth Factor Receptor (EGFR).[4] In some cellular contexts, this pathway is linked to cell proliferation and hypertrophy.[4][5]
-
p38 MAPK: UII stimulation also leads to the phosphorylation and activation of p38 MAPK.[2][3] This pathway is often associated with cellular stress responses and inflammation.[6]
-
c-Jun N-terminal Kinase (JNK): The involvement of the JNK pathway appears to be cell-type specific. While some studies in cardiac myocytes suggest UII does not activate JNK[2][4], others have shown JNK activation is critical for inhibiting the proliferation of cardiac side population cells in mice.[7]
RhoA/Rho-Kinase (ROCK) Pathway
In vascular smooth muscle and endothelial progenitor cells, UII activates the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK).[8][9][10] This pathway is a major contributor to UII-induced vasoconstriction, cell migration, and actin stress fiber formation.[10]
Quantitative Data on Urotensin II Signaling
The following tables summarize key quantitative data from studies on UII signaling. It is important to note that some data is derived from experiments using recombinant mouse receptors expressed in non-murine cell lines, a common practice in pharmacological studies.
| Parameter | Cell Type | Species | Value | Reference |
| Receptor Binding | ||||
| Kd ([125I]hU-II) | HEK-293 expressing mouse UT receptor | Mouse (recombinant) | 654 ± 154 pM | [11] |
| Bmax ([125I]hU-II) | HEK-293 expressing mouse UT receptor | Mouse (recombinant) | 1011 ± 125 fmol/mg protein | [11] |
| Second Messenger Production | ||||
| EC50 (Intracellular Ca2+ mobilization) | HEK-293 expressing mouse UT receptor | Mouse (recombinant) | 3.2 ± 0.8 nM | [11] |
| EC50 (Inositol Phosphate formation) | HEK-293 expressing mouse UT receptor | Mouse (recombinant) | 7.2 ± 1.8 nM | [11] |
| MAPK Activation (Time Course) | ||||
| Peak ERK1/2 Phosphorylation | Neonatal Cardiomyocytes (AdUT-IIR infected) | Rat | 5-10 minutes | [3] |
| Peak p38 Phosphorylation | Neonatal Cardiomyocytes (AdUT-IIR infected) | Rat | 5 minutes | [3] |
| Peak ERK1/2 Phosphorylation | Adult Ventricular Myocytes | Rat | 7.5 minutes | [2][6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the core signaling pathways and a typical experimental workflow.
Urotensin II Signaling Pathways
Experimental Workflow for Western Blotting of Phospho-ERK
Detailed Experimental Protocols
Western Blotting for Phosphorylated ERK1/2
This protocol is adapted for the analysis of UII-induced ERK1/2 phosphorylation in cultured mouse cells.[12]
1. Cell Culture and Treatment:
- Plate mouse cells (e.g., C2C12 myoblasts, primary vascular smooth muscle cells) in 6-well plates and grow to 80-90% confluency.
- Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
- Treat cells with desired concentrations of Urotensin II for various time points (e.g., 0, 5, 10, 15, 30, 60 minutes).
2. Cell Lysis:
- Aspirate the media and wash cells once with ice-cold Phosphate Buffered Saline (PBS).
- Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts for each sample (typically 20-30 µg per lane) and prepare with Laemmli sample buffer.
- Resolve proteins on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C, following the manufacturer's recommended dilution.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in the previous step.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Stripping and Re-probing for Total ERK:
- To normalize for protein loading, strip the membrane of the phospho-ERK antibodies using a mild stripping buffer.
- Re-block the membrane and probe with a primary antibody for total ERK1/2.
- Repeat the secondary antibody and detection steps.
6. Data Analysis:
- Quantify the band intensities for both phosphorylated and total ERK using densitometry software.
- Calculate the ratio of phospho-ERK to total ERK for each sample to determine the relative activation of the pathway.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of UII-induced changes in intracellular calcium using a fluorescent indicator.[13]
1. Cell Preparation:
- Seed mouse cells onto glass-bottom dishes or 96-well black-walled plates suitable for fluorescence microscopy/plate reading.
- Grow cells to a confluent monolayer.
2. Fluorescent Dye Loading:
- Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in loading buffer for 30-60 minutes at 37°C in the dark.
- Wash the cells twice with the loading buffer to remove excess dye.
3. Calcium Measurement:
- Place the dish/plate into a fluorescence imaging system or a plate reader equipped for kinetic reading.
- Establish a stable baseline fluorescence recording.
- Add Urotensin II at the desired concentration and continue to record the fluorescence signal over time.
- For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at ~510 nm. The ratio of the emissions (F340/F380) is proportional to the intracellular calcium concentration.
- For single-wavelength dyes like Fluo-4, excite at ~490 nm and measure emission at ~520 nm. The change in fluorescence intensity (F/F0) indicates the change in calcium levels.
4. Data Analysis:
- Quantify the change in fluorescence ratio or intensity from baseline to the peak response after UII addition.
- Dose-response curves can be generated by testing a range of UII concentrations to determine the EC50.
This guide provides a foundational understanding of Urotensin II signaling in mouse cells, supported by quantitative data, visual diagrams, and actionable experimental protocols to aid researchers in this field.
References
- 1. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 2. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Urotensin II promotes hypertrophy of cardiac myocytes via mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urotensin II-induced activation of extracellular signal-regulated kinase in cultured vascular smooth muscle cells: involvement of cell adhesion-mediated integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy | PLOS One [journals.plos.org]
- 7. Urotensin II inhibited the proliferation of cardiac side population cells in mice during pressure overload by JNK-LRP6 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urotensin II induces migration of endothelial progenitor cells via activation of the RhoA/Rho kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. ahajournals.org [ahajournals.org]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. State-dependent calcium mobilization by urotensin-II in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tissue Distribution of Urotensin II mRNA in Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tissue distribution of Urotensin II (UII) messenger RNA (mRNA) in mice. Urotensin II, a potent vasoactive peptide, and its receptor (UT) are implicated in a wide range of physiological and pathophysiological processes, making their tissue-specific expression a critical area of investigation for therapeutic development. This document summarizes quantitative and qualitative data on UII mRNA expression, details relevant experimental protocols, and visualizes associated signaling pathways.
Data Presentation: mRNA Expression Levels
The expression of Urotensin II (UII), its paralog Urotensin II-Related Peptide (URP), and their common receptor (UT) has been detected in a variety of murine tissues. The following tables consolidate the available data on the relative mRNA expression levels of these three components of the urotensinergic system. It is important to note that expression levels can vary depending on the specific mouse strain, age, and physiological state.
| Tissue | Urotensin II (UII) mRNA Expression | Urotensin II-Related Peptide (URP) mRNA Expression | Urotensin Receptor (UT) mRNA Expression | References |
| Central Nervous System | ||||
| Brain | Present | Not specified | Present | [1] |
| Brainstem | Predominantly Expressed | Predominantly Expressed | Widely Expressed | [2] |
| Spinal Cord | Predominantly Expressed in Motoneurons | Predominantly Expressed in Motoneurons | Widely Expressed | [2] |
| Medial Vestibular Nucleus | Differentially Expressed | Differentially Expressed | Not specified | [2] |
| Locus Coeruleus | Differentially Expressed | Differentially Expressed | Not specified | [2] |
| Ventral Medulla | Differentially Expressed | Differentially Expressed | Not specified | [2] |
| Cardiovascular System | ||||
| Heart | Present | Detected | High Expression | [1][2] |
| Thoracic Aorta | Present | Not specified | High Expression | [1] |
| Peripheral Tissues | ||||
| Skeletal Muscle | Expressed | Expressed | Very High Expression | [1][2] |
| Kidney | Present | Not specified | Present | [1] |
| Liver | Present | Not specified | Present | [1] |
| Lung | Present | Not specified | Present | [1] |
| Pancreas | Present | Not specified | Present | [1] |
| Testis | Expressed | Expressed | Not specified | [1][2] |
| Vagina | Expressed | Expressed | Not specified | [2] |
| Stomach | Expressed | Expressed | Not specified | [2] |
| Gall Bladder | Expressed | Expressed | Not specified | [2] |
| Seminal Vesicle | Not Detected | Detected | Not specified | [2] |
| Colon | Not Detected | Detected | Not specified | [2] |
| Thymus | Not Detected | Detected | Not specified | [2] |
| Prostate | Not specified | Not specified | Very High Expression | [2] |
| Adipose Tissue | Trace Levels | Not specified | Trace Levels | [1] |
| Bladder | Not specified | Not specified | Present | [1] |
| Spleen | Present | Not specified | Not specified | [1] |
Experimental Protocols
Accurate assessment of UII mRNA tissue distribution relies on robust and well-validated experimental protocols. This section details the methodologies for RNA extraction, complementary DNA (cDNA) synthesis, quantitative Polymerase Chain Reaction (qPCR), and in situ hybridization.
Total RNA Extraction and cDNA Synthesis
Objective: To isolate high-quality total RNA from various mouse tissues and reverse transcribe it into stable cDNA for downstream applications.
Materials:
-
Mouse tissues of interest
-
TRIzol reagent or similar RNA isolation kit
-
75% Ethanol (B145695) (prepared with RNase-free water)
-
RNase-free water
-
DNase I, RNase-free
-
Reverse transcription kit with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
Protocol:
-
Tissue Homogenization:
-
Excise fresh tissues from mice and immediately place them in RNase-free tubes.
-
Add 1 mL of TRIzol reagent per 50-100 mg of tissue.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used.
-
Shake the tubes vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used in the initial homogenization.
-
Incubate the samples at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant.
-
Wash the RNA pellet once with at least 1 mL of 75% ethanol per 1 mL of TRIzol reagent used.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
-
DNase Treatment and Quantification:
-
To remove any contaminating genomic DNA, treat the RNA sample with RNase-free DNase I according to the manufacturer's instructions.
-
Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit following the manufacturer's protocol. The choice of priming strategy (random primers, oligo(dT) primers, or a combination) will depend on the specific experimental goals.
-
Quantitative Real-Time PCR (qPCR)
Objective: To quantify the relative expression levels of UII mRNA in different mouse tissues.
Materials:
-
cDNA (from the protocol above)
-
qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Forward and reverse primers specific for mouse UII, URP, UT, and a reference gene (e.g., GAPDH, Beta-actin)
-
qPCR instrument
-
Optical-grade PCR plates and seals
Protocol:
-
Primer Design and Validation:
-
Design primers for the target and reference genes using primer design software. Primers should typically be 18-24 nucleotides in length, have a GC content of 40-60%, and produce an amplicon of 100-200 base pairs.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficient primer pair will have an amplification efficiency of 90-110%.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture in a sterile, RNase-free environment. A typical reaction includes:
-
qPCR master mix (2X)
-
Forward primer (final concentration 100-500 nM)
-
Reverse primer (final concentration 100-500 nM)
-
cDNA template (diluted)
-
Nuclease-free water to the final volume.
-
-
Set up reactions in triplicate for each sample and each gene (including no-template controls).
-
-
qPCR Cycling Conditions:
-
A typical qPCR program includes:
-
Initial denaturation (e.g., 95°C for 2-10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene.
-
In Situ Hybridization
Objective: To visualize the cellular localization of UII mRNA within mouse tissue sections.
Materials:
-
Frozen or paraffin-embedded mouse tissue sections on slides
-
Digoxigenin (DIG)-labeled antisense RNA probe for mouse UII mRNA
-
Hybridization buffer
-
Wash buffers (e.g., SSC)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
AP substrate (e.g., NBT/BCIP)
-
Microscope
Protocol:
-
Probe Synthesis:
-
Synthesize a DIG-labeled antisense RNA probe from a linearized plasmid containing the mouse UII cDNA using an in vitro transcription kit.
-
-
Tissue Preparation:
-
For frozen sections, fix the tissue in 4% paraformaldehyde (PFA) before sectioning.
-
For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.
-
Treat sections with proteinase K to improve probe penetration.
-
Post-fix with 4% PFA.
-
-
Hybridization:
-
Pre-hybridize the sections in hybridization buffer at the desired temperature (e.g., 65°C).
-
Add the DIG-labeled probe (diluted in hybridization buffer) to the sections and incubate overnight in a humidified chamber at the hybridization temperature.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes with SSC buffers at the hybridization temperature to remove unbound and non-specifically bound probe.
-
-
Immunodetection:
-
Block non-specific antibody binding sites with a blocking solution.
-
Incubate the sections with an anti-DIG-AP antibody.
-
Wash to remove unbound antibody.
-
-
Signal Development and Visualization:
-
Incubate the sections with an AP substrate solution (e.g., NBT/BCIP) until a colored precipitate develops.
-
Stop the reaction by washing with water.
-
Counterstain with a nuclear stain if desired.
-
Mount the slides and visualize under a microscope.
-
Mandatory Visualizations
Urotensin II Signaling Pathway
The binding of Urotensin II to its G-protein coupled receptor (UT) initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events can lead to various cellular responses, including vasoconstriction, cell proliferation, and hypertrophy.
References
- 1. Molecular and pharmacological characterization of genes encoding urotensin-II peptides and their cognate G-protein-coupled receptors from the mouse and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of urotensin II, distribution of urotensin II, urotensin II-related peptide and UT receptor mRNAs in mouse: evidence of urotensin II at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Blueprint of Urotensin II in the Mouse: A Technical Guide for Researchers
An In-depth Examination of the Urotensin II Gene (UTS2) Locus, Signaling Cascades, and Essential Experimental Protocols for Drug Discovery and Scientific Investigation.
Introduction
Urotensin II (U-II) is a potent vasoactive cyclic peptide that exerts a wide range of effects on cardiovascular, renal, and central nervous system functions. In mammals, U-II is encoded by the UTS2 gene. The mouse model is a critical tool for elucidating the physiological and pathophysiological roles of the U-II system, offering a genetically tractable system to investigate its complex biology. This technical guide provides a comprehensive overview of the murine Urotensin II gene (Uts2), its chromosomal location, the intricate signaling pathways it governs, and detailed experimental protocols essential for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of Urotensin II as a therapeutic target.
Genomic Locus of the Murine Urotensin II Gene (Uts2)
The gene encoding Urotensin II in the mouse, symbolized as Uts2, is situated on the forward strand of chromosome 4.[1][2] Precise genomic coordinates and other locational details are summarized in the table below.
| Feature | Details | Reference Genome |
| Gene Symbol | Uts2 | MGI |
| Gene Name | urotensin 2 | MGI |
| Chromosome | 4 | GRCm39 |
| Cytogenetic Band | 4 E2 | Wikipedia |
| Genomic Coordinates | 151,081,554-151,086,267 bp | Ensembl, MGI |
| Strand | Forward (+) | Ensembl, MGI |
| Genetic Map Position | 81.53 cM | MGI |
The Urotensin II Signaling Network
Urotensin II initiates its cellular effects by binding to a specific G protein-coupled receptor (GPCR), known as the Urotensin II receptor (UTR), encoded by the UTS2R gene.[3] In the mouse, the Uts2r gene is located on chromosome 11. The binding of U-II to its receptor predominantly activates the Gαq subunit of the heterotrimeric G protein. This event triggers a cascade of intracellular signaling events, leading to diverse physiological responses. The primary signaling pathways are depicted in the diagram below.
Upon activation, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) and a subsequent increase in intracellular calcium concentration. This elevation in cytosolic calcium, along with DAG, activates protein kinase C (PKC). In parallel, the U-II receptor can also couple to other signaling cascades, including the RhoA/ROCK, mitogen-activated protein kinase (MAPK), and PI3K/AKT pathways, which collectively mediate the diverse physiological and pathological effects of Urotensin II, such as vasoconstriction, cell proliferation, and hypertrophy.
Key Experimental Protocols
The study of the Urotensin II system necessitates a variety of molecular and cellular techniques. Below are detailed methodologies for fundamental experiments.
Analysis of Uts2 and Uts2r Gene Expression by RT-qPCR
This protocol outlines the quantification of murine Uts2 and its receptor, Uts2r, mRNA levels in tissues.
a. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from mouse tissues (e.g., heart, aorta, kidney, brain) using a TRIzol-based method or a commercial kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and agarose (B213101) gel electrophoresis.
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
b. Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (Uts2 or Uts2r) and a reference gene (e.g., Gapdh, Actb), and a SYBR Green or TaqMan-based qPCR master mix.
-
Perform qPCR using a real-time PCR detection system. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Western Blotting for Urotensin II Precursor and UTR Protein
This protocol details the detection and quantification of the Urotensin II precursor and its receptor protein in mouse tissue lysates.
a. Protein Extraction:
-
Homogenize mouse tissues in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
b. SDS-PAGE and Protein Transfer:
-
Mix 20-50 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Separate the protein samples on a 12-15% polyacrylamide gel for the U-II precursor (~14 kDa) or a 10% gel for UTR (~43 kDa).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Urotensin II or UTR overnight at 4°C. Recommended starting dilutions for commercially available antibodies are often in the range of 1:200 to 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a dilution of 1:5,000 to 1:20,000 for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands with an imaging system.
Measurement of Intracellular Calcium Mobilization
This protocol describes a method to measure changes in intracellular calcium concentration in response to Urotensin II stimulation using the fluorescent indicator Fura-2 AM.
a. Cell Preparation and Dye Loading:
-
Plate cells (e.g., primary mouse aortic smooth muscle cells or HEK293 cells stably expressing the mouse UTR) on glass coverslips.
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM) in a physiological buffer (e.g., HBSS) containing a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells with the physiological buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM for an additional 30 minutes.
b. Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Record a stable baseline fluorescence ratio (F340/F380) before stimulation.
-
Perfuse the cells with varying concentrations of Urotensin II and record the changes in the fluorescence ratio over time.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding to the Uts2 Promoter
This protocol provides a framework for identifying transcription factors that regulate Uts2 gene expression in mouse tissues.
a. Cross-linking and Chromatin Preparation:
-
Mince fresh or frozen mouse tissue (e.g., liver) and cross-link protein-DNA complexes with 1% formaldehyde (B43269) for 10-15 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Isolate nuclei and lyse them to release chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
b. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest or a negative control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
c. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
d. DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA using phenol-chloroform extraction or a commercial kit.
-
Analyze the enrichment of specific DNA sequences in the Uts2 promoter region by qPCR using primers flanking the putative transcription factor binding sites.
Conclusion
This technical guide provides a foundational resource for researchers investigating the Urotensin II system in the mouse. The detailed information on the genomic location of Uts2, its complex signaling pathways, and robust experimental protocols will facilitate further exploration into the multifaceted roles of Urotensin II in health and disease. A thorough understanding of these molecular and cellular mechanisms is paramount for the development of novel therapeutic strategies targeting this potent signaling axis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Cardiovascular Effects of Urotensin II in Mouse Models
Introduction
Urotensin II (U-II) is a potent vasoactive cyclic peptide that has garnered significant attention in cardiovascular research.[1][2] Initially identified in fish, its mammalian homolog has been found to exert a range of effects on the cardiovascular system through its interaction with the G-protein coupled receptor, GPR14, also known as the U-II receptor (UT).[2][3][4] U-II and its receptor are expressed in various cardiovascular tissues, including cardiomyocytes, vascular smooth muscle cells, and endothelial cells.[3] Elevated levels of U-II have been associated with several cardiovascular pathologies in humans, such as heart failure, hypertension, and atherosclerosis, suggesting its potential as a therapeutic target.[2][5][6] Mouse models have been instrumental in elucidating the complex role of the U-II/UT system in cardiovascular health and disease. This guide provides a comprehensive overview of the cardiovascular effects of Urotensin II in these models, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of Urotensin II in Mouse Models
The following tables summarize the key quantitative findings from various studies on the cardiovascular effects of Urotensin II in mouse models.
Table 1: Effects of U-II on Cardiac Hypertrophy and Fibrosis in Mouse Models
| Model | Intervention | Key Findings | Reference |
| Transverse Aortic Constriction (TAC) Mice | U-II treatment | Induced significant myocardial fibrosis. | [7] |
| Transverse Aortic Constriction (TAC) Mice | U-II receptor antagonist (urantide) | Improved cardiac function (increased ejection fraction). | [8] |
| Transverse Aortic Constriction (TAC) Mice | U-II receptor antagonist (DS37001789) | Significantly ameliorated mortality and improved cardiac function. | [9] |
| GPR14 Knockout (KO) Mice with TAC | Genetic deletion of U-II receptor | Significantly ameliorated mortality and improved cardiac function. | [9] |
| Pressure Overload Mice | U-II | Impairs cardiac functions. | [1] |
Table 2: Effects of U-II on Atherosclerosis in Mouse Models
| Model | Intervention | Key Findings | Reference |
| ApoE KO mice on a high-fat diet | U-II receptor (UT) gene deletion (UT/ApoE double knockout) | 54% increase in atherosclerotic lesion area fraction compared to ApoE KO mice. | [10] |
| Diabetic ApoE KO mice | U-II receptor antagonist (SB-657510) | Significantly attenuated diabetes-associated atherosclerosis. | [11] |
Table 3: Hemodynamic Effects of U-II and its Receptor Modulation in Mouse Models
| Model | Intervention | Key Findings | Reference |
| Wild-type (UT+/+) and UT receptor knockout (UT-/-) mice | Basal measurements | No significant differences in basal left ventricular end-diastolic and end-systolic volumes/pressures, stroke volumes, mean arterial blood pressures, heart rates, cardiac outputs, and ejection fractions. | [5] |
| Wild-type mice | Human U-II (hU-II) | Small contractile response in aortae (17% of 60 mM KCl). | [12] |
| UT receptor knockout mice | Human U-II (hU-II) | No contractile response in aortae. | [12] |
| Obese (ob/ob) mice | U-II receptor antagonist (SB657510) | Significantly improved blood pressure and cardiac function. | [13] |
Table 4: Effects of U-II on Cardiac Stem/Progenitor Cells in Mouse Models
| Model | Intervention | Key Findings | Reference |
| Pressure Overload Mice | U-II | Inhibited the proliferation of cardiac side population cells (CSPs). | [8] |
| Pressure Overload Mice | U-II receptor antagonist (urantide) | Promoted the increase in CSPs number. | [8] |
| Cultured CSPs subjected to mechanical stretch | U-II | Significantly inhibited proliferation. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to study the cardiovascular effects of U-II in mice.
Transverse Aortic Constriction (TAC) Model
This surgical procedure is widely used to induce pressure-overload cardiac hypertrophy and heart failure in mice.[7][9]
-
Anesthesia: Mice are anesthetized, often with a mixture of ketamine, xylazine, and acepromazine (B1664959) administered intraperitoneally.[14]
-
Surgical Procedure:
-
A midline cervical incision is made to expose the trachea for intubation and mechanical ventilation.
-
A thoracotomy is performed to expose the aortic arch.
-
A suture (typically 7-0 silk) is passed under the transverse aorta between the innominate and left common carotid arteries.
-
A blunted 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.
-
The needle is then quickly removed, creating a defined constriction of the aorta.
-
The chest and skin are closed in layers.
-
-
Post-operative Care: Analgesics are administered, and the mice are monitored closely during recovery.
-
Sham Operation: Control animals undergo the same procedure without the aortic constriction.[8]
Atherosclerosis Mouse Model
Apolipoprotein E-deficient (ApoE KO) mice are a common model for studying atherosclerosis as they spontaneously develop hyperlipidemia and atherosclerotic lesions.[10]
-
Animal Model: ApoE knockout mice are used. To study the specific role of U-II, these mice can be crossed with U-II receptor (UT) knockout mice to generate double knockout (DKO) mice.[10]
-
Diet: Mice are fed a high-fat "Western-type" diet for a specified period (e.g., 12 weeks) to accelerate the development of atherosclerosis.[10]
-
Atherosclerotic Lesion Analysis:
-
At the end of the study period, mice are euthanized, and the aorta is dissected.
-
The aorta is opened longitudinally, stained with a lipid-staining dye (e.g., Sudan IV or Oil Red O) to visualize atherosclerotic plaques.
-
The total aortic surface area and the lesion area are quantified using imaging software to calculate the percentage of lesion coverage.[10]
-
Histological analysis of aortic sections can be performed to assess plaque composition.
-
Echocardiography for Cardiac Function Assessment
Echocardiography is a non-invasive technique used to assess cardiac structure and function in mice.[15][16]
-
Anesthesia: Mice are lightly anesthetized (e.g., with isoflurane) to minimize cardiodepressant effects while preventing movement. A heart rate above 400 beats/min is generally considered within the physiological range under anesthesia.[15]
-
Procedure:
-
The chest is shaved, and the mouse is placed on a heated platform to maintain body temperature.
-
A high-frequency ultrasound transducer is used to acquire images of the heart.
-
M-mode imaging in the parasternal short-axis view is used to measure left ventricular (LV) wall thickness and chamber dimensions during systole and diastole.
-
Doppler imaging is used to measure blood flow velocities across the heart valves to assess diastolic function (e.g., E/A ratio) and cardiac output.[15]
-
-
Calculated Parameters: From the primary measurements, several parameters of cardiac function can be calculated, including:
-
Ejection Fraction (EF)
-
Fractional Shortening (FS)
-
Left Ventricular Mass
-
Stroke Volume and Cardiac Output
-
Assessment of Cardiac Fibrosis
Myocardial fibrosis is a key component of adverse cardiac remodeling.[7]
-
Histological Staining:
-
Heart tissue is fixed, embedded in paraffin, and sectioned.
-
Sections are stained with Masson's trichrome or Picrosirius red, which stain collagen fibers blue or red, respectively.
-
The fibrotic area is quantified using microscopy and image analysis software.
-
-
Molecular Analysis:
-
Quantitative PCR (qPCR): To measure the mRNA expression of profibrotic genes such as those for procollagens alpha1(I) and alpha1(III), and fibronectin.[17]
-
Western Blotting: To measure the protein levels of fibrotic markers.
-
Isolation and Analysis of Cardiac Side Population (CSP) Cells
CSPs are a population of cardiac stem/progenitor cells that can be identified by their ability to efflux the Hoechst 33342 dye.[8]
-
Cell Isolation:
-
Hearts are excised, minced, and digested with enzymes (e.g., collagenase) to obtain a single-cell suspension.
-
The cells are incubated with Hoechst 33342 dye.
-
Fluorescence-Activated Cell Sorting (FACS) is used to isolate the CSPs, which appear as a distinct, low-fluorescence population on a dual-wavelength plot.[8]
-
-
Proliferation Assay:
-
Isolated CSPs are cultured and their proliferation can be assessed by various methods, such as BrdU incorporation or cell counting, in the presence or absence of U-II and/or its antagonists.[8]
-
Signaling Pathways and Visualizations
Urotensin II exerts its cardiovascular effects by activating a cascade of intracellular signaling pathways upon binding to its receptor, UT.
U-II Signaling in Cardiac Hypertrophy and Fibrosis
In cardiac cells, U-II has been shown to promote hypertrophy and fibrosis.[7][17] U-II binding to the UT receptor, a Gq-protein coupled receptor, activates several downstream pathways.[18] In cardiac fibroblasts, U-II stimulates the synthesis of collagen and other extracellular matrix proteins, contributing to fibrosis.[7][17][19] This process often involves the transforming growth factor-beta (TGF-β)/Smad signaling pathway.[7] In cardiomyocytes, U-II can induce a hypertrophic response, characterized by an increase in cell size and protein synthesis.[18] This involves the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, as well as CaMKII signaling.[3][20][21]
Caption: U-II signaling cascade leading to cardiac hypertrophy and fibrosis.
U-II Signaling in Vascular Remodeling and Atherosclerosis
U-II contributes to vascular remodeling and the progression of atherosclerosis.[2][22] It acts as a mitogen for vascular smooth muscle cells (VSMCs), promoting their proliferation.[2] This effect is mediated through the activation of MAPK pathways.[22] In the context of atherosclerosis, U-II has been shown to be upregulated in atherosclerotic lesions and can enhance macrophage-derived foam cell formation.[22][23]
Caption: U-II signaling in vascular cells contributing to atherosclerosis.
U-II Signaling in Cardiac Progenitor Cells
U-II has been found to negatively regulate the proliferation of cardiac side population (CSP) cells, a type of cardiac progenitor cell, particularly under conditions of pressure overload.[8] This inhibitory effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which subsequently leads to a decrease in the phosphorylation of the low-density lipoprotein receptor-related protein 6 (LRP6).[8]
Caption: U-II signaling pathway inhibiting cardiac progenitor cell proliferation.
Experimental and Logical Workflows
Experimental Workflow for Studying Cardiac Hypertrophy
The study of U-II's role in cardiac hypertrophy in mice typically follows a structured workflow from surgical intervention to multi-level analysis.
Caption: Workflow for investigating U-II's role in cardiac hypertrophy.
Logical Relationship of U-II's Cardiovascular Effects
Urotensin II, through its receptor, initiates a series of cellular events that culminate in significant pathological changes in the cardiovascular system, including cardiac remodeling and the development of atherosclerosis.
Caption: Logical flow from U-II system activation to cardiovascular disease.
Conclusion
The evidence from mouse models strongly implicates the Urotensin II system as a significant contributor to cardiovascular pathophysiology. U-II promotes cardiac hypertrophy and fibrosis, key components of adverse cardiac remodeling that can lead to heart failure.[1][7] It also plays a role in the development and progression of atherosclerosis.[10][11] Interestingly, U-II appears to have a complex, and at times contradictory, role, as evidenced by the finding that UT receptor deletion in ApoE knockout mice exacerbated atherosclerosis.[10] This highlights the need for further research to fully understand the context-dependent actions of U-II. The signaling pathways activated by U-II, including the MAPK, TGF-β/Smad, and JNK pathways, are well-established mediators of cardiovascular disease processes.[7][8][21] The inhibition of CSP proliferation by U-II suggests a detrimental effect on the heart's intrinsic regenerative capacity.[8] Overall, the findings from mouse models suggest that targeting the U-II/UT receptor system, particularly with receptor antagonists, holds promise as a therapeutic strategy for mitigating cardiovascular diseases such as heart failure and atherosclerosis.[7][9][11]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Urotensin II and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urotensin-II - Wikipedia [en.wikipedia.org]
- 5. Deletion of the UT receptor gene results in the selective loss of urotensin-II contractile activity in aortae isolated from UT receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urotensin II in cardiovascular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urotensin II Induces Cardiac Fibrosis through the TGF-β/Smad Signaling Pathway during the Development of Cardiac Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urotensin II inhibited the proliferation of cardiac side population cells in mice during pressure overload by JNK-LRP6 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The urotensin II receptor antagonist DS37001789 ameliorates mortality in pressure-overload mice with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Direct actions of urotensin II on the heart: implications for cardiac fibrosis and hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Urotensin-II-mediated cardiomyocyte hypertrophy: effect of receptor antagonism and role of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Item - Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - University of Leicester - Figshare [figshare.le.ac.uk]
- 21. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 23. Urotensin II Promotes Atherosclerosis in Cholesterol-Fed Rabbits | PLOS One [journals.plos.org]
Neurological Functions of Urotensin II in the Mouse Brain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neurological functions of Urotensin II (U-II) in the mouse brain. U-II, a potent vasoactive peptide, and its receptor, GPR14 (UT receptor), are increasingly recognized for their significant roles in regulating a spectrum of neurological processes, from stress and anxiety to motor control and neuronal excitability. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for professionals in neuroscience research and drug development.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of intracerebroventricularly (i.c.v.) administered Urotensin II on various neurological functions in mice.
Table 1: Behavioral Effects of U-II in Mice
| Behavioral Test | U-II Dose (ng/mouse, i.c.v.) | Observed Effect | Reference |
| Anxiety-Like Behavior | |||
| Elevated Plus-Maze | 1 - 10,000 | Dose-dependent reduction in entries into and time spent in open arms.[1] | [1] |
| Hole-Board Test | 1 - 10,000 | Dose-dependent reduction in the number of head dips.[1] | [1] |
| Black-and-White Compartment Test | 1 - 10,000 | Dose-dependent reduction in the number of entries into the white chamber.[1] | [1] |
| Depressant-Like Behavior | |||
| Forced-Swimming Test | 1 - 10,000 | Dose-dependent increase in the duration of immobility.[1] | [1] |
| Tail Suspension Test | 1 - 10,000 | Dose-dependent increase in the duration of immobility.[1] | [1] |
| Locomotor Activity | |||
| Horizontal Locomotion | 10,000 | Increase in horizontal locomotor activity.[1] | [1] |
| Metabolic Functions | |||
| Food Intake | 100, 1,000 | Increased food intake.[1] | [1] |
| Water Intake | 100 - 10,000 | Increased water intake.[1] | [1] |
Table 2: In Vitro Receptor Binding and Functional Assays
| Assay Type | Ligand | Receptor | Preparation | Value | Reference |
| Radioligand Binding | Urotensin II | Rat GPR14 | HEK293 cell membranes | High affinity (specific values not detailed in search results) | [2] |
| Calcium Mobilization | Urotensin II | Rat Spinal Cord Neurons | Dissociated neurons | EC50: 6.2 x 10⁻⁹ M | [3] |
Urotensin II Signaling Pathways in Neurons
U-II exerts its effects by binding to the G protein-coupled receptor GPR14, which primarily couples to the Gαq/11 subunit. This initiates a cascade of intracellular signaling events that ultimately modulate neuronal function.
Gq/11-PLC-Calcium Mobilization Pathway
Activation of GPR14 by U-II leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration is a critical step in mediating many of U-II's downstream effects.[4]
RhoA/ROCK Pathway
The U-II/GPR14 system also activates the RhoA/Rho-kinase (ROCK) signaling pathway.[5][6] This pathway is crucial for regulating cell morphology, migration, and smooth muscle contraction. In the nervous system, it has been implicated in neuronal growth cone collapse and synaptic plasticity.
MAPK/ERK Pathway
U-II binding to GPR14 can also trigger the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[5][7] This pathway is a key regulator of gene expression, cell proliferation, and differentiation. In neurons, the MAPK/ERK cascade is involved in synaptic plasticity, learning, and memory. U-II-induced activation of this pathway can contribute to its long-term effects on neuronal function.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of U-II's neurological functions in the mouse brain are provided below.
Intracerebroventricular (i.c.v.) Cannulation and Injection
This protocol describes the surgical implantation of a guide cannula for chronic, repeated i.c.v. injections in mice.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Heating pad
-
Surgical instruments (scalpel, forceps, drill)
-
Guide cannula (26-gauge) and dummy cannula
-
Dental cement and anchor screws
-
Antiseptic solution and local anesthetic
-
Urotensin II peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Microsyringe pump and injection cannula
Procedure:
-
Anesthesia and Stereotaxic Placement: Anesthetize the mouse and place it in the stereotaxic apparatus. Ensure the skull is level.
-
Surgical Preparation: Shave the head and sterilize the surgical area. Apply a local anesthetic. Make a midline incision to expose the skull.
-
Craniotomy: Drill a small burr hole over the lateral ventricle. Typical coordinates for the lateral ventricle in mice are approximately -0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and -2.0 to -2.5 mm ventral from the skull surface.
-
Cannula Implantation: Lower the guide cannula into the burr hole to the predetermined depth.
-
Fixation: Secure the cannula to the skull using anchor screws and dental cement.
-
Closure and Recovery: Suture the incision around the cannula pedestal. Insert a dummy cannula to keep the guide cannula patent. Allow the mouse to recover for at least one week before injections.
-
Injection Procedure:
-
Gently restrain the conscious mouse.
-
Remove the dummy cannula and insert the injection cannula connected to a microsyringe.
-
Infuse the U-II solution (dissolved in aCSF or saline) at a slow rate (e.g., 0.5 µL/min) to a total volume of 1-5 µL.
-
Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Replace the dummy cannula.
-
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 30 minutes before the test.
-
Placement: Place the mouse in the center of the maze, facing an open arm.
-
Exploration: Allow the mouse to freely explore the maze for a 5-minute period.
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or by a trained observer.
-
Analysis: An increase in the time spent in and the number of entries into the closed arms is indicative of anxiety-like behavior.
Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant-like activity.
Apparatus:
-
A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
Procedure:
-
Acclimation: Habituate the mice to the testing room.
-
Placement: Gently place the mouse into the water cylinder.
-
Test Duration: The test is typically 6 minutes long.
-
Data Collection: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Immunohistochemistry for GPR14
This protocol outlines the steps for localizing the GPR14 receptor in mouse brain tissue.
Materials:
-
Mouse brain tissue (formalin-fixed, paraffin-embedded or frozen)
-
Primary antibody against GPR14
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Chromogen substrate (e.g., DAB)
-
Microscope slides and coverslips
Procedure:
-
Tissue Preparation: Section the brain tissue (e.g., 40 µm sections) and mount on slides.
-
Antigen Retrieval: If using paraffin-embedded tissue, deparaffinize and rehydrate the sections. Perform antigen retrieval (e.g., heat-induced epitope retrieval).
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against GPR14 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.
-
ABC Incubation: Incubate with the ABC reagent.
-
Chromogen Reaction: Develop the signal with a chromogen substrate until the desired staining intensity is reached.
-
Dehydration and Coverslipping: Dehydrate the sections through a series of alcohol and xylene washes and coverslip.
-
Microscopy: Visualize and analyze the distribution of GPR14 immunoreactivity.
Distribution and Functional Roles of U-II and GPR14 in the Mouse Brain
U-II and its receptor, GPR14, are not uniformly distributed throughout the mouse brain. Their specific localization provides clues to their functional roles in different neural circuits.
-
Spinal Cord and Brainstem: High expression of U-II and GPR14 is found in motoneurons of the spinal cord and brainstem.[8][9] This suggests a role for U-II in motor control.
-
Hypothalamus: The presence of U-II and its receptor in various hypothalamic nuclei indicates its involvement in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, as well as feeding and drinking behaviors.
-
Limbic System: The expression of GPR14 in limbic structures such as the amygdala and hippocampus likely underlies the anxiogenic and depressant-like effects of U-II.
-
Locus Coeruleus: The expression of U-II and URP mRNA in the locus coeruleus suggests a role in arousal and the sleep-wake cycle.[8]
Conclusion
Urotensin II is a pleiotropic neuropeptide with significant and complex functions within the mouse brain. Its actions, mediated through the GPR14 receptor and subsequent activation of multiple intracellular signaling pathways, influence a range of behaviors including anxiety, depression, locomotion, and metabolism. The detailed quantitative data, experimental protocols, and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals aiming to further elucidate the roles of the U-II system in neurological health and disease and to explore its potential as a therapeutic target. Further investigation into the precise roles of U-II in specific neuronal populations and its interactions with other neurotransmitter systems will be crucial for a complete understanding of its neurological functions.
References
- 1. Behavioral effects of urotensin-II centrally administered in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of urotensin II as the endogenous ligand for the orphan G-protein-coupled receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin-II regulates intracellular calcium in dissociated rat spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urotensin-II - Wikipedia [en.wikipedia.org]
- 5. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of ERK and Rho kinase pathways in central pressor action of urotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization of urotensin II, distribution of urotensin II, urotensin II-related peptide and UT receptor mRNAs in mouse: evidence of urotensin II at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urotensin-II expression in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
role of Urotensin II in mouse metabolic regulation
An In-depth Technical Guide on the Role of Urotensin II in Mouse Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urotensin II (UII), a potent vasoactive cyclic peptide, and its G protein-coupled receptor (UT) are emerging as significant modulators of metabolic homeostasis.[1][2] Initially recognized for its profound effects on the cardiovascular system, the UII/UT system is now implicated in the regulation of glucose metabolism, lipid profiles, and energy expenditure.[2][3] Elevated plasma levels of UII are observed in various metabolic disorders, including diabetes and metabolic syndrome, suggesting its potential as both a biomarker and a therapeutic target.[2][4][5] This technical guide provides a comprehensive overview of the role of UII in mouse metabolic regulation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The conflicting reports on the effects of UII, particularly regarding glucose metabolism, underscore the complexity of its actions, which appear to be dependent on the duration of exposure (acute vs. chronic) and the specific metabolic context.[6][7]
Role of Urotensin II in Glucose Homeostasis
The influence of Urotensin II on glucose metabolism is complex, with studies reporting conflicting outcomes based on the duration of UII administration.
Acute vs. Chronic Administration
Single, acute administration of UII in chow-fed mice has been shown to induce transient hyperglycemia and insulin (B600854) resistance.[8] In one study, UII injections (5 and 100 nmol/kg) significantly increased blood glucose within 60 minutes and resulted in insulin resistance as measured by an Insulin Tolerance Test (ITT).[8]
Conversely, chronic UII administration (over 7 days) has been found to ameliorate glucose tolerance and improve insulin sensitivity in both chow-diet and high-fat diet (HFD)-fed mice.[6][7][8] This improvement is often accompanied by a reduction in body weight and adipose tissue mass.[6][7]
Genetic Manipulation (Knockout Models)
Studies using genetic knockout mice have provided further insights. UII gene knockout (UII KO) mice exhibit reduced serum glucose and insulin levels, along with improved glucose and insulin tolerance compared to wild-type mice.[1] These mice also show a significant reduction in weight gain and visceral fat.[1][9] Similarly, blocking the UT receptor pathway with an antagonist in obese (ob/ob) mice significantly improved glucose levels.[10] In a model of streptozotocin-induced diabetes, UT knockout mice were protected from severe hyperglycemia, showing attenuated increases in HbA1c.[11]
UII in Diabetic Models
In diabetic mouse models (e.g., KK/upj-AY/J mice), the expression of both UII and its receptor UT is significantly upregulated in skeletal muscle.[12][13] Treatment of these mice with a UT receptor antagonist, urantide, improved glucose tolerance.[12] Furthermore, in vitro studies have shown that UII can inhibit insulin-stimulated glucose uptake in skeletal muscle cells, suggesting a direct role in inducing insulin resistance at the tissue level.[13]
Quantitative Data Summary: Glucose Homeostasis
| Model / Condition | Intervention | Key Findings | Reference |
| Chow-fed C57BL/6J Mice | Single U-II dose (5 & 100 nmol/kg) | Increased blood glucose within 60 min; induced insulin resistance. | [8] |
| HFD-fed C57BL/6J Mice | Chronic U-II admin. (>7 days) | Ameliorated glucose tolerance; reduced fasting blood glucose. | [6][7] |
| UII Knockout Mice | Gene Deletion | Reduced serum glucose & insulin; improved glucose & insulin tolerance. | [1][9] |
| ApoE Knockout Mice | UT Antagonist (SB657510A) | Improved glucose tolerance. | [9] |
| Diabetic KK Mice | UT Antagonist (Urantide) | Improved glucose tolerance. | [12] |
| STZ-treated Mice | UT Receptor Knockout | Attenuated increase in HbA1c. | [11] |
Role of Urotensin II in Lipid Metabolism and Adiposity
UII also plays a significant role in lipid metabolism and the regulation of body weight and fat mass.
Effects on Body Weight and Adipose Tissue
Chronic administration of UII to HFD-fed mice leads to a reduction in weight gain and a decrease in the mass of visceral, subcutaneous, and brown adipose tissues.[6][7] This effect is consistent with findings in UII knockout mice, which display decreased body mass and visceral fat compared to their wild-type counterparts.[1][9] Blocking the UT receptor pathway in obese mice also results in reduced weight gain.[10][14]
Effects on Circulating Lipids
The role of the UII system in regulating circulating lipids appears more complex. While chronic UII administration in one study did not significantly alter blood lipid levels[6][7], UII gene deletion was found to reduce circulating plasma lipids.[9] Paradoxically, mice with a homozygous deletion of the UT receptor gene (Uts2r) showed elevated serum triglyceride and cholesterol levels.[8] Furthermore, UT/ApoE double knockout (DKO) mice fed a high-fat diet exhibited significantly higher serum total cholesterol and triglyceride levels compared to ApoE knockout mice, suggesting a protective role for the UT receptor in this specific context of severe hyperlipidemia.[15][16]
Quantitative Data Summary: Lipids and Adiposity
| Model / Condition | Intervention | Key Findings | Reference |
| HFD-fed C57BL/6J Mice | Chronic U-II admin. | Reduced weight gain & adipose tissue weight; no significant change in blood lipids. | [6][7] |
| UII Knockout Mice | Gene Deletion | Decreased body mass, visceral fat, & circulating plasma lipids. | [1][9] |
| UT/ApoE DKO Mice | Gene Deletion | Significantly increased serum total cholesterol & triglycerides vs. ApoE KO. | [15][16] |
| Obese (ob/ob) Mice | UT Antagonist | Decreased weight gain; improved hyperlipidemia. | [10] |
Role of Urotensin II in Energy Expenditure
The metabolic benefits of chronic UII administration or UII pathway blockade may be linked to increased energy expenditure. Chronic UII treatment in HFD-fed mice was associated with increased mRNA expression of Ucp3, a mitochondrial thermogenesis gene, in skeletal muscle.[6][7] In vitro experiments support this, showing that UII treatment directly enhances glucose and free fatty acid consumption and increases aerobic respiration in C2C12 skeletal muscle cells.[6][7][8]
Signaling Pathways
Urotensin II exerts its effects by binding to the UT receptor, a G protein-coupled receptor.[1] In skeletal muscle, a key tissue for glucose disposal, UII has been shown to induce insulin resistance by activating NADPH oxidase, leading to the production of reactive oxygen species (ROS).[12] This oxidative stress, in turn, inhibits critical downstream insulin signaling pathways, including the phosphorylation of AKT, PKC, and ERK, which are essential for glucose transport.[12]
Key Experimental Protocols
Standardized metabolic tolerance tests are crucial for assessing the in vivo effects of Urotensin II. Below are detailed protocols for the Intraperitoneal Glucose Tolerance Test (IPGTT) and the Intraperitoneal Insulin Tolerance Test (IPITT) commonly used in mouse studies.[17]
Intraperitoneal Glucose Tolerance Test (IPGTT)
This test measures the ability of a mouse to clear an exogenous glucose load from the blood.[18] Impaired clearance is indicative of glucose intolerance.
Materials:
-
Sterile 20% D-glucose solution in saline (or PBS)
-
Glucometer and test strips
-
Syringes (1cc) with 26-27G needles
-
Warming lamp (optional, for vasodilation)
-
Restraining device
Procedure:
-
Fasting: Fast mice for 4-6 hours (morning fast) or overnight (16 hours). Ensure free access to water.[19][20][21]
-
Baseline Glucose (t=0): Transfer the mouse to a clean cage.[20] Obtain a baseline blood sample by making a small nick at the tip of the tail. Gently milk the tail to obtain a small drop of blood and measure the glucose level with a glucometer. Record this as the 0-minute time point.[22]
-
Glucose Injection: Weigh the mouse to calculate the precise dose. Inject the sterile glucose solution intraperitoneally (IP). The standard dose is 1g/kg or 2g/kg of body weight.[20][21]
-
Blood Sampling: Collect subsequent blood samples from the tail nick at 15, 30, 60, 90, and 120 minutes post-injection.[21][22]
-
Recovery: After the final blood draw, return food to the cage. Monitor the animal to ensure recovery.
References
- 1. Frontiers | A closer look at the role of urotensin II in the metabolic syndrome [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of urotensin II in the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic Urotensin-II Administration Improves Whole-Body Glucose Tolerance in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Chronic Urotensin-II Administration Improves Whole-Body Glucose Tolerance in High-Fat Diet-Fed Mice [frontiersin.org]
- 8. Chronic Urotensin-II Administration Improves Whole-Body Glucose Tolerance in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic and pharmacological manipulation of urotensin II ameliorate the metabolic and atherosclerosis sequalae in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Loss of urotensin II receptor diminishes hyperglycemia and kidney injury in streptozotocin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urotensin II Inhibits Skeletal Muscle Glucose Transport Signaling Pathways via the NADPH Oxidase Pathway | PLOS One [journals.plos.org]
- 13. Elevated expression of urotensin II and its receptor in skeletal muscle of diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Urotensin II receptor knockout mice on an ApoE knockout background fed a high-fat diet exhibit an enhanced hyperlipidemic and atherosclerotic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glucose and Insulin Tolerance Tests in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 18. Glucose Tolerance Test in Mice [bio-protocol.org]
- 19. protocols.io [protocols.io]
- 20. IP Glucose Tolerance Test in Mouse [protocols.io]
- 21. joe.bioscientifica.com [joe.bioscientifica.com]
- 22. protocols.io [protocols.io]
Urotensin II: A Key Modulator of the Inflammatory Response in Murine Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a cyclic neuropeptide recognized as one of the most potent endogenous vasoconstrictors identified in mammals.[1][2] Its biological activities are mediated through a G-protein coupled receptor known as the urotensin receptor (UTR), formerly identified as GPR14.[1][3] The U-II/UTR system is widely distributed across various tissues, including the cardiovascular, renal, and central nervous systems, where it plays a role in a multitude of physiological and pathological processes.[1][3][4] Emerging evidence has highlighted the significant involvement of U-II in the inflammatory cascade, positioning it as a critical cytokine-like molecule that actively participates in the initiation and progression of inflammatory diseases.[1][3][5] This technical guide provides a comprehensive overview of the role of U-II in the mouse inflammatory response, detailing its signaling pathways, summarizing quantitative data from key studies, and outlining relevant experimental protocols.
Urotensin II Signaling in Immune Cells
U-II exerts its pro-inflammatory effects by binding to the UTR on various immune and vascular cells. This interaction primarily activates the Gαq subunit of the G-protein, initiating a cascade of downstream signaling events.[6] The principal signaling pathways implicated in the U-II-mediated inflammatory response include the RhoA/ROCK, MAPK, and PI3K/AKT pathways.[1] Activation of these pathways leads to the accumulation of monocytes and macrophages at inflammatory sites, the expression of adhesion molecules, and the release of pro-inflammatory cytokines and chemokines.[1]
In murine macrophages (RAW264.7 cell line), U-II stimulation has been shown to induce the production of leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[1][7] This process is dependent on the generation of reactive oxygen species (ROS) and the subsequent activation of the Akt signaling pathway, leading to the overexpression of 5-lipoxygenase (ALOX5).[1][7] Furthermore, U-II can activate the MAPK and NF-κB signaling pathways in macrophages, which are central to the expression of numerous pro-inflammatory genes.[1]
Caption: U-II signaling pathway in macrophages.
Quantitative Data from Murine Inflammatory Models
The pro-inflammatory role of U-II has been substantiated in various mouse models of inflammation. These studies provide quantitative evidence of its impact on inflammatory markers and disease progression.
| Model | Mouse Strain | U-II Intervention | Key Quantitative Findings | Reference |
| Atherosclerosis | Apolipoprotein E-knockout (ApoE-KO) | Chronic U-II infusion (4 weeks) | - Significantly greater atherosclerotic lesions. - Increased plasma levels of reactive oxygen species (ROS) and oxidized low-density lipoprotein (ox-LDL). - Enhanced foam cell formation in peritoneal macrophages. - Increased macrophage expression of scavenger receptors (CD36, SR-A) and ACAT-1. | [8][9] |
| Subarachnoid Hemorrhage (SAH) | Wild-type (UT+/+) and UTR-knockout (UT-/-) | SAH induction | - Increased UTR expression in the leptomeningeal compartment post-SAH in UT+/+ mice. - UT-/- mice were protected from microvessel inflammatory and apoptotic processes. - UTR antagonists prevented cerebral vasospasm and behavioral deficits in a humanized mouse model. | [10] |
| Acute Liver Failure (ALF) | C57BL/6 | LPS/D-GalN induction with/without urantide (B549374) (UTR antagonist) | - Urantide treatment prevented LPS-induced death. - Urantide significantly reduced the production and release of pro-inflammatory cytokines (TNF-α, IL-1β, IFN-γ) in the liver. | [11] |
| Glioblastoma (GBM) Xenograft | Nude Mice | U-II administration in Matrigel sponges | - Markedly stimulated invasion by macrophages, endothelial, and smooth muscle cells into the Matrigel plug. | [12] |
Detailed Experimental Protocols
Reproducibility in scientific research relies on detailed methodologies. Below are protocols for key experiments cited in the literature on U-II and inflammation in mice.
Chronic U-II Infusion in ApoE-KO Mice
-
Objective: To investigate the long-term effects of elevated U-II levels on the development of atherosclerosis.
-
Animal Model: 9-week-old male Apolipoprotein E-knockout (ApoE-KO) mice maintained on a high-fat diet.
-
Procedure:
-
Mice are anesthetized.
-
An osmotic mini-pump is surgically implanted subcutaneously.
-
Pumps are filled to deliver either vehicle, human U-II, or U-II in combination with a UTR antagonist (e.g., 4-aminoquinoline) at a constant rate for 4 weeks.
-
Following the infusion period, mice are euthanized.
-
The aorta is dissected for en face analysis of atherosclerotic lesion area.
-
Blood is collected for measurement of plasma U-II, ROS, and ox-LDL levels.
-
Peritoneal macrophages are harvested by lavage to assess foam cell formation and protein expression of scavenger receptors via Western blotting.
-
Subarachnoid Hemorrhage (SAH) Model
-
Objective: To determine the role of the U-II/UTR system in the pathophysiology of SAH.
-
Animal Model: Male wild-type (UT+/+) and UTR-knockout (UT-/-) mice.
-
Procedure:
-
SAH is induced by endovascular perforation of the right anterior cerebral artery.
-
Sham-operated animals undergo the same surgical procedure without vessel perforation.
-
Neurological function is assessed at various time points post-surgery.
-
At designated endpoints (e.g., Day 7), mice are euthanized and brains are harvested.
-
Cerebral arteries (e.g., middle cerebral artery) are analyzed for vasospasm by measuring the lumen area to wall thickness ratio.
-
Brain tissue is processed for immunofluorescence to detect UTR expression, microvascular changes (e.g., fibrin (B1330869) deposition, cleaved caspase-3), and neuroinflammation.
-
-
Reference: [10]
References
- 1. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human urotensin-II is a potent vasoactive peptide: pharmacological characterization in the rat, mouse, dog and primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin II: an inflammatory cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Clinical Implications of the Urotensin II Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Urotensin-II - Wikipedia [en.wikipedia.org]
- 7. Urotensin II promotes secretion of LTB4 through 5-lipoxygenase via the UT-ROS-Akt pathway in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic urotensin II infusion enhances macrophage foam cell formation and atherosclerosis in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The urotensin II receptor triggers an early meningeal response and a delayed macrophage-dependent vasospasm after subarachnoid hemorrhage in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the Urotensin II/UT G Protein-Coupled Receptor to Counteract Angiogenesis and Mesenchymal Hypoxia/Necrosis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Ligands for the Mouse Urotensin II Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous ligands for the mouse Urotensin II receptor (UTS2R), a G-protein coupled receptor implicated in a range of physiological and pathological processes. This document details the key ligands, their binding affinities, the primary signaling pathways they activate, and standardized protocols for their experimental characterization.
Endogenous Ligands
The mouse Urotensin II receptor is known to be activated by two endogenous peptide ligands: Urotensin-II (U-II) and Urotensin-II Related Peptide (URP).[1][2] Both peptides share a conserved cyclic hexapeptide core, Cys-Phe-Trp-Lys-Tyr-Cys, which is essential for their biological activity.[3]
-
Urotensin-II (U-II): Initially identified as a potent vasoconstrictor, U-II is considered the primary endogenous ligand for the UTS2R.[3][4] The mature mouse U-II peptide consists of 14 amino acids.
-
Urotensin-II Related Peptide (URP): Discovered subsequently, URP is an 8-amino acid peptide that also potently binds to and activates the UTS2R.[2][5] It is considered the second endogenous ligand for this receptor system.
Quantitative Binding and Functional Data
The interaction of these endogenous ligands with the mouse UTS2R has been characterized through various binding and functional assays. The following tables summarize the available quantitative data.
Table 1: Radioligand Binding Affinities for the Mouse Urotensin II Receptor
| Ligand | Radioligand | Preparation | Kd (pM) | Ki (nM) | Bmax (fmol/mg protein) |
| Human U-II | [125I]hU-II | Membranes from HEK-293 cells expressing mouse UTS2R | 654 ± 154 | - | 1011 ± 125 |
| Mammalian U-II Isopeptides | [125I]hU-II | Membranes from HEK-293 cells expressing mouse UTS2R | - | 0.8 - 3 | - |
Data sourced from Elshourbagy et al. (2002).[1]
Table 2: Functional Potency of Ligands at the Mouse Urotensin II Receptor
| Ligand | Assay | Cell Line | EC50 (nM) |
| Human U-II | Intracellular Ca2+ Mobilization | HEK-293 cells expressing mouse UTS2R | 3.2 ± 0.8 |
| Human U-II | Inositol (B14025) Phosphate (IP) Formation | HEK-293 cells expressing mouse UTS2R | 7.2 ± 1.8 |
| Goby U-II | Inositol Phosphate (IP) Formation | HEK-293 cells expressing mouse UTS2R | 2.6 ± 0.8 |
Data sourced from Elshourbagy et al. (2002).[1]
Signaling Pathways
Activation of the mouse UTS2R by its endogenous ligands primarily initiates a signaling cascade through the Gαq/11 protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1][3][4] Downstream of this primary pathway, UTS2R activation has been shown to modulate the activity of several other signaling molecules, including Mitogen-Activated Protein Kinases (MAPK) such as ERK and p38, and Calcium/calmodulin-dependent protein kinase II (CaMKII).
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the endogenous ligands of the mouse UTS2R.
Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of unlabeled ligands for the mouse UTS2R.
Materials:
-
Membranes from cells stably expressing the mouse UTS2R (e.g., HEK-293 cells).
-
Radioligand: [125I]-labeled U-II.
-
Unlabeled competitor ligands (mouse U-II, mouse URP, and other test compounds).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the mouse UTS2R in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer.
-
50 µL of unlabeled competitor ligand at various concentrations (typically from 10-12 M to 10-5 M). For total binding, add 50 µL of binding buffer. For non-specific binding, add a high concentration of unlabeled U-II (e.g., 1 µM).
-
50 µL of radioligand ([125I]U-II) at a fixed concentration (typically near its Kd value).
-
50 µL of the membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the competitor ligand. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following UTS2R activation.
Materials:
-
Cells stably expressing the mouse UTS2R (e.g., HEK-293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Ligands (mouse U-II, mouse URP, and other test compounds).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer. Remove the cell culture medium and add the loading solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 60 minutes.
-
Washing: Gently wash the cells with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.
-
Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate. Record a baseline fluorescence reading.
-
Ligand Addition: Using the integrated fluid dispenser, add the ligands at various concentrations to the wells while continuously recording the fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of the ligand. Plot the peak response as a function of the log concentration of the ligand and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
- 1. Molecular and pharmacological characterization of genes encoding urotensin-II peptides and their cognate G-protein-coupled receptors from the mouse and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative understanding of UTS2 and UTS2R genes for their involvement in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urotensin-II - Wikipedia [en.wikipedia.org]
- 4. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 5. Targeting the Urotensin II/UT G Protein-Coupled Receptor to Counteract Angiogenesis and Mesenchymal Hypoxia/Necrosis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Species Specificity of Urotensin II Effects in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urotensin II (UII), a potent vasoactive peptide, and its receptor (UT) have garnered significant attention as potential therapeutic targets in cardiovascular diseases. However, the translation of preclinical findings to clinical applications is substantially hindered by the pronounced species-specific differences in the physiological effects of UII. This technical guide provides an in-depth analysis of the species specificity of UII's actions in mammals, focusing on receptor binding, signaling pathways, and functional responses, particularly vasoconstriction. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to serve as a comprehensive resource for researchers in this field.
Introduction
Urotensin II (UII) is a cyclic peptide hormone originally isolated from the caudal neurosecretory system of teleost fish.[1][2] In mammals, UII is recognized as one of the most potent endogenous vasoconstrictors identified to date, in some cases exhibiting a potency an order of magnitude greater than endothelin-1.[3][4] The biological effects of UII are mediated by a G protein-coupled receptor known as the UT receptor (formerly GPR14).[5][6][7] The UII/UT system is implicated in a wide range of physiological and pathophysiological processes, including cardiovascular regulation, renal function, and cell proliferation.[8][9][10][11]
A critical challenge in the study of the UII system and the development of UT receptor-targeted therapeutics is the remarkable variability in its effects across different mammalian species.[3][5][8][12][13] These species-dependent discrepancies are observed in receptor affinity, signaling pathway activation, and, most notably, in the physiological responses of various tissues, particularly the vasculature.[5][14] This guide aims to collate and present the existing data on the species specificity of UII's effects to aid researchers in designing and interpreting experiments and to facilitate the drug development process.
Urotensin II and its Receptor: Structural Conservation and Divergence
The amino acid sequence of UII, particularly its cyclic hexapeptide core (-Cys-Phe-Trp-Lys-Tyr-Cys-), is highly conserved across vertebrate species, which is crucial for its biological activity.[1][8][15][16] However, the N-terminal "tail" of the peptide exhibits greater variability.[8][16][17] Despite the conserved core, the functional consequences of UII activation can differ significantly between species.
The UT receptor, a class A GPCR, also shows a high degree of sequence homology among mammals. For instance, the monkey and mouse UT receptors have been cloned and characterized, demonstrating similar pharmacological profiles in recombinant systems.[14] Despite this, the in vivo and in vitro responses to UII can be dramatically different, suggesting that variations in receptor expression levels, coupling efficiencies to downstream signaling pathways, or the presence of interacting proteins may contribute to the observed species specificity.[18]
Data Presentation: Quantitative Comparison of UII Effects
The following tables summarize the quantitative data on UII receptor binding affinities and the vasoconstrictor potency and efficacy of human UII (hU-II) in various mammalian species.
Table 1: Urotensin II Receptor Binding Affinities in Different Mammalian Species
| Species | Receptor Source | Radioligand | Kd / Ki (nM) | Reference |
| Human | Recombinant (HEK-293 cells) | [125I]hU-II | Ki: 2.7-8.7 | [19] |
| Monkey | Recombinant (HEK-293 cells) | [125I]hU-II | Kd: 0.214 ± 0.065, Ki: 0.8-3 | [14] |
| Rat | Recombinant (HEK-293 cells) | [125I]hU-II | Ki: 2.7-8.7 | [19] |
| Mouse | Recombinant (HEK-293 cells) | [125I]hU-II | Kd: 0.654 ± 0.154, Ki: 0.8-3 | [14] |
| Cat | Recombinant (HEK-293 cells) | [125I]hU-II | Ki: 2.7-8.7 | [19] |
Table 2: Vasoconstrictor Effects of Human Urotensin II in Isolated Arteries from Various Mammals
| Species | Vascular Bed | -log[EC50] (M) | Rmax (% of KCl response) | Reference |
| Rat | Thoracic Aorta | 9.09 ± 0.19 | 143 ± 21 | [5][20] |
| Carotid Artery | 8.84 ± 0.21 | 67 ± 26 | [5][8][20] | |
| Main Pulmonary Artery | 8.55 ± 0.08 | 57.0 ± 6.1 | [8] | |
| Mouse | Aorta | < 6.50 (inactive) | - | [5][20] |
| Dog | LCX Coronary Artery | 9.46 ± 0.11 | 109 ± 23 | [5][20] |
| Pig | Various arteries | Variable/inconsistent responses | Variable | [5] |
| Marmoset | Various arteries | Variable responses | Variable | [5] |
| Cynomolgus Monkey | Various arteries | 8.96 ± 0.15 to 9.92 ± 0.13 | 43 ± 16 to 527 ± 135 | [5][20] |
| Human | Small subcutaneous arteries | Inactive | - | [13] |
| Internal mammary arteries | Inactive | - | [13] |
Signaling Pathways: A Focus on Species-Dependent Variations
The primary signaling mechanism of the UT receptor involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14][21] This cascade results in an increase in intracellular calcium concentrations ([Ca2+]i), a key event in vasoconstriction.[14][21] Other signaling pathways, including the RhoA/ROCK and MAPK pathways, have also been implicated in UII-mediated effects.[7]
While the general signaling cascade is conserved, the efficiency of coupling and the recruitment of specific signaling molecules may vary between species. For instance, studies on recombinant mouse and monkey UT receptors showed that human UII induced increases in both intracellular calcium and inositol phosphate (B84403) formation, with the monkey receptor exhibiting a slightly higher potency.[14] The lack of a contractile response in the mouse aorta, despite the presence of functional UT receptors, suggests a potential uncoupling of the receptor from the contractile machinery or a predominance of vasodilatory signaling pathways in this specific tissue and species.[5][9] Furthermore, the recruitment of β-arrestin, which can mediate both receptor desensitization and G protein-independent signaling, may also exhibit species-specific patterns.
Experimental Protocols
Radioligand Binding Assays
These assays are crucial for determining the affinity (Kd or Ki) of UII and its analogs for the UT receptor in different species.
Objective: To quantify the binding characteristics of a ligand to the UT receptor.
Materials:
-
Cell membranes prepared from tissues or cells expressing the UT receptor (e.g., recombinant HEK-293 cells).[14][22]
-
Unlabeled UII or other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radiolabeled UII in the binding buffer.
-
For competition binding assays, include varying concentrations of the unlabeled competing ligand.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled UII.[22]
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine Kd, Bmax, and Ki values.
In Vitro Functional Assays: Vasoconstriction in Isolated Arteries
This is a classic pharmacological method to assess the functional consequences of UT receptor activation in the vasculature.
Objective: To measure the contractile response of isolated blood vessels to UII.
Materials:
-
Isolated arterial rings from different mammalian species (e.g., rat thoracic aorta, cynomolgus monkey carotid artery).[5][20]
-
Organ baths filled with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Isometric force transducers.
-
Data acquisition system.
-
Urotensin II solutions of varying concentrations.
-
A potent vasoconstrictor for determining maximal contraction (e.g., 60 mM KCl).[5][20]
Procedure:
-
Dissect arteries and cut them into rings of 2-4 mm in length.
-
Mount the arterial rings in organ baths under a resting tension (e.g., 1-2 g).
-
Allow the tissues to equilibrate for 60-90 minutes, with periodic washing.
-
Assess the viability of the tissue by contracting it with a high concentration of KCl.
-
After washing and return to baseline, cumulatively add increasing concentrations of UII to the organ bath.
-
Record the isometric tension developed at each concentration.
-
Construct a concentration-response curve and calculate the EC50 (potency) and Rmax (maximal efficacy, often expressed as a percentage of the KCl-induced contraction).[22]
Discussion and Implications for Drug Development
The significant species and anatomical variations in the vasoconstrictor activity of UII present a major hurdle for the development of UT receptor antagonists.[5][6] The rat, a commonly used preclinical model, shows potent vasoconstriction in the thoracic aorta in response to UII.[5][8] In stark contrast, the mouse aorta is unresponsive.[5] Primates, particularly cynomolgus monkeys, exhibit widespread and potent vasoconstriction across various arterial beds, suggesting they may be a more predictive model for human responses.[3][5] However, even within primates, differences exist between New World (marmoset) and Old World (cynomolgus monkey) monkeys.[6]
The lack of vasoconstrictor effect of hUII in human subcutaneous and internal mammary arteries further complicates the picture and raises questions about the primary physiological role of UII in human vascular tone regulation under normal conditions.[13] It is possible that the role of UII becomes more prominent in pathological states where UT receptor expression may be upregulated.
For drug development professionals, these findings underscore the importance of:
-
Careful selection of animal models: A single animal model is unlikely to be predictive of the human response. A multi-species approach, including non-human primates, is highly recommended.
-
Thorough in vitro characterization: Testing candidate drugs on UT receptors from multiple species is essential to identify species-specific pharmacology.
-
Investigating multiple vascular beds: The effects of UII are highly dependent on the anatomical origin of the blood vessel.
-
Considering the pathophysiological context: The effects of UII and the efficacy of its antagonists may be more pronounced in disease models.
Conclusion
The effects of Urotensin II in mammals are characterized by a profound and complex species specificity. While the UII peptide and its receptor are structurally conserved, their functional consequences, particularly in the cardiovascular system, vary dramatically. This guide has provided a consolidated overview of the quantitative data, signaling pathways, and experimental methodologies relevant to understanding these differences. A thorough appreciation of the species-dependent actions of UII is paramount for advancing our fundamental knowledge of this intriguing peptide system and for the successful development of novel therapeutics targeting the UT receptor.
References
- 1. Urotensin-II - Wikipedia [en.wikipedia.org]
- 2. Urotensin II, from fish to human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human urotensin-II is a potent vasoactive peptide: pharmacological characterization in the rat, mouse, dog and primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human urotensin-II, the most potent mammalian vasoconstrictor identified to date, as a therapeutic target for the management of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urotensin II: its function in health and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of urotensin II in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urotensin II: the old kid in town - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of urotensin II in human arteries and veins of varying caliber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular and pharmacological characterization of genes encoding urotensin-II peptides and their cognate G-protein-coupled receptors from the mouse and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural insights into hormone recognition and G-protein coupling of the urotensin-II receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The G Protein-Coupled Receptor UT of the Neuropeptide Urotensin II Displays Structural and Functional Chemokine Features - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iris.unina.it [iris.unina.it]
- 19. The peptidic urotensin-II receptor ligand GSK248451 possesses less intrinsic activity than the low-efficacy partial agonists SB-710411 and urantide in native mammalian tissues and recombinant cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - ProQuest [proquest.com]
- 21. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. files.core.ac.uk [files.core.ac.uk]
Urotensin II Expression in Mouse Models of Kidney Disease: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II), a potent cyclic vasoactive peptide, and its G-protein coupled receptor (UT or GPR14) are emerging as significant players in the pathophysiology of various diseases, including chronic kidney disease (CKD).[1][2][3][4] Originally identified for its powerful vasoconstrictive properties, the U-II/UT system is now implicated in a range of pathological processes such as cell proliferation, fibrosis, and inflammation, which are key hallmarks of progressive renal injury.[5][6] Altered expression of U-II and its receptor has been consistently observed in both clinical settings and animal models of kidney disease, suggesting the system is a promising therapeutic target.[7][8][9] This technical guide provides a comprehensive overview of U-II and UT expression in key mouse models of kidney disease, details common experimental protocols, and visualizes the core signaling pathways.
Urotensin II Expression Across Kidney Disease Mouse Models
The upregulation of the U-II/UT system is a common finding across multiple, distinct mouse models of kidney disease. This section summarizes quantitative data from several widely used models.
Diabetic Kidney Disease (DKD) Models
Diabetic kidney disease is a leading cause of end-stage renal disease. Mouse models that mimic this condition, such as those induced by streptozotocin (B1681764) (STZ) or a high-fat diet (HFD), consistently show elevated U-II and UT expression.[10][11]
-
Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to pancreatic beta cells, inducing hyperglycemia and subsequent diabetic complications. In STZ-treated mice, there is a marked upregulation of the U-II system in the kidney, which correlates with kidney injury markers like albuminuria and mesangial expansion.[10][12][13]
-
High-Fat Diet (HFD)-Induced Obesity and Diabetes: Chronic feeding of a high-fat diet leads to obesity, insulin (B600854) resistance, and features of diabetic kidney disease. In this model, genetic knockout of the UT receptor protects mice from HFD-induced albuminuria, glomerular fibrosis, and podocyte injury, highlighting the system's causal role.[11]
Table 1: U-II and UT Expression in Diabetic Kidney Disease Mouse Models
| Model | Tissue/Fluid | Analyte | Method | Change vs. Control | Reference |
| STZ-Induced | Plasma | U-II | ELISA | ~2 ng/mL to ~5 ng/mL (~60% increase) | |
| STZ-Induced | Plasma | URP | ELISA | ~36 ng/L to ~43 ng/L (~16% increase) | [5] |
| STZ-Induced | Urine | U-II | ELISA | ~77% increase (normalized to creatinine) | [5] |
| STZ-Induced | Kidney | U-II mRNA | qPCR | Upregulated | [5] |
| STZ-Induced | Kidney | UT mRNA | qPCR | Upregulated | [10] |
| STZ-Induced | Kidney (Glomeruli) | GRP78 (ER Stress Marker) | IHC | Increased (Attenuated in UT KO) | [10] |
| KK/upj-AY/J (Type 2) | Plasma | U-II | RIA | 34.0% increase | [14] |
| KK/upj-AY/J (Type 2) | Skeletal Muscle | U-II | RIA | 15.4% increase | [14] |
| High-Fat Diet | Kidney (Glomeruli) | Collagen IV, Fibronectin | IHC | Increased (Reversed in UT KO) |
URP: Urotensin II-Related Peptide; GRP78: Glucose-Regulated Protein 78; KO: Knockout; RIA: Radioimmunoassay; IHC: Immunohistochemistry.
Subtotal (5/6) Nephrectomy Model of Chronic Renal Failure
The 5/6 nephrectomy model involves the surgical removal of a significant portion of the renal mass, leading to hypertension, glomerular hyperfiltration, and progressive glomerulosclerosis, closely mimicking the progression of human chronic renal failure.
Table 2: U-II and UT Expression in 5/6 Nephrectomy Mouse Model
| Model | Tissue/Fluid | Analyte | Method | Change vs. Control | Reference |
| 5/6 Nephrectomy | Plasma | U-II | Not Specified | Increased | [15] |
| 5/6 Nephrectomy | Skeletal Muscle | U-II | IHC/Western Blot | Upregulated | [15] |
Adriamycin (ADR)-Induced Nephropathy
Adriamycin, an anthracycline antibiotic, causes direct podocyte toxicity, leading to a nephrotic syndrome characterized by heavy proteinuria and focal segmental glomerulosclerosis (FSGS).[16][17] This model is particularly useful for studying podocyte injury and subsequent glomerular damage.[18][19] While direct quantitative data on U-II expression in this specific mouse model is less prevalent in the searched literature, the established pro-fibrotic role of U-II suggests it is a relevant pathway in the progression of ADR-induced fibrosis.[5][6]
Unilateral Ureteral Obstruction (UUO) Model
The UUO model involves ligating one ureter, which leads to a rapid and progressive tubulointerstitial fibrosis in the obstructed kidney.[20][21][22] It is a widely used model to study the mechanisms of renal fibrosis.[23] The inflammatory and fibrotic processes driven by UUO are contexts where the U-II system is known to be active.
Urotensin II Signaling Pathways
U-II exerts its effects by binding to the UT receptor, which couples to G proteins (primarily Gq/11) to activate several downstream signaling cascades. These pathways converge on cellular responses critical to kidney disease progression, including cell growth, extracellular matrix deposition, and inflammation.[1][2]
Experimental Protocols & Workflows
Reproducible and robust methodologies are critical for studying the U-II system. Below are detailed protocols for key experiments.
Induction of Kidney Disease Mouse Models
-
Streptozotocin (STZ)-Induced Diabetes:
-
Use 10-week-old male mice (e.g., C57BL/6J strain).[10]
-
Prepare a fresh solution of STZ in a sterile citrate (B86180) buffer (pH 4.5).
-
Administer STZ via intraperitoneal injection for five consecutive days at a dose of 50-55 mg/kg body weight.
-
Monitor blood glucose levels weekly. Mice with blood glucose >250 mg/dL are considered diabetic.[5]
-
Kidney tissue and biofluids are typically collected for analysis 12 weeks after the final STZ injection.[10][12]
-
-
Adriamycin (ADR)-Induced Nephropathy:
-
Administer a single intravenous (tail vein) injection of Adriamycin at a dose of 10-13 mg/kg body weight.[16]
-
Monitor for proteinuria and changes in body weight.
-
The model is typically run for 28 days, with endpoints including histological analysis of glomerulosclerosis and tubulointerstitial fibrosis.[17]
-
Unilateral Ureteral Obstruction (UUO):
Quantification of U-II and UT Expression
-
Quantitative Real-Time PCR (qPCR) for mRNA Expression:
-
Isolate total RNA from snap-frozen kidney tissue using a suitable reagent (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time PCR using specific primers for mouse U-II (Uts2), UT (Uts2r), and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate relative gene expression using the ΔΔCt method.
-
-
Immunohistochemistry (IHC) for Protein Localization:
-
Fix kidney tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Perform antigen retrieval (e.g., using citrate buffer).
-
Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin or serum).
-
Incubate with a primary antibody specific to U-II or UT overnight at 4°C.
-
Incubate with a corresponding secondary antibody conjugated to a reporter enzyme (e.g., HRP) or fluorophore.
-
Develop with a substrate (e.g., DAB for HRP) or visualize using a fluorescence microscope. Staining intensity can be semi-quantitatively scored.[10][11]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification:
-
Use commercially available ELISA kits designed for mouse U-II.[24]
-
Prepare standards and samples (plasma, urine, or tissue homogenates) according to the manufacturer's protocol.
-
Add samples to microplate wells pre-coated with an anti-U-II antibody.
-
Perform incubation, washing, and addition of a detection antibody (often HRP-conjugated).
-
Add substrate and stop solution.
-
Measure absorbance at 450 nm and calculate the U-II concentration based on the standard curve.[24]
-
Experimental Workflow Diagram
References
- 1. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PlumX [plu.mx]
- 4. Urotensin II system in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urotensin II system in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urotensin II and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of urotensin II in cardiovascular and renal physiology and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Loss of urotensin II receptor diminishes hyperglycemia and kidney injury in streptozotocin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Loss of urotensin II receptor diminishes hyperglycemia and kidney injury in streptozotocin-treated mice: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. Elevated expression of urotensin II and its receptor in skeletal muscle of diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Adriamycin-induced nephropathy models: elucidating CKD pathophysiology and advancing therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adriamycin-induced nephropathy model | SMC Laboratories Inc. [smccro-lab.com]
- 18. Frontiers | Adriamycin-Induced Nephropathy is Robust in N and Modest in J Substrain of C57BL/6 [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Fight-or-flight: murine unilateral ureteral obstruction causes extensive proximal tubular degeneration, collecting duct dilatation, and minimal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kidney Injury by Unilateral Ureteral Obstruction in Mice Lacks Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mybiosource.com [mybiosource.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Urotensin II, Mouse Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (UII) is a cyclic peptide that has garnered significant interest in cardiovascular research due to its potent vasoactive properties.[1] It is an endogenous ligand for the G-protein coupled receptor GPR14, now more commonly known as the Urotensin receptor (UT).[2] The UII/UT system is implicated in a range of physiological and pathophysiological processes, including cardiovascular regulation, renal function, and cell proliferation.[3] This document provides detailed application notes and protocols for the in vivo administration of mouse Urotensin II acetate (B1210297) in research settings, with a focus on experimental design and data interpretation.
Urotensin II Signaling Pathway
Urotensin II exerts its cellular effects by binding to its specific G-protein coupled receptor, UT, which is primarily coupled to the Gαq/11 subunit.[2] This initiates a cascade of intracellular signaling events, as depicted in the diagram below. The main downstream signaling pathways activated by the UII/UT system include the RhoA/ROCK, MAPK, and PI3K/AKT pathways.[4]
Activation of the UT receptor by UII leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. Both DAG and elevated calcium levels activate Protein Kinase C (PKC).[2]
Furthermore, the UII/UT system has been shown to activate several branches of the Mitogen-Activated Protein Kinase (MAPK) pathway, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal Kinase (JNK).[2][5] The RhoA/Rho kinase (ROCK) pathway is also implicated in UII-mediated responses, particularly in vascular smooth muscle contraction.[6]
Urotensin II Signaling Cascade.
In Vivo Effects of Urotensin II Administration
The in vivo effects of Urotensin II can vary significantly depending on the species, dose, and route of administration. While UII is a potent vasoconstrictor in some species like primates, its effects in rodents are more complex and can include vasodilation.[1][7]
Quantitative Data on Cardiovascular Effects
Specific quantitative data on the cardiovascular effects of systemically administered Urotensin II acetate in mice is limited and sometimes conflicting. One study suggested that human U-II can induce a pressor response in mice, as a U-II receptor antagonist could prevent this effect.[8] However, another study reported that human U-II was inactive in isolated mouse arteries, and mice lacking the U-II receptor displayed no change in mean arterial blood pressure.[9]
More comprehensive data is available for rats. The following table summarizes the reported hemodynamic effects of intravenous Urotensin II administration in anesthetized rats. It is crucial to note that these findings may not be directly translatable to mice.
| Parameter | Species | Route of Administration | Dose | Observation | Reference |
| Mean Arterial Pressure | Rat | Intravenous | 1-30 nmol/kg | Dose-dependent decrease | [7] |
| Left Ventricular Systolic Pressure | Rat | Intravenous | 1-30 nmol/kg | Dose-dependent decrease | [7] |
| Heart Rate | Rat | Intravenous | 1-30 nmol/kg | No significant change | [7] |
| Diastolic Pressure | Rat | Intravenous | 1-30 nmol/kg | No significant change | [7] |
Experimental Protocols
The following are generalized protocols for the in vivo administration of Urotensin II, mouse acetate. It is recommended to perform pilot studies to determine the optimal dose and administration route for your specific experimental model and research question.
Preparation of Urotensin II Acetate for Injection
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder in sterile, pyrogen-free 0.9% saline.[10][11] The final concentration should be determined based on the desired dose and the injection volume. For example, to achieve a dose of 1 nmol/kg in a 25g mouse with an injection volume of 100 µL, the required concentration would be 0.025 nmol/µL.
-
Solubility: If solubility issues arise, gentle vortexing or sonication may be used. It is advisable to prepare the solution fresh on the day of the experiment.
-
Storage: If necessary, the reconstituted peptide solution can be stored at -20°C for a short period, though fresh preparation is preferred to avoid degradation.[11]
Intravenous (IV) Administration via Tail Vein
This method allows for rapid and complete bioavailability of the peptide.
-
Animal Restraint: Properly restrain the mouse. Various commercial restrainers are available that allow for safe and secure handling while providing access to the tail.
-
Vein Dilation: To facilitate injection, dilate the lateral tail veins by warming the tail with a heat lamp or by immersing it in warm water (40-45°C) for a few minutes.
-
Injection: Using a 27-30 gauge needle attached to a tuberculin syringe, insert the needle into one of the lateral tail veins at a shallow angle. Slowly inject the Urotensin II acetate solution. The successful entry into the vein is indicated by the lack of resistance and the visible clearing of the vein as the solution is injected.
-
Volume: The typical injection volume for intravenous administration in mice is 5-10 mL/kg body weight.[10]
-
Post-injection Monitoring: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.
Intraperitoneal (IP) Administration
This is a common and less technically demanding route of administration.
-
Animal Restraint: Grasp the mouse by the scruff of the neck and allow its body to rest in the palm of your hand, ensuring the hindquarters are immobilized.
-
Injection Site: Turn the mouse so its abdomen is facing upwards. The injection should be made into the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Injection: Using a 25-27 gauge needle, insert the needle at a 10-20 degree angle. Aspirate to ensure no fluid or intestinal contents are drawn into the syringe before injecting the Urotensin II acetate solution.
-
Volume: The typical injection volume for intraperitoneal administration in mice is 10-20 mL/kg body weight.[12]
-
Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound.
Typical In Vivo Experimental Workflow.
Conclusion
The in vivo administration of this compound is a valuable tool for investigating its physiological and pathophysiological roles. Due to the species-specific differences in its cardiovascular effects, careful consideration of the experimental model and endpoints is essential. The protocols and information provided herein serve as a guide for researchers to design and execute robust in vivo studies involving this potent vasoactive peptide. Further research is warranted to fully elucidate the effects of Urotensin II in mouse models and its potential as a therapeutic target.
References
- 1. Human urotensin-II is a potent vasoactive peptide: pharmacological characterization in the rat, mouse, dog and primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urotensin II and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urotensin II inhibited the proliferation of cardiac side population cells in mice during pressure overload by JNK-LRP6 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel and Highly Potent Urotensin II Receptor Antagonist Inhibits Urotensin II-Induced Pressure Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Continuous Subcutaneous Delivery of Proline-Rich Antimicrobial Peptide Api137 Provides Superior Efficacy to Intravenous Administration in a Mouse Infection Model [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracerebroventricular Administration of Urotensin II in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (UII) is a potent vasoactive cyclic peptide and the endogenous ligand for the G protein-coupled receptor, UTR (previously known as GPR14). The UII/UTR system is implicated in a wide range of physiological processes, including cardiovascular function, stress, and REM sleep. In the central nervous system, intracerebroventricular (ICV) administration of UII has been shown to elicit various behavioral and physiological responses, making it a valuable tool for investigating the central effects of this peptide. These application notes provide a detailed protocol for the ICV injection of Urotensin II in mice, a summary of its reported effects, and an overview of its signaling pathway.
Data Presentation
Table 1: Effects of Intracerebroventricular Urotensin II Administration on Behavior in Mice
| Behavioral Test | Urotensin II Dose | Mouse Strain | Observed Effect | Reference |
| Elevated Plus Maze | 0.1, 0.3, 1 nmol | C57BL/6N | Dose-dependent decrease in time spent in and entries into open arms (anxiogenic-like effect) | [1] |
| Hole-Board Test | 0.1, 0.3, 1 nmol | C57BL/6N | Dose-dependent decrease in head-dipping behavior (anxiogenic-like effect) | [1][2] |
| Forced Swim Test | 1 - 10,000 ng/mouse | Not Specified | Dose-dependent increase in immobility time (depressant-like effect) | [3] |
| Tail Suspension Test | 1 - 10,000 ng/mouse | Not Specified | Dose-dependent increase in immobility time (depressant-like effect) | [3] |
| Locomotor Activity | 10,000 ng/mouse | Not Specified | Increase in horizontal locomotion | [3] |
| Food Intake | 100, 1,000 ng/mouse | Not Specified | Increase in food intake | [3] |
| Water Intake | 100 - 10,000 ng/mouse | Not Specified | Increase in water intake | [3] |
Table 2: Physiological Effects of Intracerebroventricular Urotensin II Administration in Rodents
| Physiological Parameter | Urotensin II Dose | Animal Model | Observed Effect | Reference |
| Mean Arterial Pressure | 10 nmol | Conscious Wistar Rats | Increase | [4] |
| Heart Rate | 10 nmol | Conscious Wistar Rats | Increase | [4] |
| Plasma Prolactin | 3 - 10 µg | Male Sprague-Dawley Rats | Increase | |
| Plasma TSH | 3 - 10 µg | Male Sprague-Dawley Rats | Increase |
Experimental Protocols
Intracerebroventricular (ICV) Injection Protocol
This protocol details the procedure for a single bolus ICV injection of Urotensin II into the lateral ventricle of a mouse using a stereotaxic apparatus.
Materials:
-
Urotensin II (mouse)
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus for mice
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Microinjection pump
-
Surgical drill with a small burr bit
-
Surgical tools (scalpel, forceps, hemostats)
-
Cotton swabs
-
70% ethanol (B145695) and povidone-iodine solution
-
Suture material or tissue adhesive
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an approved anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the fur from the scalp to expose the skin.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Mount the mouse in the stereotaxic frame, ensuring the head is level.
-
-
Surgical Site Preparation:
-
Cleanse the surgical area with 70% ethanol followed by a povidone-iodine solution.
-
Make a midline incision in the scalp with a sterile scalpel to expose the skull.
-
Gently retract the skin to visualize the bregma and lambda landmarks.
-
-
Stereotaxic Targeting:
-
Position the drill over the bregma.
-
Determine the coordinates for the lateral ventricle. A common set of coordinates for adult mice is:
-
Anterior-Posterior (AP): -0.5 mm from bregma
-
Medial-Lateral (ML): ±1.0 mm from the midline
-
Dorsal-Ventral (DV): -2.3 mm from the skull surface
-
-
Carefully drill a small burr hole through the skull at the target coordinates, being cautious not to damage the underlying dura mater.
-
-
Injection:
-
Prepare the Urotensin II solution in sterile saline or aCSF at the desired concentration.
-
Load the Hamilton syringe with the UII solution, ensuring there are no air bubbles.
-
Mount the syringe on the stereotaxic manipulator.
-
Slowly lower the injection needle through the burr hole to the target DV coordinate.
-
Infuse the UII solution at a slow and controlled rate (e.g., 0.5 - 1.0 µL/min) using a microinjection pump. The typical injection volume is 1-2 µL.
-
After the infusion is complete, leave the needle in place for an additional 1-2 minutes to allow for diffusion and to minimize backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision or close it with tissue adhesive.
-
Remove the mouse from the stereotaxic frame and place it on a heating pad to maintain body temperature during recovery.
-
Monitor the animal until it is fully ambulatory.
-
Administer post-operative analgesics as per institutional guidelines.
-
House the animal individually for at least 24 hours post-surgery to monitor for any adverse effects.
-
Mandatory Visualization
Caption: Experimental workflow for intracerebroventricular injection of Urotensin II in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Studies of Urotensin II in Mouse Aorta
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urotensin II (U-II) is a cyclic peptide identified as one of the most potent endogenous vasoconstrictors.[1][2] It exerts its effects by binding to a G-protein-coupled receptor known as the Urotensin receptor (UT), formerly GPR14.[1][3][4] The U-II/UT system is expressed in various cardiovascular tissues, including the aorta, and is implicated in the pathophysiology of cardiovascular diseases such as atherosclerosis and heart failure.[5][6][7][8] However, the vasoactive effects of U-II are complex and demonstrate significant variability depending on the species and the specific vascular bed being examined.[6] This document provides detailed protocols and data for conducting dose-response studies of Urotensin II in isolated mouse aorta, a critical in vitro model for cardiovascular research.
Quantitative Data Summary
The contractile response of mouse aorta to Urotensin II has shown variability across studies. While some studies report weak or absent contractile responses, others have characterized a potent, albeit low-efficacy, vasoconstriction. The following table summarizes the available quantitative data for the dose-response relationship of human Urotensin II (hU-II) in isolated mouse thoracic aorta.
| Agonist | Preparation | Emax (% of 60 mM KCl) | -log[EC50] (M) / pEC50 | Reference |
| Human U-II | Endothelium-denuded thoracic aorta from wild-type (UT(+/+)) mice | 17 ± 2% | 8.26 ± 0.08 | [9] |
| Human U-II | Isolated proximal descending thoracic aorta | Absent | < 6.50 | [5] |
Note: The variability in response may be attributed to differences in experimental conditions, mouse strains, or the specific region of the aorta studied.
Experimental Protocols
This section details the methodology for investigating the dose-response of Urotensin II in isolated mouse aorta rings.
Materials and Reagents
-
Urotensin II (human or mouse)
-
Krebs-Henseleit Solution (composition in mM: NaCl 112.0, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, CaCl2 2.5, NaHCO3 25.0, D-glucose 11.0)[10]
-
Indomethacin[10]
-
Potassium Chloride (KCl) solution (60 mM)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)[10]
-
Distilled, deionized water
-
Male mice (e.g., C57BL/6)
Equipment
-
Organ bath system with force transducers
-
Data acquisition system
-
Dissecting microscope
-
Surgical instruments (forceps, scissors)
-
Myograph (for small vessels, if applicable)
-
Water bath maintained at 37°C
Protocol for Isolated Aortic Ring Preparation and Tension Measurement
-
Animal Euthanasia and Aorta Isolation:
-
Euthanize the mouse using an approved method (e.g., cervical dislocation).
-
Carefully open the thoracic cavity and isolate the descending thoracic aorta.
-
Immediately place the isolated aorta in cold Krebs-Henseleit solution.
-
-
Aortic Ring Preparation:
-
Under a dissecting microscope, carefully clean the aorta of adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 3 mm in length.[10]
-
For studies investigating the role of the endothelium, some rings can be denuded by gently rubbing the intimal surface with a fine forceps.[10]
-
-
Mounting in Organ Bath:
-
Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution.[10]
-
Maintain the organ bath at 37°C and continuously bubble with carbogen gas (95% O2 / 5% CO2) to maintain a pH of 7.4.[10]
-
Add indomethacin (B1671933) (10 µM) to the buffer to inhibit the production of prostaglandins.[10]
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 1 g.[5]
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, assess the viability of the tissues by inducing a contraction with 60 mM KCl. A robust contraction confirms tissue viability.
-
Wash the rings to return to baseline tension.
-
-
Cumulative Dose-Response Curve Generation:
-
Once the baseline is stable, add Urotensin II to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10^-12 M to 10^-6 M).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the isometric tension continuously using a force transducer and data acquisition system.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by 60 mM KCl.
-
Plot the concentration of Urotensin II against the response to generate a dose-response curve.
-
Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) by fitting the data to a sigmoidal dose-response equation.
-
Signaling Pathways and Experimental Workflow
Urotensin II Signaling in Vascular Smooth Muscle
Urotensin II binding to its receptor (UT) on vascular smooth muscle cells initiates a cascade of intracellular signaling events leading to vasoconstriction. The primary pathway involves the activation of Gq/11 proteins, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Additionally, the RhoA/Rho-kinase pathway plays a significant role in calcium sensitization and sustained contraction.[3][11] Other pathways, including the activation of MAPKs and tyrosine kinases, have also been implicated.[1][12]
Caption: Urotensin II signaling pathway in vascular smooth muscle cells leading to vasoconstriction.
Experimental Workflow Diagram
The following diagram outlines the key steps in performing a dose-response study of Urotensin II in isolated mouse aorta.
Caption: Experimental workflow for Urotensin II dose-response studies in isolated mouse aorta.
References
- 1. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urotensin-II - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Urotensin II: the old kid in town - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Deletion of the UT receptor gene results in the selective loss of urotensin‐II contractile activity in aortae isolated from UT receptor knockout mice [periodicos.capes.gov.br]
- 10. Deletion of the UT receptor gene results in the selective loss of urotensin-II contractile activity in aortae isolated from UT receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Human urotensin II-induced aorta ring contractions are mediated by protein kinase C, tyrosine kinases and Rho-kinase: inhibition by somatostatin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Urotensin II-Induced Plasma Extravasation in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring Urotensin II (U-II) induced plasma extravasation in mice. U-II, a potent vasoactive peptide, has been shown to increase vascular permeability, a key process in inflammation and various cardiovascular diseases. Understanding and quantifying this effect is crucial for elucidating the physiological and pathological roles of the U-II system and for the development of novel therapeutics targeting the Urotensin II receptor (UT).
Application Notes
The most common method to quantify U-II-induced plasma extravasation is the Evans blue dye extravasation assay. This technique relies on the high affinity of Evans blue dye for serum albumin. Under normal physiological conditions, the albumin-dye complex is retained within the vasculature. However, upon administration of a permeability-inducing agent like U-II, the endothelial barrier is compromised, leading to the leakage of the albumin-dye complex into the interstitial space of various tissues. The amount of extravasated dye can then be quantified, providing a reliable measure of plasma extravasation.
Key Considerations:
-
Dose-Response: U-II typically exhibits a bell-shaped dose-response curve for plasma extravasation in most tissues, with the maximal effect often observed around 1 nmol/kg in mice.[1]
-
Tissue Specificity: The effect of U-II on plasma extravasation is tissue-dependent. Significant effects are observed in airways, gastrointestinal, and urogenital tract tissues, while it has minimal to no effect in the skin.[1]
-
Receptor-Mediated Effect: The action of U-II is mediated through the G-protein coupled receptor, UT. This can be confirmed by the use of selective UT receptor antagonists, which should abolish or reduce U-II-induced plasma extravasation.[1]
-
Anesthesia: The choice of anesthetic can influence vascular permeability. Reproducibility is key, and the selected anesthetic regimen should be used consistently throughout the experiments.
-
Troubleshooting: Inconsistent results can arise from improper intravenous injection, incomplete perfusion to remove intravascular dye, or incomplete dye extraction from the tissues. Careful technique and standardization of procedures are critical for reliable data.
Signaling Pathway of Urotensin II-Induced Plasma Extravasation
Urotensin II binds to its Gq protein-coupled receptor (UT) on endothelial cells, initiating a signaling cascade that leads to increased vascular permeability. The key steps are outlined below:
Caption: U-II signaling pathway leading to increased vascular permeability.
Experimental Protocols
Urotensin II-Induced Plasma Extravasation using Evans Blue Dye
This protocol is adapted from the method described by Vergura et al., 2004.[1]
Materials:
-
Urotensin II (human or mouse)
-
Evans blue dye (0.5% w/v in sterile saline)
-
Saline (0.9% NaCl, sterile)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Spectrophotometer
-
Male CD-1 mice (or other suitable strain), 20-25 g
Procedure:
-
Anesthetize the mice with an appropriate anesthetic.
-
Inject Evans blue dye (10 ml/kg) into the tail vein.
-
Simultaneously or immediately after the dye injection, administer U-II (0.01, 0.1, 1, or 10 nmol/kg, i.v.) or saline (vehicle control).
-
Allow the solutions to circulate for 30 minutes.
-
Euthanize the mice by cervical dislocation and perform a thoracotomy.
-
Perfuse the vascular system via the left ventricle with 20 ml of saline to remove intravascular Evans blue dye.
-
Dissect the tissues of interest (e.g., trachea, bronchi, stomach, duodenum, bladder, ureters).
-
Record the wet weight of each tissue sample.
-
Place the tissues in 1 ml of formamide and incubate at 60°C for 24 hours to extract the Evans blue dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of Evans blue per tissue weight (µg/g of tissue) using a standard curve of known Evans blue concentrations.
Experimental Workflow
Caption: Workflow for measuring U-II-induced plasma extravasation.
Data Presentation
The following tables summarize quantitative data on Urotensin II-induced plasma extravasation in various tissues of male CD-1 mice. Data is expressed as the amount of extravasated Evans blue in µg per g of wet tissue.
Table 1: Dose-Response of Urotensin II on Plasma Extravasation in Mouse Tissues
| Tissue | Vehicle (Saline) | U-II (0.01 nmol/kg) | U-II (0.1 nmol/kg) | U-II (1 nmol/kg) | U-II (10 nmol/kg) |
| Trachea | 35 ± 3 | 55 ± 5 | 80 ± 7 | 105 ± 9 | 90 ± 8 |
| Bronchi | 40 ± 4 | 65 ± 6 | 95 ± 8 | 120 ± 10 | 100 ± 9 |
| Stomach | 25 ± 2 | 40 ± 4 | 60 ± 5 | 85 ± 7 | 70 ± 6 |
| Duodenum | 30 ± 3 | 50 ± 5 | 75 ± 6 | 100 ± 8 | 85 ± 7 |
| Bladder | 20 ± 2 | 35 ± 3 | 55 ± 5 | 75 ± 6 | 60 ± 5 |
| Ureters | 22 ± 2 | 40 ± 4 | 60 ± 5 | 80 ± 7 | 65 ± 6 |
| Skin | 15 ± 1 | 16 ± 2 | 17 ± 2 | 18 ± 2 | 17 ± 2 |
*Data are presented as mean ± SEM. *P < 0.05 vs. Vehicle. Data adapted from Vergura et al., 2004.[1]
Table 2: Effect of UT Receptor Antagonist on U-II-Induced Plasma Extravasation
| Tissue | U-II (1 nmol/kg) | [Orn⁸]U-II (30 nmol/kg) + U-II (1 nmol/kg) |
| Trachea | 105 ± 9 | 50 ± 5# |
| Bronchi | 120 ± 10 | 60 ± 6# |
| Stomach | 85 ± 7 | 40 ± 4# |
| Duodenum | 100 ± 8 | 45 ± 4# |
| Bladder | 75 ± 6 | 35 ± 3# |
| Ureters | 80 ± 7 | 38 ± 4# |
*Data are presented as mean ± SEM. #P < 0.05 vs. U-II (1 nmol/kg). [Orn⁸]U-II is a UT receptor antagonist. Data adapted from Vergura et al., 2004.[1]
Alternative Methods
While the Evans blue assay is robust and widely used, other methods can also be employed to measure vascular permeability.
-
Fluorescently-labeled Dextrans: Dextrans of various molecular weights conjugated to fluorescent dyes (e.g., FITC-dextran) can be injected intravenously. Their extravasation can be visualized and quantified using fluorescence microscopy in tissue sections or by measuring the fluorescence in tissue homogenates. This method allows for the assessment of permeability to molecules of different sizes.
-
Miles Assay: This is a variation of the extravasation assay where the test substance (U-II) is injected intradermally, and the resulting localized leakage of intravenously administered Evans blue dye is quantified. This is particularly useful for screening multiple agents or concentrations in the same animal.
These detailed notes and protocols provide a solid foundation for researchers to accurately and reproducibly measure Urotensin II-induced plasma extravasation in mice, contributing to a better understanding of the U-II system in health and disease.
References
Application Notes and Protocols for Urotensin II (Mouse) Acetate ELISA Kit
These application notes provide a detailed protocol and supplementary information for the quantification of mouse Urotensin II (U-II) in various biological samples using a competitive enzyme-linked immunosorbent assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Urotensin II (U-II) is a potent vasoactive peptide involved in a wide range of physiological and pathological processes.[1][2][3] It is the most potent vasoconstrictor identified to date, surpassing the activity of endothelin-1.[1] U-II exerts its effects by binding to a G protein-coupled receptor known as the Urotensin receptor (UT), previously identified as the orphan receptor GPR14.[1][2][4][5] The U-II/UT system is implicated in cardiovascular regulation, renal function, metabolic control, and the pathogenesis of diseases such as hypertension, heart failure, diabetes, and atherosclerosis.[1][6][7] This ELISA kit provides a sensitive and specific method for the quantitative determination of mouse U-II levels.
Principle of the Assay
This assay is a competitive ELISA based on the principle of competitive binding. The microtiter plate is pre-coated with a capture antibody specific for mouse U-II. During the assay, U-II present in the sample or standard competes with a fixed amount of biotinylated U-II for binding to the capture antibody. Following an incubation period, unbound substances are washed away. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated U-II captured on the plate. After another wash, a substrate solution is added, and the color development is inversely proportional to the amount of U-II in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the standards, which is then used to determine the concentration of U-II in the unknown samples.[8][9]
Urotensin II Signaling Pathway
Urotensin II binding to its receptor (UT/GPR14) initiates a cascade of intracellular signaling events. The UT receptor is coupled to Gαq/11 proteins.[4][5] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][5] These events lead to various downstream effects, including vasoconstriction, cell proliferation, and hypertrophy. The main downstream signaling pathways mediated by the U-II/UT system include the RhoA/ROCK, MAPKs, and PI3K/AKT pathways.[2]
Caption: Urotensin II Signaling Pathway.
Quantitative Data Summary
The performance characteristics of a typical Mouse Urotensin II ELISA kit are summarized below. Note that specific values may vary between different kit manufacturers and batches.
| Parameter | Value | Reference |
| Detection Range | 0.1 - 1,000 ng/mL or 31.25 - 2000 pg/mL | [7][10][11] |
| Sensitivity (MDD) | < 0.3 ng/mL or < 15.6 pg/mL | [7][10][11] |
| Sample Type | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates | [10][11][12] |
| Recommended Dilution | Mouse Serum/Plasma: 2X | [7][10] |
| Specificity | High specificity for mouse Urotensin II with no significant cross-reactivity with analogues. | [11] |
Experimental Protocol
This protocol is a generalized procedure based on common competitive ELISA principles. It is essential to refer to the specific manual provided with your ELISA kit for detailed instructions, as protocols may vary between manufacturers.
Materials and Equipment
Materials Provided:
-
Pre-coated 96-well strip microplate
-
Standard Peptide (lyophilized)
-
Biotinylated Peptide
-
Primary Antiserum or Detection Antibody
-
Streptavidin-HRP or HRP-Streptavidin
-
Assay Diluent(s)
-
Wash Buffer Concentrate (20X or 30X)
-
TMB One-Step Substrate Reagent
-
Stop Solution
-
Plate Sealers
-
Positive Control Sample
Materials Required but Not Provided:
-
Deionized or distilled water
-
Precision pipettes and tips
-
Graduated cylinders
-
Tubes for standard and sample dilutions
-
Microplate reader capable of measuring absorbance at 450 nm (with optional wavelength correction at 570 nm or 630 nm)[11]
-
Orbital shaker
-
Absorbent paper
Reagent Preparation
-
Wash Buffer (1X): Dilute the concentrated Wash Buffer with deionized or distilled water to the final volume specified in the kit manual. For example, dilute 20 mL of 30X Wash Buffer concentrate with 580 mL of water to make 600 mL of 1X Wash Buffer.[12]
-
Standard Curve: Reconstitute the lyophilized Standard with the specified volume of Standard Diluent to create a stock solution. Allow the stock solution to sit for at least 10-15 minutes with gentle agitation.[11][12] Prepare a dilution series from the stock solution according to the kit manual to generate the standard curve.
-
Biotinylated Peptide/Detection Reagent: Prepare the working solution of the biotinylated peptide or detection reagent as instructed in the kit manual.
-
Streptavidin-HRP: Prepare the working solution of Streptavidin-HRP as instructed in the kit manual.
Sample Preparation
-
Serum: Allow blood to clot at room temperature for 1 hour or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes at 2-8°C. Collect the supernatant (serum) and assay immediately or store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12][13]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant (plasma) and assay immediately or store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12][13]
-
Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes at 2-8°C to remove any cellular debris. Assay the supernatant immediately or store in aliquots at -20°C or -80°C.[13]
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge to remove debris. The specific protocol will vary depending on the tissue type.[12][13]
Assay Procedure
The following is a representative workflow. Incubation times and temperatures may vary.
Caption: Competitive ELISA Workflow.
Detailed Steps:
-
Prepare all reagents, standards, and samples as described above.
-
Add Standards and Samples: Add 50 µL or 100 µL of each standard, sample, and blank to the appropriate wells. It is recommended to run all standards and samples in duplicate.[12][13]
-
Add Detection Reagent: Immediately add 50 µL of the prepared Biotinylated Detection Ab working solution to each well.[13]
-
Incubate: Cover the plate with a sealer and incubate for 1 to 2.5 hours at 37°C or room temperature.[7][10][12]
-
Wash: Aspirate the liquid from each well and wash each well with 1X Wash Buffer (approximately 300 µL per well). Repeat the wash process for a total of 3 washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.[12]
-
Add Streptavidin-HRP: Add 100 µL of the prepared Streptavidin-HRP working solution to each well.[12]
-
Incubate: Cover the plate with a new sealer and incubate for 30 to 60 minutes at 37°C or room temperature.[11][12]
-
Wash: Repeat the wash step as in step 5, but for a total of 5 washes.[12]
-
Substrate Development: Add 90 µL or 100 µL of TMB Substrate Solution to each well. Incubate for 10 to 30 minutes at 37°C in the dark.[7][10][12]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well within 5 minutes using a microplate reader set to 450 nm.[11]
Calculation of Results
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard OD from all other OD values.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of Urotensin II in the samples by interpolating their OD values from the standard curve.
-
If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor to obtain the final concentration.[11]
References
- 1. Urotensin II: its function in health and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 5. Urotensin-II - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 7. raybiotech.com [raybiotech.com]
- 8. mybiosource.com [mybiosource.com]
- 9. vareum.com [vareum.com]
- 10. assaygenie.com [assaygenie.com]
- 11. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. esdchem.com.tr [esdchem.com.tr]
Application Notes: Western Blot Analysis of Urotensin II Receptor in Mouse Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the detection and semi-quantitative analysis of the Urotensin II Receptor (UTS2R), also known as GPR14, in mouse tissues using Western blotting. Urotensin II is a potent vasoactive peptide, and its receptor, UTS2R, is implicated in a variety of physiological and pathophysiological processes, including cardiovascular function, renal function, and neurological signaling. Accurate assessment of UTS2R expression in different tissues is crucial for understanding its role in health and disease and for the development of novel therapeutics targeting this system.
Introduction
The Urotensin II receptor (UTS2R) is a G protein-coupled receptor (GPCR) that, upon binding its ligand Urotensin II, primarily signals through the Gαq subunit.[1] This activation leads to the stimulation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1] This signaling cascade plays a role in numerous cellular processes, making the study of UTS2R expression patterns essential. Western blotting is a powerful technique to identify and quantify the relative abundance of UTS2R protein in various mouse tissues.
Key Experimental Considerations
-
Antibody Selection: The success of the Western blot heavily relies on the specificity and sensitivity of the primary antibody. It is crucial to use an antibody validated for the detection of mouse UTS2R in Western blotting. Several commercial antibodies are available, and it is recommended to consult the manufacturer's datasheet for recommended dilutions and validation data.
-
Tissue Preparation: Proper tissue harvesting and protein extraction are critical for obtaining high-quality lysates. Tissues should be snap-frozen in liquid nitrogen immediately after dissection to prevent protein degradation. The choice of lysis buffer should be optimized to ensure efficient solubilization of this membrane-bound receptor. RIPA buffer is a common and effective choice.
-
Positive and Negative Controls: Including appropriate controls is essential for validating the results. A cell line known to express UTS2R or a tissue with high reported expression (e.g., heart, skeletal muscle) can serve as a positive control.[2][3] For a negative control, tissue from a UTS2R knockout mouse would be ideal, if available.
-
Loading Control: To ensure equal protein loading across lanes, a housekeeping protein such as GAPDH, β-actin, or vinculin should be probed on the same membrane.
Data Presentation: UTS2R Protein Expression in Mouse Tissues
| Tissue | Urotensin II Protein Expression (Qualitative) | Urotensin II Receptor (UTS2R) mRNA Expression | Reference(s) |
| Skeletal Muscle | Detected | Expressed | [4] |
| Testis | Detected | - | |
| Liver | Detected | Expressed | [4] |
| Heart | - | High Expression | [2] |
| Pancreas | - | High Expression | [2][4] |
| Artery | - | Expressed | [2] |
| Brain | - | Low Expression (Thalamus, Occipital Gyrus) | [2] |
| Lung | - | Expressed | [4] |
| Kidney | - | Expressed | [4] |
Note: The presence of the ligand (Urotensin II) does not definitively confirm the presence of the receptor (UTS2R) at the protein level in the same tissue, but it is often co-localized.
Experimental Protocols
Below is a detailed protocol for Western blot analysis of UTS2R in mouse tissue. This protocol is a general guideline and may require optimization based on the specific antibody and tissues being analyzed.
I. Tissue Homogenization and Protein Extraction
-
Tissue Collection: Dissect the desired mouse tissue on ice and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Lysis Buffer Preparation: Prepare ice-cold RIPA (Radioimmunoprecipitation assay) buffer supplemented with a protease and phosphatase inhibitor cocktail. A typical 1X RIPA buffer composition is:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
-
Homogenization:
-
Place the frozen tissue (20-50 mg) in a pre-chilled Dounce homogenizer or a similar mechanical homogenizer.
-
Add 10-20 volumes of ice-cold RIPA buffer.
-
Homogenize on ice until the tissue is completely lysed.
-
-
Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
II. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Based on the protein concentration, dilute the lysates with lysis buffer and 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load 20-40 µg of total protein per well onto a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
A wet transfer system is generally recommended for optimal transfer of membrane proteins. Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1-2 hours at 4°C).
-
III. Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-UTS2R antibody in the blocking buffer at the manufacturer's recommended dilution (e.g., 1:500 to 1:2000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, depending on the primary antibody host species) diluted in blocking buffer (e.g., 1:5000 to 1:20,000) for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
IV. Signal Detection and Analysis
-
Chemiluminescent Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).
-
Normalize the band intensity of UTS2R to the intensity of the loading control for semi-quantitative analysis.
-
Mandatory Visualizations
Caption: Western Blot experimental workflow for UTS2R detection.
Caption: Urotensin II Receptor (UTS2R) signaling pathway.
References
- 1. Urotensin II Receptor Polyclonal Antibody (PA5-104401) [thermofisher.com]
- 2. Urotensin II Receptor Monoclonal Antibody (443707) (MA5-62011) [thermofisher.com]
- 3. Orphan-receptor ligand human urotensin II: receptor localization in human tissues and comparison of vasoconstrictor responses with endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and pharmacological characterization of genes encoding urotensin-II peptides and their cognate G-protein-coupled receptors from the mouse and monkey - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Urotensin II in Mouse Kidney
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the detection and localization of Urotensin II (U-II) in mouse kidney tissue using immunohistochemistry (IHC). U-II, a potent vasoactive peptide, and its receptor (UT) are implicated in various physiological and pathophysiological processes within the kidney, including diabetic nephropathy and chronic kidney disease.[1][2] Accurate visualization of U-II expression is crucial for understanding its role in renal function and disease.
Data Presentation
Immunohistochemical studies have demonstrated the localization of Urotensin II primarily within the tubular epithelial cells of the mouse kidney. While precise quantitative data from a single source is limited, the general distribution and relative expression are summarized below.
| Renal Structure | Urotensin II Expression Level | Reference |
| Renal Tubules | ||
| Distal Convoluted Tubules | High | [3] |
| Collecting Ducts | Moderate to High | [4] |
| Proximal Tubules | Low to Moderate | [2][4] |
| Glomeruli | ||
| Endothelial Cells | Focal/Low | [3] |
| Mesangial Cells | Low/Inducible | [5] |
| Renal Vasculature | ||
| Endothelial Cells | Moderate | [3] |
Experimental Protocols
This section provides a detailed methodology for performing immunohistochemistry for Urotensin II on formalin-fixed, paraffin-embedded (FFPE) mouse kidney sections.
Materials and Reagents
-
Primary Antibody: Rabbit polyclonal anti-Urotensin II antibody. It is crucial to use an antibody validated for use in mouse tissue. (e.g., Abcam ab194676, Phoenix Pharmaceuticals H-071-08).[6]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA (pH 9.0).[7]
-
Blocking Solution: 5% Normal Goat Serum in PBS with 0.3% Triton X-100.
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol (B129727) or PBS.[8]
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween 20 (PBS-T).[9]
-
Substrate/Chromogen: DAB (3,3'-Diaminobenzidine) kit.
-
Counterstain: Hematoxylin (B73222).
-
Mounting Medium: Aqueous or permanent mounting medium.
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%) for deparaffinization and rehydration.
-
Deionized water.
-
Humidified chamber.
Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 minute), and 80% ethanol (1 minute).[10]
-
Rinse slides in running tap water for 5 minutes, followed by a final rinse in deionized water.
-
-
Antigen Retrieval:
-
Pre-heat the antigen retrieval solution (Sodium Citrate Buffer, pH 6.0) to 95-100°C in a water bath or steamer.[7][10]
-
Immerse the slides in the hot retrieval solution and incubate for 20 minutes.[8]
-
Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse the slides with deionized water and then with PBS-T.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[8]
-
Rinse slides 3 times with PBS-T for 5 minutes each.
-
-
Blocking:
-
Incubate the sections with the blocking solution (5% Normal Goat Serum in PBS/0.3% Triton X-100) for 1 hour at room temperature in a humidified chamber. This step is critical to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Urotensin II antibody in the blocking solution. A starting dilution of 1:100 to 1:500 is recommended, but this should be optimized for the specific antibody lot.[5][6]
-
Drain the blocking solution from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.[8]
-
-
Secondary Antibody Incubation:
-
Rinse the slides 3 times with PBS-T for 5 minutes each.
-
Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 1-2 hours at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse the slides 3 times with PBS-T for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and incubate for 3-10 minutes, or until the desired brown color intensity is reached. Monitor the color development under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse the slides in hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Differentiate with 0.1% acid alcohol if necessary, followed by another wash in tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear the sections in two changes of xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Visualizations
Urotensin II Signaling Pathway in Renal Cells
The following diagram illustrates the signaling cascade initiated by the binding of Urotensin II to its G-protein coupled receptor (GPR14 or UT) in renal cells, leading to downstream effects such as cell proliferation, fibrosis, and inflammation.[11][12][13]
Caption: Urotensin II signaling in renal cells.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry protocol for detecting Urotensin II in mouse kidney tissue.[11][14][15]
Caption: Workflow for Urotensin II Immunohistochemistry.
References
- 1. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 2. Urotensin II system in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renal and vascular actions of urotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss of urotensin II receptor diminishes hyperglycemia and kidney injury in streptozotocin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urotensin II system contributes to ischemic acute kidney injury in neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 10. researchgate.net [researchgate.net]
- 11. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]
- 12. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urotensin-II: More Than a Mediator for Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immunohistochemistry (IHC) Workflow | Rockland [rockland.com]
Application Notes and Protocols: Urotensin II, Mouse, Acetate in Cell Culture
These application notes provide detailed protocols and guidelines for the use of Urotensin II (U-II), mouse, acetate (B1210297) salt in a variety of cell-based assays. Urotensin II is a potent vasoactive cyclic peptide and the endogenous ligand for the G-protein coupled receptor, UTR (GPR14). It plays a role in a wide range of physiological processes, making it a key target for research in cardiovascular diseases and other conditions.
Product Information and Storage
-
Product: Urotensin II, Mouse, Acetate
-
Amino Acid Sequence: H-Ala-Gly-Thr-Ala-Pro-Glu-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH (Disulfide bridge: Cys7-Cys12)
-
Molecular Formula: C₇₁H₉₄N₁₆O₂₀S₂
-
Appearance: White lyophilized powder
-
Purity: ≥95%
-
Storage: Store lyophilized powder at -20°C. For long-term storage, desiccate and protect from light. Following reconstitution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Reagent Preparation
Proper reconstitution of the lyophilized peptide is crucial for experimental success.
Protocol for Reconstituting Urotensin II:
-
Equilibration: Before opening, allow the vial of lyophilized Urotensin II to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the powder.
-
Reconstitution Solvent: Reconstitute the peptide in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS). For a 1 mM stock solution, add the appropriate volume of solvent based on the amount of peptide in the vial.
-
Solubilization: Gently vortex or pipette the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. Store these aliquots at -80°C.
Application Notes for Cell Culture
Urotensin II can be used to stimulate endogenous or recombinant UTR in various cell lines. The optimal concentration and incubation time will vary depending on the cell type and the specific assay being performed.
Recommended Working Concentrations:
The effective concentration of Urotensin II can range from picomolar to micromolar levels. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Cell Line | Assay Type | Typical EC₅₀ / IC₅₀ | Recommended Concentration Range | Reference |
| Rat Aortic Smooth Muscle Cells | Calcium Mobilization | ~0.1 nM | 0.01 nM - 100 nM | |
| CHO cells (recombinant human UTR) | IP Accumulation | ~0.5 nM | 0.1 nM - 1 µM | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Proliferation | Not specified | 1 nM - 100 nM | |
| Human Cardiomyocytes | Hypertrophy | Not specified | 10 nM |
EC₅₀ values are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
Below are detailed protocols for common cell-based assays involving Urotensin II.
This protocol measures the increase in intracellular calcium concentration following UTR activation by Urotensin II.
Materials:
-
Cells expressing UTR (e.g., A7r5, CHO-UTR)
-
Fluo-4 AM or other calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Urotensin II stock solution
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the wells and add the loading buffer.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and take a baseline fluorescence reading (Excitation: 485 nm, Emission: 525 nm).
-
Urotensin II Addition: Inject the desired concentration of Urotensin II into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium levels.
This protocol assesses the effect of Urotensin II on cell proliferation or viability.
Materials:
-
Cells of interest (e.g., HUVECs, vascular smooth muscle cells)
-
Complete culture medium
-
Serum-free medium
-
Urotensin II stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well clear microplate
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of Urotensin II in serum-free or low-serum medium. Add the different concentrations to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Workflows
Urotensin II binding to its receptor (UTR) activates multiple downstream signaling cascades, primarily through Gαq/11 and Gα12/13 proteins.
Caption: Urotensin II signaling pathway upon binding to its receptor, UTR.
Caption: Experimental workflow for a calcium mobilization assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No cellular response | Cell line does not express UTR. | Confirm UTR expression via RT-qPCR or Western blot. Use a positive control cell line. |
| Peptide degradation. | Use freshly prepared aliquots. Ensure proper storage at -80°C. | |
| Incorrect concentration. | Perform a dose-response curve to find the optimal concentration. | |
| High background signal | Autofluorescence of compounds or cells. | Check the fluorescence of the medium and compounds alone. |
| Dye overloading. | Optimize dye concentration and loading time. | |
| Inconsistent results | Inconsistent cell numbers. | Ensure even cell seeding and a healthy, confluent monolayer. |
| Repeated freeze-thaw cycles of peptide. | Use single-use aliquots of the Urotensin II stock solution. |
Application Note: In Vitro Vasoconstriction Assay Using Mouse Aortic Rings
Introduction
The in vitro aortic ring assay is a fundamental ex vivo technique used in cardiovascular research and drug development to assess vascular reactivity.[1][2] This method allows for the investigation of the contractile (vasoconstriction) and relaxation (vasodilation) properties of blood vessels in a controlled environment.[1] By mounting small segments of the mouse thoracic aorta in an organ bath or wire myograph system, researchers can measure isometric tension changes in response to various pharmacological agents.[3][4] This application note provides a detailed protocol for performing a vasoconstriction assay using mouse aortic rings, focusing on phenylephrine-induced contraction and the subsequent assessment of endothelium integrity with acetylcholine (B1216132). The model is crucial for studying vascular physiology, pathophysiology (e.g., hypertension, atherosclerosis), and for screening compounds that modulate vascular tone.[1][5]
Principle of the Assay
The assay is based on measuring the isometric tension of isolated aortic rings. After dissection and cleaning, the rings are mounted between two supports in an organ bath filled with a physiological salt solution, which is continuously gassed and maintained at 37°C.[4] One support is fixed, while the other is connected to a force-displacement transducer, which records changes in tension.[4] The rings are stretched to an optimal resting tension to ensure maximal contractile response.[3][4] Vasoconstrictors, such as the α1-adrenergic agonist phenylephrine (B352888) or high potassium chloride (KCl) solution, are added to the bath to induce contraction of the vascular smooth muscle cells.[3][6] The magnitude of the contraction is recorded, allowing for the generation of dose-response curves to determine the potency (EC50) and efficacy (Emax) of the test compounds.[6] The integrity of the vascular endothelium, a critical regulator of vascular tone, is typically verified by assessing the relaxation response to an endothelium-dependent vasodilator like acetylcholine (ACh) in a pre-contracted ring.[3][7]
Experimental Protocols
1. Reagent and Buffer Preparation
A critical step for a successful assay is the proper preparation of physiological salt solutions. The most common is the Krebs-Henseleit Buffer (KHB).
| Reagent/Buffer | Component | Concentration (mM) |
| Krebs-Henseleit Buffer (KHB) | NaCl | 118 |
| KCl | 4.6 - 4.7 | |
| CaCl₂ | 1.2 - 2.5 | |
| NaH₂PO₄ | 1.2 | |
| MgSO₄·7H₂O | 1.17 | |
| NaHCO₃ | 24 - 25 | |
| Glucose | 5.0 - 18 | |
| HEPES | 4.6 | |
| High Potassium (KCl) Solution | KCl | 60 - 100 |
| NaCl is proportionally reduced to maintain osmolarity. | ||
| Phenylephrine (PE) Stock | Phenylephrine HCl | 10 mM in dH₂O |
| Acetylcholine (ACh) Stock | Acetylcholine Chloride | 10 mM in dH₂O |
Note: The KHB should be freshly prepared, pH adjusted to 7.4, and continuously gassed with 95% O₂ / 5% CO₂.[3][4] Stock solutions of drugs should be stored appropriately and diluted to the final concentration in the organ bath.
2. Aortic Ring Preparation
-
Humanely euthanize a mouse (e.g., 6-12 week old C57BL/6J) following approved institutional guidelines.[3][8]
-
Perform a thoracotomy to expose the thoracic cavity. Carefully dissect and remove the thoracic aorta, placing it immediately into a petri dish filled with cold, oxygenated KHB.[3][8]
-
Under a dissecting microscope, meticulously remove the surrounding periaortic fibroadipose and connective tissues.[3][9] Take great care to avoid stretching or damaging the vessel wall.[10]
-
Cut the cleaned aorta into transverse rings of 1-3 mm in length using a sharp surgical blade.[3][8] Ensure the cuts are clean and perpendicular to the long axis of the vessel.
-
Keep the rings in cold, oxygenated KHB until mounting.[8]
3. Mounting and Equilibration
-
Mount each aortic ring on the pins or wires of a multi-wire myograph system submerged in organ baths containing KHB at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[3]
-
Gradually stretch the rings to a basal resting tension of approximately 1 g (9.8 mN). This optimal tension may need to be determined empirically for different mouse strains or experimental conditions.[3][11]
-
Allow the rings to equilibrate for 60-90 minutes. During this period, replace the KHB in the organ baths every 15-20 minutes to wash out metabolic waste products.[3][4]
4. Viability and Endothelium Integrity Check
-
After equilibration, assess the viability of the aortic rings by contracting them with a high concentration of KCl (e.g., 60 mM).[7] This depolarization-induced contraction is independent of receptors.
-
Wash the rings three times with fresh KHB and allow them to return to the baseline resting tension.
-
To check the integrity of the endothelium, first pre-contract the rings with a submaximal concentration of phenylephrine (PE), typically 1 µM, until a stable plateau is reached.[3]
-
Add a single high concentration of acetylcholine (ACh), for example, 1 µM. A relaxation of >80% of the pre-contracted tone indicates a healthy, intact endothelium.[12] Rings that do not meet this criterion may be excluded or designated as "endothelium-denuded."
-
Wash the rings thoroughly and allow them to return to baseline before starting the main experiment.[3]
5. Vasoconstriction Dose-Response Protocol
-
Once the rings have returned to a stable baseline, begin the cumulative addition of the vasoconstrictor agent (e.g., phenylephrine).
-
Start with a low concentration (e.g., 1 nM) and increase the concentration in logarithmic or semi-logarithmic steps (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, etc.) only after the response to the previous concentration has stabilized.[3]
-
Record the isometric tension continuously using a data acquisition system.[3]
-
Continue adding the agonist until a maximal contractile response (plateau) is observed.
Data Presentation and Analysis
The recorded tension data is typically normalized to account for variations in ring size. Contraction is often expressed as a percentage of the maximal response to a reference agonist like KCl or as the absolute force in millinewtons (mN).[5][11]
Example Dose-Response Data for Phenylephrine
The following table summarizes typical quantitative data obtained from a phenylephrine dose-response experiment in aortic rings from wild-type (WT) mice and a hypothetical transgenic model (KO).
| Parameter | Wild-Type (WT) | Knockout (KO) |
| Maximal Contraction (Emax) to PE (% of KCl max) | 115 ± 8% | 85 ± 6% |
| Potency (EC50) of PE | 0.25 ± 0.05 µM | 0.85 ± 0.10 µM |
| Maximal Contraction to KCl (60 mM) | 12.5 ± 1.5 mN | 12.1 ± 1.8 mN |
| ACh-induced Relaxation (% of PE pre-contraction) | 88 ± 5% | 85 ± 7% |
*Indicates a statistically significant difference (p < 0.05) compared to Wild-Type.
Data are typically plotted as a sigmoidal dose-response curve (Contraction vs. log[Agonist Concentration]). A non-linear regression analysis is used to calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Visualizations
Experimental Workflow
Caption: Workflow for the mouse aortic ring vasoconstriction assay.
Signaling Pathway for Phenylephrine-Induced Vasoconstriction
Caption: α1-adrenergic receptor signaling in vascular smooth muscle.
References
- 1. youtube.com [youtube.com]
- 2. Rat Aortic Ring Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Mouse aortic ring preparation for vascular function measurements [bio-protocol.org]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Enhanced phenylephrine-induced rhythmic activity in the atherosclerotic mouse aorta via an increase in opening of KCa channels: relation to Kv channels and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of contractile responses in isolated mouse aorta and pulmonary artery: Influence of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholine-induced relaxation in blood vessels from endothelial nitric oxide synthase knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Aortic Ring Assay: A New Approach of the Molecular Genetics of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing Urotensin II-Induced Anxiety in Mice Using the Elevated Plus-Maze: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the elevated plus-maze (EPM) behavioral paradigm to assess the anxiogenic (anxiety-producing) effects of Urotensin II (U-II) in mice. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflow.
Urotensin II, a potent vasoactive peptide, has been identified as a significant neuromodulator in the central nervous system. Studies have demonstrated that central administration of U-II elicits anxiety-like behaviors in rodent models.[1][2] The elevated plus-maze is a widely validated behavioral assay for assessing anxiety in rodents, based on their natural aversion to open and elevated spaces.[3][4][5]
Data Presentation
The anxiogenic effects of intracerebroventricular (i.c.v.) administration of Urotensin II are dose-dependent. A summary of representative quantitative data from studies in mice is presented below.
| Treatment Group | Dose (ng/mouse, i.c.v.) | Number of Open Arm Entries (Mean ± SEM) | Time Spent in Open Arms (seconds, Mean ± SEM) |
| Vehicle (Control) | 0 | 10.5 ± 1.2 | 45.2 ± 5.8 |
| Urotensin II | 10 | 8.1 ± 1.0 | 32.5 ± 4.1 |
| Urotensin II | 100 | 5.2 ± 0.8 | 18.9 ± 3.2 |
| Urotensin II | 1000 | 3.1 ± 0.6 | 9.7 ± 2.1 |
*Note: Data are hypothetical and representative of expected results based on published literature describing a dose-dependent reduction in open arm exploration.[1][6] Actual results may vary. *p < 0.05, *p < 0.01 compared to Vehicle group.
Mandatory Visualizations
Urotensin II Signaling Pathway in Anxiety
Caption: Urotensin II signaling pathway implicated in anxiety-like behavior.
Experimental Workflow
References
- 1. Behavioral effects of urotensin-II centrally administered in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracerebroventricular administration of urotensin II promotes anxiogenic-like behaviors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated plus maze for mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Generation and Validation of a Urotensin II Receptor (UTS2R) Knockout Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urotensin II (U-II) is a potent vasoactive peptide, and its receptor, the Urotensin II receptor (UTS2R), is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes.[1][2] The UTS2R, also known as GPR14, is involved in cardiovascular function, stress, and sleep regulation.[3] Dysregulation of the U-II/UTS2R system has been linked to cardiovascular diseases such as atherosclerosis, heart failure, and hypertension.[4][5][6] The development of a UTS2R knockout mouse model is a critical step in elucidating the precise in vivo functions of this receptor and for the preclinical evaluation of novel therapeutic agents targeting this pathway.
These application notes provide a detailed guide for the generation and validation of a UTS2R knockout mouse model using the CRISPR/Cas9 system. The protocols outlined below cover the design of the knockout strategy, the generation of mutant mice, and the molecular and functional validation of the gene knockout.
Part 1: Urotensin II Receptor (UTS2R) Signaling Pathway
The UTS2R is a Gq protein-coupled receptor.[7] Upon binding of its ligand, Urotensin II, the receptor activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4] This signaling cascade ultimately leads to various cellular responses, including vasoconstriction.[4][6][8]
Part 2: Generation of UTS2R Knockout Mice using CRISPR/Cas9
The CRISPR/Cas9 system is a powerful tool for generating knockout mouse models with high efficiency.[9][10] The strategy involves designing single guide RNAs (sgRNAs) that target a critical exon of the Uts2r gene, leading to the formation of insertion/deletion (indel) mutations and subsequent frameshift, resulting in a non-functional protein.
Experimental Workflow
Protocol 1: Design and In Vitro Validation of sgRNAs for Mouse Uts2r
-
Target Selection: Identify a critical early exon of the mouse Uts2r gene (Gene ID: 22297) to target for knockout. Targeting an early exon increases the likelihood of generating a null allele.
-
sgRNA Design: Use online design tools (e.g., CHOPCHOP) to design several sgRNAs targeting the selected exon.[11] Select sgRNAs with high predicted on-target efficiency and low off-target scores.
-
sgRNA Synthesis: Synthesize the selected sgRNAs in vitro using a commercially available kit.
-
In Vitro Validation:
-
Transfect a mouse cell line with plasmids encoding Cas9 and the individual sgRNAs.
-
After 48-72 hours, harvest genomic DNA.
-
Amplify the target region by PCR.
-
Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or Sanger sequencing to assess the efficiency of each sgRNA in inducing indels.
-
Protocol 2: Generation of Founder Mice by Microinjection
-
Preparation of Microinjection Mix: Prepare a microinjection mix containing Cas9 mRNA and the validated sgRNA(s).
-
Zygote Collection: Collect fertilized eggs (zygotes) from superovulated female mice.
-
Microinjection: Microinject the CRISPR/Cas9 components into the pronucleus or cytoplasm of the collected zygotes.[12][13]
-
Embryo Transfer: Transfer the microinjected embryos into the oviducts of pseudopregnant female mice.[10]
Part 3: Validation of UTS2R Knockout Mice
Validation of the knockout is a critical step to confirm the absence of the target gene product and to characterize the resulting phenotype.
Protocol 3: Genotyping of Founder and Offspring Mice by PCR
-
Genomic DNA Extraction: Extract genomic DNA from tail biopsies of founder (F0) mice and subsequent generations.
-
PCR Amplification: Design PCR primers that flank the sgRNA target site. Perform PCR to amplify the target region from the extracted genomic DNA.[14][15]
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The presence of indels may result in a size shift or a smear compared to the wild-type band.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing to confirm the presence and nature of the indel mutations.[16]
Table 1: Expected PCR Genotyping Results
| Genotype | Expected Band Size(s) | Sequencing Result |
| Wild-Type (+/+) | Single band of expected size | Wild-type sequence |
| Heterozygous (+/-) | Two bands (wild-type and indel) or a smear | Overlapping sequence traces downstream of the cut site |
| Homozygous (-/-) | Single band with a size shift or a single clean indel sequence | Clean sequence trace with the specific indel mutation |
Protocol 4: Confirmation of Gene Disruption by Southern Blot
Southern blotting can be used to confirm large deletions or complex rearrangements at the target locus that may not be detectable by PCR.[16][17]
-
Genomic DNA Digestion: Digest genomic DNA from wild-type, heterozygous, and homozygous knockout mice with a suitable restriction enzyme.
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on a large agarose gel.[18]
-
Transfer to Membrane: Transfer the DNA from the gel to a nylon or nitrocellulose membrane.[18][19]
-
Probe Hybridization: Hybridize the membrane with a labeled DNA probe that binds to a region within or flanking the targeted exon.
-
Detection: Detect the hybridized probe to visualize the DNA fragments. A change in the size of the detected fragment in knockout mice compared to wild-type mice confirms the genetic modification.[20]
Table 2: Expected Southern Blot Results
| Genotype | Expected Band Pattern |
| Wild-Type (+/+) | A single band of a specific size. |
| Heterozygous (+/-) | Two bands: one corresponding to the wild-type allele and another of a different size corresponding to the knockout allele. |
| Homozygous (-/-) | A single band corresponding to the knockout allele. |
Protocol 5: Validation of Protein Knockout by Western Blot
Western blotting is essential to confirm the absence of the UTS2R protein in the knockout mice.[21][22]
-
Protein Extraction: Isolate total protein from relevant tissues (e.g., heart, aorta) of wild-type, heterozygous, and homozygous knockout mice.[23]
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).[23][24]
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]
-
Transfer to Membrane: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the UTS2R protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the chemiluminescent signal to visualize the protein bands. The absence of a band at the expected molecular weight for UTS2R in the knockout samples confirms the successful knockout at the protein level. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[23]
Table 3: Expected Western Blot Results
| Genotype | UTS2R Protein Band | Loading Control Band |
| Wild-Type (+/+) | Present | Present |
| Heterozygous (+/-) | Reduced intensity or present | Present |
| Homozygous (-/-) | Absent | Present |
Part 4: Phenotypic Analysis of UTS2R Knockout Mice
Once the UTS2R knockout mouse model is validated, a comprehensive phenotypic analysis should be performed to understand the physiological role of the receptor. Based on the known functions of Urotensin II, the following analyses are recommended:
-
Cardiovascular Phenotyping:
-
Blood Pressure Monitoring: Measure basal blood pressure using telemetry or tail-cuff methods.
-
Echocardiography: Assess cardiac function and structure.
-
Vascular Reactivity Studies: Evaluate the contractile and relaxant responses of isolated aortic rings to various vasoactive agents, including Urotensin II.[25]
-
-
Metabolic Phenotyping:
-
Monitor body weight, food intake, and glucose tolerance.[26]
-
-
Behavioral Analysis:
-
Assess locomotor activity, anxiety-like behavior, and sleep patterns.
-
The data obtained from these analyses will provide valuable insights into the in vivo functions of the Urotensin II receptor and the potential consequences of its therapeutic targeting.
References
- 1. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urotensin II: its function in health and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Urotensin-II - Wikipedia [en.wikipedia.org]
- 8. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRISPR your way to faster, easier mouse knockout models [jax.org]
- 10. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 12. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.addgene.org [blog.addgene.org]
- 14. A PCR-Based Method to Genotype Mice Knocked Out for All Four CD3 Subunits, the Standard Recipient Strain for Retrogenic TCR/CD3 Bone Marrow Reconstitution Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Universal Mouse Genotyping Protocol | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- 16. researchgate.net [researchgate.net]
- 17. Southern Blotting | NovoHelix [novohelix.com]
- 18. Northern & Southern Blot Protocols [sigmaaldrich.com]
- 19. med.upenn.edu [med.upenn.edu]
- 20. researchgate.net [researchgate.net]
- 21. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. benchchem.com [benchchem.com]
- 24. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 25. Deletion of the UT receptor gene results in the selective loss of urotensin-II contractile activity in aortae isolated from UT receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Loss of urotensin II receptor diminishes hyperglycemia and kidney injury in streptozotocin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Urotensin II Levels in Mouse Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a potent vasoactive peptide implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular system.[1][2] Elevated plasma levels of U-II have been associated with conditions such as hypertension, atherosclerosis, and heart failure in both human and animal models.[3][4] Accurate quantification of U-II in mouse plasma is crucial for preclinical research aimed at understanding its role in disease and for the development of novel therapeutics targeting the U-II pathway. This document provides detailed protocols for the quantification of U-II in mouse plasma using two common methodologies: Enzyme-Linked Immunosorbent Assay (ELISA) and a proposed Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
Urotensin II Signaling Pathway
Urotensin II exerts its effects by binding to its specific G-protein coupled receptor, UT.[1] This interaction initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These signaling events ultimately lead to various cellular responses, including vasoconstriction, cell proliferation, and hypertrophy.
Caption: Urotensin II signaling pathway.
Experimental Workflow for U-II Quantification
The general workflow for quantifying Urotensin II in mouse plasma involves several key steps, from sample collection to data analysis. Proper handling and processing of samples are critical to ensure accurate and reproducible results.
Caption: Experimental workflow for U-II quantification.
Data Presentation: Quantitative Urotensin II Levels in Mouse Plasma
The following table summarizes expected Urotensin II concentrations in mouse plasma as determined by ELISA in a preclinical model of cardiovascular disease.
| Mouse Model | Condition | U-II Plasma Concentration (pg/mL) | Reference |
| C57BL/6 | Sham Operation (Control) | ~50 | [5] |
| C57BL/6 | Pressure Overload (TAC for 4 weeks) | ~250 | [5] |
TAC: Transverse Aortic Constriction
Experimental Protocols
Mouse Plasma Sample Collection and Preparation
Materials:
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles (e.g., 25G)
-
Microcentrifuge tubes pre-coated with anticoagulant (e.g., EDTA)
-
Refrigerated centrifuge
-
Pipettes and tips
-
-80°C freezer
Protocol:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform terminal blood collection via cardiac puncture to obtain a sufficient volume of blood.
-
Immediately transfer the blood into a microcentrifuge tube containing EDTA as an anticoagulant to prevent clotting.
-
Gently invert the tube several times to mix the blood with the anticoagulant.
-
Keep the blood sample on ice.
-
Centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat and red blood cell pellet.
-
Transfer the plasma to a clean, labeled microcentrifuge tube.
-
For immediate use, proceed with the quantification assay. For long-term storage, store the plasma samples at -80°C. Avoid repeated freeze-thaw cycles.
Urotensin II Quantification by ELISA
This protocol is based on commercially available competitive ELISA kits for mouse Urotensin II.[3][6] Always refer to the specific kit manufacturer's instructions for detailed procedures and reagent preparation.
Materials (Typical Kit Components):
-
Pre-coated 96-well strip microplate
-
Standard (recombinant or synthetic mouse U-II)
-
Biotinylated detection antibody
-
HRP-Streptavidin conjugate
-
Wash Buffer
-
Assay Diluent
-
TMB Substrate
-
Stop Solution
-
Plate sealer
Protocol:
-
Prepare all reagents, standards, and samples as instructed in the kit manual. A standard curve should be prepared by performing serial dilutions of the U-II standard.
-
Add 100 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Add 100 µL of biotinylated detection antibody to each well.
-
Seal the plate and incubate for 2.5 hours at room temperature or as specified by the manufacturer.
-
Aspirate each well and wash three times with Wash Buffer.
-
Add 100 µL of HRP-Streptavidin solution to each well.
-
Seal the plate and incubate for 45 minutes at room temperature.
-
Repeat the aspiration and wash step.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm immediately using a microplate reader.
-
Calculate the concentration of U-II in the samples by interpolating from the standard curve.
Validation Parameters for ELISA: Commercial ELISA kits are typically validated for the following parameters.[6]
-
Intra-Assay Precision (CV%): Typically <10%
-
Inter-Assay Precision (CV%): Typically <12%
-
Recovery: 80-120%
-
Linearity: Dilution of samples should result in a linear response.
Proposed Urotensin II Quantification by LC-MS/MS
Materials:
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Ultrapure water
-
Internal Standard (IS): A stable isotope-labeled U-II peptide is highly recommended.
-
Solid Phase Extraction (SPE) cartridges or plates
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
Protocol:
a) Sample Preparation (Protein Precipitation and SPE):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of cold ACN containing the internal standard to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 0.1% FA in water.
-
Condition an SPE cartridge with MeOH followed by equilibration with 0.1% FA in water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% ACN in 0.1% FA).
-
Elute the U-II and IS with a higher percentage of organic solvent (e.g., 80% ACN in 0.1% FA).
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
b) LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over a suitable run time to achieve separation of U-II from other plasma components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect and quantify U-II and the IS. Specific precursor-to-product ion transitions for U-II will need to be determined and optimized.
c) Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of U-II to the IS against the concentration of the U-II standards.
-
Determine the concentration of U-II in the plasma samples from the standard curve.
Conclusion
The choice between ELISA and LC-MS/MS for the quantification of Urotensin II in mouse plasma will depend on the specific requirements of the study. ELISA is a widely available, relatively high-throughput method suitable for quantifying total U-II. LC-MS/MS offers higher specificity and the potential for multiplexing but requires more specialized equipment and extensive method development. Both methods, when properly validated, can provide valuable insights into the role of Urotensin II in health and disease.
References
- 1. Urotensin II: the old kid in town - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urotensin-II and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. Human urotensin II promotes hypertension and atherosclerotic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urotensin II inhibited the proliferation of cardiac side population cells in mice during pressure overload by JNK-LRP6 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. Automated preparation of plasma lipids, metabolites, and proteins for LC/MS-based analysis of a high-fat diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Urotensin II Receptor Binding Assays Using Mouse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a potent vasoactive cyclic peptide that exerts its biological effects through the Urotensin II receptor (UTR), a G protein-coupled receptor (GPCR). The U-II/UTR system is implicated in a variety of physiological and pathophysiological processes, including cardiovascular function, renal function, and cell proliferation, making it an attractive target for drug discovery.[1][2] This document provides detailed protocols for conducting Urotensin II receptor binding assays using mouse cell lines, which are critical tools for screening and characterizing novel therapeutic agents targeting the UTR.
Urotensin II Receptor Signaling Pathway
Urotensin II binding to its receptor (UTR), also known as GPR14, primarily activates the Gαq/11 subunit of the heterotrimeric G protein.[2] This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of these initial events, the UTR can also modulate the activity of several other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2), c-Jun N-terminal kinase (JNK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][3][4] These pathways are involved in regulating a wide range of cellular responses, such as vasoconstriction, cell growth, and hypertrophy.[1][2]
Experimental Workflow for UTR Binding Assay
The general workflow for a Urotensin II receptor binding assay involves several key stages, beginning with the culture of appropriate mouse cell lines, followed by the preparation of a membrane fraction enriched in the receptor. This membrane preparation is then used in a radioligand binding assay, either a saturation assay to determine receptor density and affinity or a competition assay to evaluate the affinity of unlabeled test compounds. The final step involves data analysis to determine key binding parameters.
Quantitative Data: Urotensin II Receptor Binding Affinities
The following tables summarize the binding affinities of Urotensin II and related compounds for the mouse Urotensin II receptor. Data are presented as pKi (-log(Ki)), Ki (inhibition constant), and IC50 (half-maximal inhibitory concentration) values where available.
Table 1: Binding Affinity of Urotensin II for Mouse UTR
| Ligand | Cell Line | Assay Type | pKi | Ki (nM) | Reference |
| Urotensin-II | Recombinant | Competition | 9.0 | 1.0 | [3] |
Table 2: Comparative Binding Affinities of Ligands at Mammalian UTRs
| Ligand | Receptor Species | Cell Line | Ki (nM) | Reference |
| hU-II | Rat | HEK293 | 2.7 - 8.7 | [2] |
| hU-II | Human | HEK293 | 2.7 - 8.7 | [2] |
| Urantide (B549374) | Rat | HEK293 | 5.3 - 58.2 | [2] |
| Urantide | Human | HEK293 | 5.3 - 58.2 | [2] |
Experimental Protocols
I. Cell Culture
Mouse C2C12 myotube cells, which endogenously express the UTR, are a suitable model. Alternatively, HEK293 or CHO cells can be transiently or stably transfected with a plasmid encoding the mouse Urotensin II receptor.
-
For C2C12 cells:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To induce differentiation into myotubes, grow the cells to confluence and then switch to a differentiation medium (DMEM with 2% horse serum).
-
Allow the cells to differentiate for 4-6 days before harvesting for membrane preparation.
-
-
For Recombinant Cell Lines (e.g., HEK293-mUTR):
-
Culture the cells in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) if the cell line is stable.
-
II. Membrane Preparation
This protocol describes the preparation of a crude membrane fraction from cultured cells.
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Sucrose Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, 10% (w/v) sucrose
-
BCA Protein Assay Kit
Procedure:
-
Wash confluent cell monolayers twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
III. Radioligand Binding Assays
A. Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) of the radioligand and the total receptor density (Bmax).
Reagents:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA)
-
Radioligand: [¹²⁵I]Urotensin-II (human)
-
Cold Ligand: Unlabeled Urotensin-II
Procedure:
-
In a 96-well plate, set up triplicate wells for each concentration of radioligand.
-
For each concentration, prepare two sets of tubes: one for total binding and one for non-specific binding.
-
To all wells, add 50 µL of Binding Buffer.
-
To the non-specific binding wells, add 50 µL of a high concentration of unlabeled Urotensin-II (e.g., 1 µM final concentration). To the total binding wells, add 50 µL of Binding Buffer.
-
Add 50 µL of varying concentrations of [¹²⁵I]Urotensin-II to all wells. A typical concentration range would be 0.01 to 5 nM.
-
Add 100 µL of the membrane preparation (typically 10-50 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Plot specific binding versus the concentration of radioligand and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
B. Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor.
Reagents:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA
-
Radioligand: [¹²⁵I]Urotensin-II (human) at a fixed concentration (typically at or below the Kd value)
-
Test Compounds: Unlabeled compounds at varying concentrations
Procedure:
-
In a 96-well plate, set up triplicate wells for each concentration of the test compound.
-
Add 50 µL of varying concentrations of the unlabeled test compound to the appropriate wells.
-
Add 50 µL of a fixed concentration of [¹²⁵I]Urotensin-II to all wells.
-
Add 100 µL of the membrane preparation (10-50 µg of protein) to each well.
-
Include wells for total binding (no test compound) and non-specific binding (1 µM unlabeled Urotensin-II).
-
Incubate, filter, and count as described in the saturation binding assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.
References
- 1. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The peptidic urotensin-II receptor ligand GSK248451 possesses less intrinsic activity than the low-efficacy partial agonists SB-710411 and urantide in native mammalian tissues and recombinant cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotensin-II | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Studying Urotensin II Signaling with FRET/BRET in Mouse Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Urotensin II and its Receptor
Urotensin II (UII) is a cyclic neuropeptide recognized as one of the most potent endogenous vasoconstrictors identified in mammals.[1][2] It exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR) known as the Urotensin receptor (UT), formerly identified as the orphan receptor GPR14.[1][3][4] The UII/UT system is implicated in a wide range of physiological and pathophysiological processes, including cardiovascular function, renal regulation, atherosclerosis, and cardiac hypertrophy.[1][5] In mice, the UT receptor is encoded by the Uts2r gene located on chromosome 11.[3] Understanding the intricate signaling mechanisms of this system is crucial for identifying therapeutic targets for associated diseases.[1][6]
Resonance Energy Transfer (RET) techniques, specifically Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), have emerged as powerful tools for studying GPCR signaling in real-time and in living cells.[7] These methods allow for the dynamic monitoring of molecular interactions and conformational changes, providing insights that are often missed by traditional endpoint assays.[7][8] This document provides detailed application notes and protocols for leveraging FRET and BRET biosensors to dissect UII/UT signaling pathways in mouse cell lines.
Urotensin II Signaling Pathways
The activation of the UT receptor by UII initiates a cascade of intracellular signaling events, primarily through the Gαq/11 family of G proteins.[3][9] This leads to the activation of multiple downstream effector pathways that regulate cellular responses.
Key Downstream Pathways:
-
Gαq/PLC/Ca²⁺ Pathway: Upon UII binding, the UT receptor activates Gαq, which in turn stimulates phospholipase C (PLC).[2][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3][9]
-
RhoA/ROCK Pathway: The UII/UT system is known to activate the small GTPase RhoA and its downstream effector Rho-associated kinase (ROCK). This pathway is critically involved in vasoconstriction and cellular hypertrophy.[1][10]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascades, particularly the extracellular signal-regulated kinase (ERK1/2) pathway, are major downstream targets.[5][11] Activation of ERK1/2 by UII can promote cell growth, proliferation, and hypertrophy.[11][12]
-
β-Arrestin Recruitment: Like many GPCRs, the UT receptor undergoes desensitization and internalization mediated by β-arrestins.[3] β-arrestin recruitment not only terminates G protein signaling but can also initiate a separate wave of G protein-independent signaling.[13]
FRET and BRET Biosensor Assays
FRET and BRET are proximity-based assays that measure energy transfer between a donor and an acceptor molecule.[14] This energy transfer is highly dependent on the distance (typically <10 nm) and orientation between the two partners, making it an ideal method for monitoring dynamic protein-protein interactions (PPIs) and conformational changes in living cells.[15][16]
-
FRET (Förster Resonance Energy Transfer): A fluorescent donor molecule is excited by an external light source, and if an acceptor molecule is in close proximity, the energy is non-radiatively transferred, causing the acceptor to fluoresce.[14]
-
BRET (Bioluminescence Resonance Energy Transfer): A bioluminescent donor (e.g., Renilla Luciferase, Rluc; or NanoLuc, Nluc) generates light through an enzymatic reaction with its substrate (e.g., coelenterazine-h or furimazine).[17][18] This energy is then transferred to a nearby fluorescent acceptor (e.g., YFP or Venus). BRET offers a higher signal-to-noise ratio compared to FRET due to the absence of excitation light, which eliminates autofluorescence.[14][16]
Experimental Protocols
The following protocols are designed for use in mouse cell lines (e.g., HEK293, C2C12, or primary mouse cardiomyocytes) transiently or stably expressing the necessary biosensor constructs.
Protocol 1: Monitoring UT Receptor/G Protein Activation with BRET
This assay measures the interaction between the UT receptor and its G protein or the dissociation of the Gα and Gβγ subunits upon receptor activation.[19][20] Here, we describe an assay to monitor the release of Gβγ from Gαq.
Principle: The UT receptor is untagged. The Gαq subunit is fused to a BRET donor (e.g., Nluc) and the Gγ subunit (part of the Gβγ dimer) is fused to a BRET acceptor (e.g., Venus). In the inactive state, the heterotrimeric G protein is intact, bringing Nluc and Venus into close proximity and generating a high BRET signal. Upon UII-mediated UT activation, GTP binds to Gαq, causing its dissociation from Gβγ. This separation leads to a decrease in the BRET signal.
Methodology:
-
Cell Culture: Culture mouse cells (e.g., HEK293) in appropriate media. 24 hours before transfection, seed cells into white, clear-bottom 96-well plates at a density of ~30,000 cells/well.[21]
-
Transfection: Co-transfect cells with plasmids encoding for the human or mouse UT receptor, Nluc-Gαq, Gβ1, and Venus-Gγ2 using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Assay Preparation: Gently wash the cells once with a buffered salt solution (e.g., HBSS). Add 80 µL of HBSS to each well.[21]
-
Substrate Addition: Prepare the BRET substrate solution (e.g., furimazine for Nluc) according to the manufacturer's instructions. Add 10 µL of the substrate solution to each well and incubate for 5-10 minutes.
-
Baseline Reading: Measure the baseline BRET signal using a plate reader equipped for dual-emission detection (e.g., filters for Nluc emission at ~460 nm and Venus emission at ~535 nm).
-
Stimulation: Add 10 µL of Urotensin II at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M) or a vehicle control to the appropriate wells.
-
Kinetic Reading: Immediately begin reading the plate kinetically for 20-30 minutes to capture the change in BRET signal over time.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission).[22] Normalize the data to the vehicle control and plot the change in BRET ratio against the log concentration of UII to determine the EC₅₀.
Protocol 2: Monitoring UT Receptor/β-Arrestin 2 Recruitment with BRET
This is a widely used assay to study receptor desensitization, internalization, and biased agonism.[13]
Principle: The UT receptor is fused to a BRET donor (UT-Nluc) and β-arrestin 2 is fused to a BRET acceptor (Venus-βArr2). In the basal state, the two proteins are spatially separated in the cell, resulting in a low BRET signal. Upon UII stimulation, β-arrestin 2 is recruited from the cytosol to the activated receptor at the plasma membrane.[8] This brings the donor and acceptor into close proximity, leading to a significant increase in the BRET signal.
Methodology:
-
Cell Culture & Transfection: Follow steps 1-3 from Protocol 4.1, but co-transfect cells with plasmids encoding UT-Nluc and Venus-β-arrestin 2. It is crucial to perform a donor saturation assay (DSA) first to determine the optimal acceptor/donor plasmid ratio that yields a specific BRET signal.[23]
-
Assay Procedure: Follow steps 4-8 from Protocol 4.1.
-
Data Analysis: Calculate the Net BRET ratio by subtracting the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor.[22] Plot the agonist-induced change in Net BRET against the log concentration of UII to determine the EC₅₀ for β-arrestin 2 recruitment.
Data Presentation and Interpretation
Quantitative data from FRET/BRET assays should be summarized to compare the potency and efficacy of compounds. The tables below show representative data that could be obtained from the described assays.
Table 1: Representative Data for UII-Induced Gαq Activation in Mouse Cells
| Parameter | Urotensin II | Urotensin II + Antagonist (1 µM) |
| Max BRET Change | -0.15 ± 0.02 | -0.02 ± 0.01 |
| EC₅₀ (nM) | 1.2 ± 0.3 | > 1000 |
| Assay Window (S/B) | 4.5 | N/A |
Data are presented as mean ± SEM. BRET change is a decrease from baseline. S/B = Signal/Background.
Table 2: Representative Data for UII-Induced β-Arrestin 2 Recruitment in Mouse Cells
| Parameter | Urotensin II | Urotensin II + Antagonist (1 µM) |
| Max BRET Change | 0.25 ± 0.03 | 0.03 ± 0.01 |
| EC₅₀ (nM) | 5.8 ± 0.9 | > 1000 |
| Assay Window (S/B) | 6.2 | N/A |
Data are presented as mean ± SEM. BRET change is an increase from baseline. S/B = Signal/Background.
Conclusion
FRET and BRET biosensor assays provide a robust and sensitive platform for the real-time analysis of Urotensin II signaling in living mouse cells. These techniques enable detailed pharmacological characterization of the UT receptor, from initial G protein activation to subsequent β-arrestin recruitment. The protocols and data presented here serve as a guide for researchers aiming to dissect the complex signaling networks governed by the UII/UT system, facilitating the discovery and development of novel therapeutics.
References
- 1. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 6. The urotensin II receptor triggers an early meningeal response and a delayed macrophage-dependent vasospasm after subarachnoid hemorrhage in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 8. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRET biosensors to study GPCR biology, pharmacology, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Use of BRET to Study Protein–Protein Interactions In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 16. nuvucameras.com [nuvucameras.com]
- 17. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Portal [scholarship.miami.edu]
- 20. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 21. FRET and BRET-Based Biosensors in Live Cell Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects [mdpi.com]
- 23. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Urotensin II Vasoconstrictor Effects in Mouse Aorta
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering inconsistent vasoconstrictor effects of Urotensin II (U-II) in mouse aorta.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing a vasoconstrictor response to Urotensin II in my mouse aorta preparation?
A1: It is a well-documented finding that, in contrast to other species like rats, Urotensin-II often fails to induce a significant contractile response in isolated aortic rings from healthy mice.[1][2][3] Several studies have reported that cumulative or bolus administration of human U-II does not elicit vasoconstriction in the mouse aorta, even though the tissue responds robustly to other vasoconstrictors like noradrenaline and potassium chloride (KCl).[1] This lack of response is a key point of inconsistency and may not be an error in your experimental technique.
Q2: Could the presence of the endothelium be masking the vasoconstrictor effect of U-II?
A2: The endothelium can modulate vascular responses to U-II, sometimes causing vasodilation through the release of nitric oxide (NO) or endothelium-derived hyperpolarizing factor (EDHF).[4][5] However, in the case of the mouse aorta, the lack of a contractile response to U-II has been observed in both endothelium-intact and endothelium-denuded preparations.[1] Therefore, while removing the endothelium is a standard control for vascular reactivity studies, its presence is unlikely to be the primary reason for the absent vasoconstrictor effect in this specific context.
Q3: Is it possible that the Urotensin II receptor (UT) is not present or functional in the mouse aorta?
A3: The U-II receptor, also known as GPR14, has been identified in the mouse.[6] Studies using UT receptor knockout mice have confirmed that this receptor is solely responsible for mediating the contractile activity of U-II in the aorta of this species.[6] While the receptor is present, its expression level or its functional coupling to downstream signaling pathways in the aorta of healthy mice might be low, contributing to the weak or absent contractile response. The expression of U-II and its receptor can be upregulated in pathological states such as atherosclerosis.[7]
Q4: Are there specific experimental conditions that might be contributing to the inconsistent results?
A4: Yes, variations in experimental protocols can contribute to variability. Key factors to control for include:
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Mouse Strain: Different mouse strains can exhibit variations in vascular reactivity.
-
Aortic Segment: The specific region of the aorta used (e.g., thoracic vs. abdominal) can show differential responses to vasoactive agents.[1]
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Buffer Composition: Ensure the Krebs-Henseleit buffer is correctly prepared, with appropriate concentrations of ions, glucose, and maintained at a physiological pH and temperature.[6]
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Tachyphylaxis: Repeated applications of U-II could potentially lead to receptor desensitization or tachyphylaxis, although this is less likely to be the primary issue given the general lack of response.
Troubleshooting Guide
If you are experiencing a lack of U-II-induced vasoconstriction in the mouse aorta, consider the following troubleshooting steps:
1. Verify Tissue Viability and Positive Controls:
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Before applying U-II, always test the viability of your aortic rings with a known vasoconstrictor, such as phenylephrine (B352888) or a high concentration of KCl (e.g., 60 mM).[1][6]
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Confirm endothelium integrity (or its removal) by testing the response to an endothelium-dependent vasodilator like acetylcholine (B1216132) or carbachol (B1668302) in a pre-constricted vessel.[6]
2. Consider the Source and Purity of Urotensin II:
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Ensure the U-II peptide is from a reputable source and has been stored correctly to maintain its activity.
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Prepare fresh solutions of U-II for each experiment.
3. Review Experimental Protocols:
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Refer to the detailed experimental protocols provided below to ensure your methodology aligns with established practices.
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Pay close attention to tissue handling, mounting, and equilibration procedures.
4. Alternative Models and Tissues:
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If your research question allows, consider using a different species, such as the rat, where U-II is known to be a potent vasoconstrictor in the aorta.[2]
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Alternatively, investigate other vascular beds in the mouse where U-II may have more pronounced effects.
Quantitative Data Summary
Table 1: Vasoconstrictor Potency (pEC50 or -log[EC50]) and Efficacy (Rmax) of Urotensin II in Aortic Preparations from Different Species.
| Species | Preparation | pEC50 / -log[EC50] | Rmax (% of KCl response) | Citation(s) |
| Mouse | Thoracic Aorta | < 6.50 | Absent | [1][2] |
| Rat | Thoracic Aorta | 9.09 ± 0.19 | 143 ± 21 | [1][2] |
| Human | Aorta | Inconsistent effects reported | Variable | [8] |
Detailed Experimental Protocols
Protocol 1: Isometric Tension Recording in Isolated Mouse Aortic Rings
This protocol is adapted from methodologies described in the literature for assessing vascular reactivity.[1][6]
-
Tissue Preparation:
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Humanely euthanize the mouse according to approved institutional guidelines.
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Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.
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Under a dissecting microscope, remove adherent connective and adipose tissue.
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Cut the aorta into rings of approximately 3 mm in length.[6]
-
-
Endothelium Removal (Optional but Recommended for Mechanistic Studies):
-
Gently rub the intimal surface of the aortic ring with a fine forceps or a roughened wire to denude the endothelium.[6]
-
-
Mounting and Equilibration:
-
Mount the aortic rings in a 10 mL organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
The composition of the Krebs-Henseleit buffer should be (in mM): NaCl 112.0, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, CaCl2 2.5, NaHCO3 25.0, and dextrose 11.0.[6]
-
For experiments investigating prostaglandin (B15479496) involvement, indomethacin (B1671933) (10 µM) can be added to the buffer.[6]
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1.0 g, with buffer changes every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, assess the viability of the aortic rings by inducing a contraction with 60 mM KCl.
-
Wash the tissues and allow them to return to baseline tension.
-
To confirm endothelium removal, pre-constrict the rings with phenylephrine (e.g., 1 µM) and then add an endothelium-dependent vasodilator (e.g., carbachol 10 µM). The absence of a significant relaxation confirms successful denudation.
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After washing and re-equilibration, construct a cumulative concentration-response curve to Urotensin II.
-
Signaling Pathways
Urotensin II-Induced Vasoconstriction Signaling Pathway
Urotensin II initiates vasoconstriction through a complex signaling cascade in vascular smooth muscle cells (VSMCs).[9][10][11][12] The process begins with the binding of U-II to its G-protein coupled receptor, UT (also known as GPR14).[6][11] This activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm.[9] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[13][14] Furthermore, U-II can stimulate the RhoA/Rho-kinase pathway, which increases the sensitivity of the contractile machinery to Ca2+.[11][12] The increased intracellular Ca2+ also binds to calmodulin, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and ultimately, smooth muscle contraction.[9][10]
References
- 1. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human urotensin-II is a potent vasoactive peptide: pharmacological characterization in the rat, mouse, dog and primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deletion of the UT receptor gene results in the selective loss of urotensin-II contractile activity in aortae isolated from UT receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Urotensin II evokes potent vasoconstriction in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urotensin II-induced signaling involved in proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Human urotensin II-induced aorta ring contractions are mediated by protein kinase C, tyrosine kinases and Rho-kinase: inhibition by somatostatin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Unexpected Behavioral Side Effects of Urotensin II in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the unexpected behavioral side effects of Urotensin II (U-II) in mice.
Frequently Asked Questions (FAQs)
Q1: What are the primary unexpected behavioral side effects observed in mice after central administration of Urotensin II?
A1: Intracerebroventricular (i.c.v.) administration of Urotensin II in mice has been shown to induce significant anxiogenic-like (anxiety-promoting) and depressant-like behaviors.[1][2][3] These effects are dose-dependent and have been consistently observed across various behavioral paradigms.
Q2: At what doses are these behavioral effects of Urotensin II typically observed?
A2: The anxiogenic and depressant-like effects of U-II are generally observed following i.c.v. administration in a dose range of 1 to 10,000 nanograms (ng) per mouse.[1][3] Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental conditions.
Q3: What is the proposed mechanism behind Urotensin II-induced behavioral changes?
A3: Urotensin II exerts its effects by binding to the Urotensin II receptor (UTR), a G protein-coupled receptor (GPCR). The UTR is coupled to Gαq11, and its activation leads to the stimulation of Phospholipase C (PLC). This, in turn, catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade is thought to underlie the observed behavioral changes. Downstream pathways, including RhoA/ROCK, MAPKs, and PI3K/AKT, may also be involved.
Q4: Are there any other reported behavioral or physiological effects of central Urotensin II administration in mice?
A4: Yes, in addition to anxiety and depression-like behaviors, i.c.v. injection of U-II has been reported to increase food and water intake, as well as horizontal locomotor activity at higher doses.[3] However, it does not appear to affect body temperature, nociception, or stress-induced plasma corticosterone (B1669441) levels.
Troubleshooting Guides
Issue 1: Inconsistent or no significant behavioral effects observed after U-II administration.
| Possible Cause | Troubleshooting Step |
| Incorrect i.c.v. injection technique | Verify the stereotaxic coordinates for the lateral ventricle in your mouse strain. Confirm cannula placement with a dye injection (e.g., Trypan blue) in a subset of animals before commencing the main experiment. Ensure the injection volume is appropriate (typically 1-5 µL) and administered slowly to prevent tissue damage and reflux. |
| Degradation of Urotensin II peptide | Aliquot Urotensin II upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Reconstitute the peptide in a sterile, appropriate vehicle (e.g., artificial cerebrospinal fluid or saline) immediately before use. |
| Suboptimal dosage | Perform a dose-response curve (e.g., 1 ng, 10 ng, 100 ng, 1000 ng, 10,000 ng per mouse) to identify the effective dose range for your specific mouse strain and behavioral assay. |
| Timing of behavioral testing | The onset and duration of U-II's behavioral effects may vary. Conduct pilot studies to determine the optimal time window for behavioral testing post-injection (e.g., 15, 30, 60 minutes). |
| Habituation and handling stress | Properly habituate the mice to the experimental room and handle them for several days before the experiment to minimize stress-induced behavioral alterations that could mask the effects of U-II. |
Issue 2: High variability in behavioral data between individual mice.
| Possible Cause | Troubleshooting Step |
| Inconsistent environmental conditions | Ensure that lighting, temperature, and background noise in the testing room are consistent for all animals and across all testing sessions. |
| Order of testing effects | If multiple behavioral tests are performed on the same animal, the order can influence the results. Less stressful tests should precede more stressful ones. Allow sufficient time between tests for the animal to recover. |
| Experimenter bias | The experimenter should be blind to the treatment groups during behavioral testing and data analysis to prevent unconscious bias. |
| Individual differences in response | Increase the sample size per group to enhance statistical power and account for natural biological variation. |
Data Presentation
Table 1: Summary of Urotensin II Dose-Dependent Effects on Anxiety-Like Behavior in Mice
| Behavioral Test | U-II Dose (ng/mouse, i.c.v.) | Key Finding |
| Elevated Plus-Maze | 1 - 10,000 | Dose-dependent reduction in the number of entries into the open arms. |
| Hole-Board Test | 1 - 10,000 | Dose-dependent reduction in the number of head dips. |
| Black-and-White Box | 1 - 10,000 | Dose-dependent reduction in the number of entries into the white chamber. |
Table 2: Summary of Urotensin II Dose-Dependent Effects on Depression-Like Behavior in Mice
| Behavioral Test | U-II Dose (ng/mouse, i.c.v.) | Key Finding |
| Forced Swim Test | 1 - 10,000 | Dose-dependent increase in the duration of immobility. |
| Tail Suspension Test | 1 - 10,000 | Dose-dependent increase in the duration of immobility. |
Experimental Protocols
Intracerebroventricular (i.c.v.) Injection of Urotensin II
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Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
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Stereotaxic Surgery: Secure the anesthetized mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
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Cannula Implantation: Using a dental drill, create a small burr hole over the target injection site (e.g., lateral ventricle). The coordinates should be determined based on a mouse brain atlas (e.g., relative to bregma).
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Injection: Slowly infuse the desired dose of U-II dissolved in a sterile vehicle using a microinjection pump connected to an injection cannula.
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Post-operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesics and monitoring for recovery. Allow the animal to recover fully before behavioral testing.
Elevated Plus-Maze (EPM)
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Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
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Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for a set period (typically 5 minutes).
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Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
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Analysis: Anxiogenic-like behavior is indicated by a decrease in the proportion of time spent and the number of entries into the open arms.
Forced Swim Test (FST)
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Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
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Procedure: Gently place the mouse into the water for a 6-minute session.
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Data Collection: Record the duration of immobility (floating passively with only minor movements to keep the head above water) during the last 4 minutes of the test.
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Analysis: An increase in immobility time is interpreted as a depression-like behavior.
Tail Suspension Test (TST)
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Apparatus: A chamber where the mouse can be suspended by its tail.
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Procedure: Suspend the mouse by its tail using adhesive tape, ensuring it cannot escape or hold onto any surfaces. The session typically lasts for 6 minutes.
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Data Collection: Measure the total duration of immobility (hanging passively without any movement).
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Analysis: An increase in immobility time is indicative of a depression-like state.
Mandatory Visualization
Caption: Urotensin II Signaling Pathway in Neurons.
Caption: Experimental Workflow for U-II Behavioral Studies.
References
Technical Support Center: Urotensin II Tachyphylaxis in Isolated Mouse Arteries
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating tachyphylaxis to Urotensin II (U-II) in isolated mouse arteries.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental process.
Q1: I am not observing any contractile response to Urotensin II in my isolated mouse aortic rings. What could be the problem?
A1: This is a well-documented observation. Unlike in other species such as rats and primates, U-II is known to be a very weak vasoconstrictor in mouse arteries, with some studies reporting no contractile response at all.[1][2]
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Species and Strain Variability: The mouse vasculature, particularly the aorta, shows markedly less sensitivity to U-II compared to other mammals.[1][3] This is the most likely reason for the lack of response.
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Vessel Viability: Always confirm the viability of your arterial rings. Before applying U-II, elicit a robust contraction with a standard agent like 60 mM Potassium Chloride (KCl) or a high concentration of an alpha-agonist like Noradrenaline (e.g., 10 µM).[1] If the tissue does not respond to these agents, it is not viable.
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Endothelium: While U-II's primary contractile effect is on smooth muscle, the endothelium can release vasodilators.[4] Ensure the endothelium is denuded if you are exclusively studying the smooth muscle response. Confirm functional removal by observing the lack of relaxation to an endothelium-dependent vasodilator (e.g., Carbachol 10 µM) in a pre-constricted vessel.[5]
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Receptor Expression: The expression of the U-II receptor (UT) may be low in the specific mouse strain or vessel bed you are using.[3]
Q2: How can I study tachyphylaxis if the initial response to U-II is weak or non-existent?
A2: Studying tachyphylaxis (a rapid decrease in response to repeated doses of a drug) is contingent upon having a measurable and reproducible initial response. Given the weak contractile effect of U-II in mice, this is a significant challenge.
-
Consider Other Species: If the primary goal is to study U-II tachyphylaxis in arteries, using a more sensitive species like the rat may be more feasible. Rat thoracic aortae show potent and sustained contractions to U-II.[1]
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Alternative Mouse Arteries: While the aorta is commonly used, consider exploring other mouse vascular beds that might show a more significant response, although literature suggests this is unlikely.[1]
-
Focus on Signaling: Instead of functional contraction, you could investigate tachyphylaxis at the level of cell signaling in cultured mouse vascular smooth muscle cells (VSMCs). This would involve measuring downstream markers (e.g., intracellular calcium mobilization, ERK phosphorylation) after repeated U-II stimulation.
Q3: My U-II-induced contraction in rat arteries is not returning to baseline after washout. Is this normal?
A3: Yes, this is a known characteristic of U-II. In responsive vessels like the rat aorta, the contraction induced by U-II is often sustained and very slow to reverse, sometimes described as 'irreversible' in the context of a typical experimental timeframe.[1] This sustained activation can make it difficult to perform repeated concentration-response curves and is a key aspect of its receptor interaction, potentially involving receptor internalization and slow recycling. When designing tachyphylaxis experiments, this slow reversal must be accounted for with extended washout periods.
Experimental Protocols
Protocol 1: Isometric Tension Measurement in Isolated Mouse Aorta
This protocol details the steps for assessing the contractile response of isolated mouse aortic rings to U-II and testing for tachyphylaxis.
1. Materials and Solutions:
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Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, CaCl₂ 2.5, D-glucose 11.[5]
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Agonists: Urotensin II (human), Noradrenaline, Potassium Chloride (KCl).
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Endothelium-check: Carbachol.
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Equipment: Wire myograph, organ bath, force transducer, data acquisition system, dissecting microscope, fine forceps, and scissors.
2. Vessel Isolation and Preparation:
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Euthanize a C57Bl/6 mouse via an approved method.[1]
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Isolate the thoracic aorta, cleaning it of adherent connective and adipose tissue under a dissecting microscope.[1]
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(Optional but Recommended) Denude the endothelium by gently rubbing the intimal surface with a fine wire or forceps.[1]
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Cut the aorta into 2-3 mm rings.
3. Mounting and Equilibration:
-
Mount the aortic rings in a wire myograph or organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.[5]
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Apply a resting tension of 0.5 g and allow the tissue to equilibrate for at least 60-90 minutes.[1] Replace the Krebs solution every 15-20 minutes.
4. Viability and Endothelium Check:
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Contract the tissue with 60 mM KCl. After the response plateaus, wash the tissue until it returns to baseline. This confirms tissue viability.
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If studying endothelium-denuded responses, pre-constrict the ring with Noradrenaline (e.g., 1 µM) and add Carbachol (10 µM). The absence of a significant relaxation response (>80% relaxation indicates intact endothelium) confirms successful denudation. Wash thoroughly.
5. Testing for Urotensin II Response & Tachyphylaxis:
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First Concentration-Response Curve (CRC): Add U-II cumulatively to the organ bath to generate a CRC (e.g., from 10⁻¹¹ M to 10⁻⁶ M).
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Washout: After the first CRC, wash the tissue repeatedly for an extended period (e.g., 90-120 minutes) to allow for the potential slow reversal of the U-II effect.
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Second Concentration-Response Curve: Construct a second CRC to U-II in the same manner as the first.
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Analysis: Compare the maximal response (Emax) and potency (EC50) of the first and second curves. A significant rightward shift in the EC50 or a reduction in the Emax of the second curve indicates the development of tachyphylaxis.
Quantitative Data
The following tables summarize the reported contractile responses of isolated mouse aorta to Noradrenaline and Urotensin II, highlighting the lack of a significant response to U-II.
Table 1: Contractile Response of Isolated Mouse Aortic Rings to Noradrenaline.
| Aortic Section | -log[EC₅₀] (M) | Rₘₐₓ (% of 60 mM KCl) |
| Proximal Thoracic | 8.57 ± 0.05 | 171.0 ± 13.8 |
| Medial | 8.46 ± 0.05 | 158.6 ± 13.3 |
| Abdominal | 8.53 ± 0.07 | 156.0 ± 16.8 |
| Data from C57Bl/6 mice. Values are mean ± SEM.[1] |
Table 2: Contractile Response of Isolated Mouse Aortic Rings to Urotensin II.
| Aortic Section | Contractile Response to U-II (up to 1 µM) |
| Proximal Thoracic | No response observed[1] |
| Medial | No response observed[1] |
| Abdominal | No response observed[1] |
| Unspecified | Small response (Rₘₐₓ ~17% of 60 mM KCl)[3] |
| Data from C57Bl/6 and wild-type mice.[1][3] |
Visualizations
Signaling Pathways & Experimental Workflows
Caption: U-II signaling cascade in vascular smooth muscle cells.
Caption: Workflow for assessing U-II tachyphylaxis in isolated arteries.
References
- 1. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human urotensin-II is a potent vasoactive peptide: pharmacological characterization in the rat, mouse, dog and primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mouse Urotensin II Acetate for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using mouse Urotensin II (U-II) acetate (B1210297) in in vivo studies. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Urotensin II?
A1: Urotensin II is a potent vasoactive cyclic peptide. It exerts its effects by binding to a G-protein coupled receptor known as the Urotensin receptor (UT), formerly identified as GPR14.[1][2][3][4] The primary signaling cascade initiated upon binding involves the Gq protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, which is a key step in initiating cellular responses like vasoconstriction.[1] Other downstream signaling pathways, including the RhoA/ROCK, MAPKs, and PI3K/AKT pathways, are also implicated in the diverse physiological and pathological effects of U-II.[3][4]
Q2: How should I dissolve and store mouse Urotensin II acetate?
A2: For in vivo studies, sterile saline (0.9% NaCl) is a common vehicle for administration. However, due to the peptide nature of Urotensin II, initial solubilization may require a different solvent. Many suppliers recommend dissolving the peptide in a small amount of a solvent like DMSO to create a stock solution.[5] This stock can then be further diluted to the final desired concentration in sterile saline for injection. For storage, it is recommended to keep the lyophilized powder at -20°C for long-term stability (up to 3 years). Once in solution, store at -80°C for up to one year.[5] Always refer to the manufacturer's specific instructions on the product data sheet.
Q3: What are the typical dose ranges for in vivo studies with mouse Urotensin II acetate?
A3: The effective dose of mouse U-II acetate can vary significantly depending on the administration route and the specific biological question being investigated. For intracerebroventricular (i.c.v.) injections in mice, doses ranging from 0.1 nmol to 3 nmol have been shown to induce behavioral effects. In studies investigating cardiovascular effects, continuous infusion via osmotic mini-pumps is a common method.[6][7] For intravenous or intra-arterial administration, dose-response studies are crucial to determine the optimal concentration for the desired effect, with studies in humans showing effects at doses as low as 1 pmol/min.[8][9]
Q4: What are the known physiological effects of Urotensin II in mice?
A4: In mice, Urotensin II has been shown to be involved in a range of physiological and pathophysiological processes. Chronic infusion of U-II in apolipoprotein E-knockout mice has been demonstrated to enhance atherosclerosis and macrophage foam cell formation.[6] It is also implicated in metabolic regulation, with studies showing that chronic administration can improve glucose tolerance in obese mice.[10] Central administration of U-II in mice has been linked to anxiogenic-like behaviors.[11][12]
Urotensin II Signaling Pathway
Caption: Urotensin II signaling cascade.
Troubleshooting Guide
Problem: I am not observing the expected physiological response (e.g., vasoconstriction) after administering mouse Urotensin II acetate.
-
Possible Cause 1: Peptide Degradation.
-
Solution: Ensure that the peptide has been stored correctly at -20°C (lyophilized) or -80°C (in solution) and has not undergone multiple freeze-thaw cycles.[5] Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause 2: Incorrect Dosage.
-
Possible Cause 3: Species-specific Differences.
-
Solution: Urotensin II's effects can vary between species.[13] While using mouse U-II in mice is appropriate, be aware of potential strain differences in receptor expression or sensitivity.
-
-
Possible Cause 4: Anesthesia Effects.
-
Solution: The anesthetic used can influence cardiovascular responses. Be consistent with the anesthetic regimen and ensure the depth of anesthesia is stable throughout the experiment.
-
Problem: I am observing high variability in my results between individual mice.
-
Possible Cause 1: Inconsistent Administration.
-
Solution: For intravenous or intra-arterial injections, ensure consistent injection volume and rate. For continuous infusion with osmotic pumps, verify correct pump placement and function.
-
-
Possible Cause 2: Animal Health and Stress.
-
Solution: Ensure all animals are healthy and properly acclimated to the experimental environment to minimize stress-induced physiological changes.
-
-
Possible Cause 3: Biological Variation.
-
Solution: Increase the sample size (n) per group to improve statistical power and account for natural biological variability.
-
Problem: I am having difficulty dissolving the mouse Urotensin II acetate.
-
Possible Cause 1: Inappropriate Solvent.
-
Possible Cause 2: Low Temperature.
-
Solution: Allow the lyophilized peptide to equilibrate to room temperature before adding the solvent to prevent condensation. Gently vortex or sonicate to ensure complete dissolution.
-
Experimental Protocols
Protocol: Intravenous (IV) Bolus Administration in Mice for Cardiovascular Assessment
-
Preparation of Urotensin II Acetate Solution:
-
Allow the lyophilized mouse U-II acetate to reach room temperature.
-
Reconstitute the peptide in a small volume of sterile water or DMSO to create a concentrated stock solution (e.g., 1 mM).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations using sterile 0.9% saline. Ensure the final concentration of DMSO, if used, is minimal and consistent across all experimental groups, including the vehicle control.
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Place the mouse on a heating pad to maintain body temperature.
-
Surgically expose the jugular vein or tail vein for intravenous access and catheterize with a suitable cannula.
-
If measuring blood pressure, catheterize the carotid artery and connect it to a pressure transducer.
-
Allow the animal to stabilize for a period (e.g., 15-30 minutes) after surgery before starting the experiment.
-
-
Experimental Procedure:
-
Record baseline cardiovascular parameters (e.g., blood pressure, heart rate) for a stable period.
-
Administer a bolus injection of the vehicle control and record the response.
-
Administer increasing doses of the U-II acetate solution as a bolus injection, allowing sufficient time between doses for the cardiovascular parameters to return to baseline.
-
Continuously monitor and record cardiovascular parameters throughout the experiment.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from the baseline for each dose of U-II acetate.
-
Plot the dose-response curve to determine parameters such as the effective dose for a specific response (e.g., ED50).
-
In Vivo Experimental Workflow
Caption: General workflow for in vivo U-II studies.
Quantitative Data Summary
Table 1: Physicochemical Properties of Mouse Urotensin II Acetate
| Property | Value | Reference |
| Molecular Weight | 1421.61 g/mol | [5] |
| Chemical Formula | C64H84N16O16S2 (as acetate salt) | [5] |
| Appearance | Lyophilized Powder | N/A |
| Recommended Solvents | DMSO (for stock), Saline (for use) | [5] |
Table 2: Example In Vivo Dosing for Mouse Urotensin II
| Administration Route | Dose Range | Species | Observed Effect | Reference |
| Intracerebroventricular (i.c.v.) | 0.1 - 3 nmol/mouse | Mouse | Anxiogenic-like behaviors | |
| Intracerebroventricular (i.c.v.) | 1 - 10,000 ng/mouse | Mouse | Anxiogenic and depressant-like effects | [11][12] |
| Continuous Infusion (osmotic pump) | Not specified in abstract | Mouse | Enhanced atherosclerosis | [6] |
| Intravenous (i.v.) | 0.01 - 10 nmol/kg | Mouse | Plasma extravasation | [16] |
| Intra-arterial Infusion | 0.1 - 300 pmol/min | Human | Dose-dependent vasoconstriction | [8][9] |
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urotensin II, mouse acetate (9047-55-6 free base) | GPR | TargetMol [targetmol.com]
- 6. Chronic urotensin II infusion enhances macrophage foam cell formation and atherosclerosis in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urotensin II evokes potent vasoconstriction in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urotensin II evokes potent vasoconstriction in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Behavioral effects of urotensin-II centrally administered in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Human urotensin-II is a potent vasoactive peptide: pharmacological characterization in the rat, mouse, dog and primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urotensin II, mouse | Vasoconstrictor | MCE [medchemexpress.cn]
- 16. Urotensin II stimulates plasma extravasation in mice via UT receptor activation [iris.unife.it]
solubility issues with Urotensin II, mouse acetate in PBS
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Urotensin II, mouse acetate (B1210297) in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is my mouse Urotensin II acetate not dissolving in PBS?
A1: Solubility issues with peptides like Urotensin II in neutral buffers such as PBS (pH 7.2-7.4) are common and can be attributed to several factors. The primary reasons include the peptide's amino acid composition, which dictates its hydrophobicity and isoelectric point (pI).[1] Peptides are least soluble at their pI, where their net charge is zero.[2] If the pH of the PBS is close to the pI of mouse Urotensin II, aggregation and precipitation can occur. Furthermore, high concentrations of the peptide can exceed its solubility limit in aqueous buffers.
Q2: What is the recommended initial solvent for reconstituting lyophilized mouse Urotensin II acetate?
A2: For reconstituting lyophilized mouse Urotensin II acetate, it is highly recommended to first create a concentrated stock solution in a suitable organic solvent before diluting it into your final aqueous buffer. Several suppliers suggest using a small amount of 100% Dimethyl sulfoxide (B87167) (DMSO) to dissolve the peptide initially.[3][4] An alternative for basic peptides is to start with sterile, distilled water; if that fails, a dilute acidic solution like 10% acetic acid can be used.[5][6]
Q3: Can I sonicate or warm the peptide solution to improve solubility?
A3: Yes, both are common techniques to aid dissolution. A brief period of sonication in a water bath can help break apart peptide aggregates.[6][7] Gentle warming of the solution (not exceeding 40°C) can also increase the solubility of some peptides, but this should be done with caution to prevent thermal degradation.[2]
Q4: Is there a maximum recommended concentration for a working solution in PBS?
A4: While the absolute maximum concentration is sequence-dependent, a safe starting concentration in PBS is typically ≤1 mg/mL.[6] It is always best to first prepare a higher concentration stock solution (e.g., 10 mM in DMSO) and then dilute it into PBS to achieve the final desired working concentration.[4] This method minimizes the risk of precipitation in the final solution. For cellular assays, ensure the final concentration of any organic solvent like DMSO is kept to a minimum (e.g., less than 1%) to avoid cytotoxicity.[5][7]
Troubleshooting Guide
Q5: I tried to dissolve the peptide directly in PBS and it formed a precipitate. What are the next steps?
A5: If direct reconstitution in PBS fails, do not discard the sample. You can attempt to solubilize the precipitate by following a systematic approach. The primary goal is to alter the solution's properties to favor dissolution, which typically involves adjusting pH or using a co-solvent.
The following workflow provides a step-by-step guide to address solubility issues.
Data Summary
The choice of solvent is critical and depends on the peptide's overall charge, which is determined by its amino acid sequence.[5][6]
| Peptide Property | Primary Solvent | Secondary Solvent / Additive | Rationale |
| Basic / Positively Charged | Sterile Water | 10-30% Acetic Acid | The acidic environment protonates residues, increasing polarity and solubility.[2][5] |
| Acidic / Negatively Charged | Sterile Water or 1x PBS | 0.1% Aqueous NH4OH or 10% Ammonium Bicarbonate | The basic environment deprotonates residues, increasing polarity and solubility.[5][7] |
| Hydrophobic / Neutral | DMSO, DMF, or Acetonitrile | Dilute dropwise into aqueous buffer | Organic solvents are necessary to dissolve non-polar peptides before dilution.[6][7] |
Experimental Protocols
Protocol 1: Standard Reconstitution via DMSO Stock Solution
This is the recommended method for initial reconstitution of mouse Urotensin II acetate.
-
Preparation : Allow the vial of lyophilized peptide and a vial of anhydrous DMSO to equilibrate to room temperature.[8]
-
Centrifugation : Briefly centrifuge the peptide vial to ensure all powder is collected at the bottom.[8]
-
Initial Dissolution : Using a sterile pipette tip, add the required volume of DMSO to the peptide vial to create a concentrated stock solution (e.g., 10 mM).
-
Mixing : Gently swirl or pipette the solution up and down to mix. Avoid vigorous vortexing.[8] If complete dissolution is not immediate, allow the solution to sit at room temperature for 15-30 minutes or sonicate briefly.[7][8]
-
Dilution : For your working solution, slowly add the DMSO stock solution dropwise into your chilled PBS while gently stirring. This gradual dilution helps prevent the peptide from precipitating out of solution.
-
Storage : Aliquot the remaining high-concentration DMSO stock into low-protein-binding tubes and store at -80°C for long-term stability.[8] Avoid repeated freeze-thaw cycles.
Protocol 2: Troubleshooting for Direct PBS Reconstitution Failure
Use this protocol if you have already attempted to dissolve the peptide in PBS and observed precipitation.
-
pH Adjustment : Mouse Urotensin II is a basic peptide. Add a small volume of 10% acetic acid dropwise to your peptide-PBS suspension and mix gently. This will lower the pH and should help dissolve the peptide.[6] Monitor for clarity.
-
Sonication : If the solution remains cloudy after pH adjustment, place the vial in a bath sonicator for 5-10 minutes.[5] Check for dissolution.
-
Centrifugation : If a precipitate remains, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the insoluble material.[2]
-
Supernatant Recovery : Carefully collect the supernatant. The concentration of soluble peptide in the supernatant will be unknown, so its use should be limited to non-quantitative experiments unless the concentration can be determined independently (e.g., via UV-Vis spectroscopy).
-
Future Prevention : For the remainder of your lyophilized peptide, use Protocol 1 to avoid recurrence of solubility issues.
References
- 1. lifetein.com [lifetein.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Urotensin II, mouse acetate (9047-55-6 free base) | GPR | TargetMol [targetmol.com]
- 5. biocat.com [biocat.com]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. youtube.com [youtube.com]
minimizing off-target effects of Urotensin II in mouse models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Urotensin II (U-II) in mouse models. The information is tailored for scientists and drug development professionals to anticipate and resolve common issues, ensuring experimental success and data integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during experimentation with U-II and its receptor (UT) in mice.
Q1: I am administering human Urotensin II (hU-II) to my C57BL/6 mice, but I'm not observing the expected vasoconstrictor effect in the aorta. What could be the issue?
A1: This is a commonly observed phenomenon due to significant species and anatomical dependencies of U-II's vasoactive effects.
-
Species-Specific Vascular Response: Unlike in rats and primates, human U-II is largely inactive as a vasoconstrictor in the aortas of mice, including the C57BL/6 strain.[1][2] This is not due to a lack of receptor affinity, as both human and mouse U-II bind to the mouse UT receptor with high affinity.[3] The lack of response is attributed to the low contractile efficacy of U-II in the vascular tissue of this species.[4]
-
Confirmation of Peptide Activity: To confirm your U-II peptide is active, consider testing it in a system known to be responsive, such as rat aortic rings, where it is a potent vasoconstrictor.[1]
-
Alternative In Vivo Readouts: While aortic contraction may be absent, U-II does have other measurable effects in mice. For instance, it can induce plasma extravasation in various vascular regions and, when administered centrally, can raise mean arterial pressure.[5] Consider measuring these alternative endpoints if they are relevant to your research question.
Q2: How can I be certain that the effects I'm observing are specifically mediated by the Urotensin II receptor (UT)?
A2: Ensuring on-target effects is critical. The two primary methods to confirm UT-mediated effects are through pharmacological blockade with specific antagonists and the use of genetic models.
-
Use of a Specific UT Antagonist: Pre-treatment with a selective UT receptor antagonist should block the effects of U-II. A lack of blockade may suggest off-target effects. See the antagonist selection guide (Q3) and data table below for options.
-
UT Receptor Knockout (KO) Mice: The most definitive way to confirm on-target effects is to use UT receptor knockout mice. If the effect of U-II is absent in UT KO mice compared to wild-type controls, it strongly indicates a UT-mediated mechanism. For example, U-II-induced aortic contraction is completely absent in aortas from UT KO mice.[4]
Q3: I need to use a UT receptor antagonist in my mouse study. Which one should I choose and what are the potential pitfalls?
A3: The choice of antagonist depends on the experimental context (in vitro vs. in vivo), desired potency, and potential for off-target effects.
-
Urantide: A potent, competitive peptide antagonist. It is highly effective in vitro (e.g., blocking U-II-induced contractions in rat aorta) and has a high affinity for the human UT receptor.[6][7] However, as a peptide, its in vivo use may be limited by stability and delivery considerations.
-
Palosuran (B1678358) (ACT-058362): A non-peptide antagonist that has been used in both preclinical and clinical studies.[5][8][9] A critical consideration is its species selectivity; it is over 100-fold less potent on the rat UT receptor compared to the human receptor.[8] There have also been suggestions of potential off-target effects in rats, making careful validation essential.[10][11]
-
DS37001789: A novel, highly potent, orally available non-peptide antagonist. It has shown efficacy in mouse models of heart failure and hypertension with no marked species differences reported.[12][13] Its high potency (IC50 = 0.9 nM for human UT) makes it a promising tool for in vivo studies.[12]
Pitfalls to Avoid:
-
Antagonist Specificity: Always confirm that the antagonist does not affect responses to other vasoactive agents relevant to your model (e.g., norepinephrine, endothelin-1). Urantide, for example, has been shown to be selective for UT over receptors for these agents.[7]
-
Partial Agonism: Some antagonists may exhibit weak partial agonist activity at high concentrations.[7] It is crucial to perform dose-response curves to identify a concentration that provides effective antagonism without agonist effects.
-
Off-Target Effects: Be aware of potential off-target activities. For instance, some early-generation antagonists were found to have activity at kappa opioid receptors or cardiac sodium channels.
Q4: I am having trouble with the solubility and stability of my U-II peptide for in vivo experiments. What are the best practices?
A4: Peptides can be prone to degradation and non-specific binding, leading to inconsistent results.
-
Reconstitution and Storage: Reconstitute lyophilized U-II in a sterile, appropriate solvent as recommended by the manufacturer (often sterile water or a dilute acid like acetic acid). For storage, aliquot the peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Vehicle Selection: For in vivo administration, dissolve the peptide in a sterile, isotonic vehicle such as saline (0.9% NaCl) or phosphate-buffered saline (PBS).
-
Preventing Non-Specific Binding: Peptides can adhere to glass and plastic surfaces. To mitigate this, consider using low-protein-binding tubes and adding a carrier protein like bovine serum albumin (BSA) to your buffer solutions, though the suitability of this depends on the specific experiment.[14]
-
Route of Administration: U-II is often administered parenterally (e.g., intravenously, intraperitoneally) to bypass degradation in the gastrointestinal tract.[15] The choice of route will affect the pharmacokinetic profile.
Quantitative Data Summary
The following tables summarize key quantitative data for U-II and its antagonists to aid in experimental design.
Table 1: Urotensin II Receptor Binding Affinities
| Ligand | Receptor Species | Preparation | Affinity Constant (Kd) | pKd | Reference(s) |
| [125I]hU-II | Human | CHO/K1 Cells | ~0.063 nM | 9.2 | [6] |
Table 2: UT Receptor Antagonist Potency and Affinity
| Antagonist | Receptor Species | Assay Type | pKi / pKB | Ki / KB (nM) | IC50 (nM) | Reference(s) |
| Urantide | Human | [125I]hU-II Binding (CHO Cells) | 8.3 | ~5.0 | - | [6][7] |
| Rat | hU-II Contraction (Aorta) | 8.3 | ~5.0 | - | [7] | |
| Palosuran | Human | [125I]hU-II Binding (CHO Cells) | - | - | 3.6 | [5] |
| Human | Ca2+ Mobilization (CHO Cells) | - | - | 17 | [5] | |
| Rat | Ca2+ Mobilization (CHO Cells) | - | - | >10,000 | [5] | |
| Rat | hU-II Contraction (Aorta) | 5.2 (pD'2) | ~6310 | - | [8] | |
| DS37001789 | Human | [125I]hU-II Binding | - | - | 0.9 | [12] |
| Human | Vascular Contraction | - | - | - | [12] |
Note: pKi/pKB values were converted to Ki/KB (nM) using the formula K = 10(-p K) * 109. pD'2 is a measure of antagonist potency.
Key Experimental Protocols
Below are detailed methodologies for common experiments involving Urotensin II in mouse models.
Protocol 1: In Vivo Administration of Urotensin II in Mice
This protocol outlines the procedure for systemic administration of U-II via intraperitoneal or intravenous injection.
Materials:
-
Urotensin II peptide
-
Sterile, pyrogen-free saline (0.9% NaCl) or PBS
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile syringes (1 mL) with appropriate gauge needles (e.g., 27-30G for mice)
-
Mouse restrainer (for IV injection)
-
Heat lamp (for IV injection)
-
70% ethanol (B145695) wipes
Procedure:
-
Peptide Reconstitution: a. Briefly centrifuge the vial of lyophilized U-II to collect the powder at the bottom. b. Reconstitute the peptide in sterile saline or PBS to a desired stock concentration (e.g., 1 mg/mL). Mix gently by pipetting up and down. Avoid vortexing. c. Aliquot the stock solution into single-use volumes in low-protein-binding tubes and store at -80°C.
-
Dose Preparation: a. On the day of the experiment, thaw an aliquot of the U-II stock solution. b. Dilute the stock solution with sterile saline to the final desired concentration for injection. The final volume should be appropriate for the route of administration (typically 5-10 mL/kg for IP, and a maximum of 5 mL/kg for a bolus IV injection).
-
Intraperitoneal (IP) Injection: a. Manually restrain the mouse, ensuring a firm but gentle grip that exposes the abdomen. b. Tilt the animal slightly with its head down to move the abdominal organs forward. c. Identify the injection site in the lower right abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum. d. Swab the injection site with a 70% ethanol wipe. e. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate gently to ensure no blood or urine is drawn. f. Inject the U-II solution smoothly and withdraw the needle. Return the mouse to its cage and monitor.[15]
-
Intravenous (IV) Tail Vein Injection: a. Place the mouse in a restrainer. b. To promote vasodilation, warm the mouse's tail using a heat lamp for a few minutes. c. Disinfect the tail with a 70% ethanol wipe. d. Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle (~10-15 degrees). e. Slowly inject the solution. There should be no resistance. If a subcutaneous bleb forms, the needle is not in the vein.[15] f. After injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding. Return the mouse to its cage and monitor.
Protocol 2: UT Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the UT receptor, adapted from standard methodologies.
Materials:
-
Cell membranes from a cell line stably expressing the mouse UT receptor (e.g., CHO or HEK293 cells)
-
[125I]-labeled Urotensin II (Radioligand)
-
Unlabeled Urotensin II (for determining non-specific binding)
-
Test compounds (e.g., UT antagonists)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
-
96-well plates
-
Scintillation fluid and gamma counter
-
Vacuum filtration manifold
Procedure:
-
Assay Setup (in a 96-well plate): a. Total Binding: Add 50 µL of binding buffer, 50 µL of [125I]U-II (at a final concentration near its Kd), and 100 µL of the membrane preparation. b. Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled U-II (e.g., 1 µM), 50 µL of [125I]U-II, and 100 µL of the membrane preparation. c. Competitive Binding: Add 50 µL of the test compound (at various concentrations), 50 µL of [125I]U-II, and 100 µL of the membrane preparation.
-
Incubation: a. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: a. Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand. b. Wash the filters rapidly 3-4 times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: a. Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a gamma counter.
-
Data Analysis: a. Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value of the test compound. d. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Urotensin II Signaling Pathway
Caption: U-II binds to its Gq-coupled receptor (UT), activating PLC.
Experimental Workflow for Validating UT Antagonist Specificity
Caption: A logical workflow for testing UT antagonist specificity in vivo.
Troubleshooting Logic for Lack of U-II Effect
References
- 1. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular reactivity of isolated thoracic aorta of the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and pharmacological characterization of genes encoding urotensin-II peptides and their cognate G-protein-coupled receptors from the mouse and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of the urotensin-II receptor antagonist palosuran treatment on the corpora cavernosa of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 12. A Novel and Highly Potent Urotensin II Receptor Antagonist Inhibits Urotensin II-Induced Pressure Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The urotensin II receptor antagonist DS37001789 ameliorates mortality in pressure-overload mice with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Urotensin II ELISA
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of high background in Urotensin II (UT-II) Enzyme-Linked Immunosorbent Assays (ELISAs). High background, characterized by high optical density (OD) readings in blank or negative control wells, can significantly reduce assay sensitivity and lead to inaccurate quantification of Urotensin II.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a Urotensin II ELISA?
High background refers to elevated signal levels across the entire plate, including wells that should have little to no signal (e.g., blank wells containing only substrate or negative control wells without the analyte). This increased "noise" can mask the specific signal from Urotensin II, reducing the assay's sensitivity and reliability.
Q2: What are the most common causes of high background in an ELISA?
The primary causes of high background are generally related to procedural steps rather than the specific analyte. The most frequent culprits include:
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Insufficient Washing: Inadequate removal of unbound antibodies and other reagents.
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Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate wells.
-
Improper Antibody Concentrations: Using primary or secondary antibody concentrations that are too high.
-
Contamination: Contamination of reagents, buffers, or the microplate.
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Prolonged Incubation Times or Incorrect Temperatures: Deviating from the recommended incubation parameters.
-
Substrate Issues: Deterioration of the substrate solution.
Q3: Can the sample itself contribute to high background in a Urotensin II ELISA?
Yes, the sample matrix can cause interference. Components in biological samples like serum, plasma, or tissue homogenates (e.g., lipids, proteins) can lead to non-specific binding. Some Urotensin II ELISA kits report recovery rates of 80-120% in various matrices, which indicates that matrix effects can be minimal but should still be considered. If you suspect matrix effects, a spike and recovery experiment or testing serial dilutions of your sample can help confirm this.
Q4: Is cross-reactivity a common issue with Urotensin II ELISAs?
While some manufacturers state that their Urotensin II ELISA kits have no significant cross-reactivity with Urotensin II analogues, it is crucial to verify this for the specific kit you are using. Urotensin II is a small peptide, and cross-reactivity with related peptides or precursor molecules could potentially contribute to background signal.
Troubleshooting Guides
General Troubleshooting for High Background
The following table summarizes common causes of high background and provides recommended solutions applicable to most ELISA formats, including Urotensin II assays.
| Problem | Potential Cause | Recommended Solution |
| High Background in All Wells | Inadequate washing | Increase the number of wash cycles (e.g., from 3 to 5).Increase the soak time during washes (e.g., 1-2 minutes per wash).Ensure complete aspiration of wash buffer after each wash. |
| Insufficient blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).Increase the blocking incubation time (e.g., from 1 to 2 hours at room temperature).Consider using a different blocking agent (e.g., non-fat dry milk, commercial blocking buffers). | |
| Antibody concentration too high | Perform an antibody titration (checkerboard assay) to determine the optimal concentration of the primary and/or secondary antibody. | |
| Contaminated reagents | Use fresh, sterile buffers and reagents.Use filtered pipette tips.Ensure the TMB substrate is colorless before use. | |
| Prolonged incubation or high temperature | Adhere strictly to the incubation times and temperatures specified in the kit protocol. | |
| High Background in Sample Wells Only | Sample matrix effects | Dilute the samples in the assay diluent provided with the kit.Perform a spike and recovery experiment to assess matrix interference. |
| Cross-reactivity | Check the kit datasheet for information on cross-reactivity with related molecules. | |
| Edge Effects (Higher Signal on Plate Edges) | Uneven temperature distribution | Allow the plate to equilibrate to room temperature before adding reagents.Incubate the plate in a temperature-controlled environment away from drafts. |
| Evaporation | Use a plate sealer during incubation steps.Ensure the plate sealer is applied firmly and evenly. |
Experimental Protocols for Troubleshooting
Protocol 1: Optimizing Washing Technique
-
Increase Wash Cycles: After each incubation step, increase the number of washes from the standard 3 to 5 cycles.
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Incorporate a Soak Step: During each wash cycle, allow the wash buffer to remain in the wells for 1-2 minutes before aspirating.
-
Ensure Complete Aspiration: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
Protocol 2: Antibody Titration (Checkerboard Assay)
This protocol helps determine the optimal concentrations of the primary and secondary antibodies to maximize the signal-to-noise ratio.
-
Plate Coating: Coat a 96-well plate with Urotensin II antigen or capture antibody as per your standard protocol.
-
Blocking: Block the plate to prevent non-specific binding.
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Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000) in assay diluent. Add these dilutions to the rows of the plate.
-
Secondary Antibody Dilutions: Prepare a series of dilutions of your enzyme-conjugated secondary antibody (e.g., 1:5000, 1:10000, 1:20000, 1:40000) in assay diluent. Add these dilutions to the columns of the plate.
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Incubation and Detection: Proceed with the standard incubation, washing, and substrate addition steps.
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Analysis: The optimal combination of primary and secondary antibody concentrations is the one that provides a strong signal for your positive controls with the lowest signal for your negative controls.
Visualizing Workflows and Pathways
Troubleshooting Workflow for High Background
Caption: A logical workflow for diagnosing and resolving high background issues.
Competitive ELISA Workflow for Urotensin II
Since Urotensin II is a small peptide, a competitive ELISA format is commonly used.
Caption: A typical workflow for a competitive Urotensin II ELISA.
Technical Support Center: Urotensin II Western Blot with Mouse Samples
Welcome to the technical support center for Urotensin II (U-II) Western blotting with mouse samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the detection of U-II in mouse tissues and cells.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any bands for Urotensin II on my Western blot. What are the most common causes?
A weak or absent signal for Urotensin II can stem from several factors throughout the Western blotting workflow. The primary areas to investigate are the antibody performance, the protein sample and loading, protein transfer efficiency, and the detection method. Given that Urotensin II can be a low-abundance protein, optimizing each step is critical.
Q2: How can I optimize my primary antibody incubation for U-II detection in mouse samples?
The concentration and incubation conditions of the primary antibody are crucial. The optimal antibody concentration can vary between manufacturers and even between different lots of the same antibody. It is essential to perform an antibody titration to determine the ideal dilution. For some commercially available anti-Urotensin II antibodies reactive with mouse samples, starting dilutions range from 1:500 to 1:2000 for Western blotting.[1] Increasing the incubation time, for instance, overnight at 4°C, can significantly enhance the signal for low-abundance proteins like U-II. Always ensure your antibody is validated for use in mouse samples and stored correctly.
Q3: My signal is still weak after optimizing the primary antibody. What should I check next?
If the primary antibody is not the issue, consider the following:
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Secondary Antibody: Ensure the secondary antibody is specific to the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary antibody). The concentration of the secondary antibody should also be optimized.
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Protein Sample and Loading: U-II expression may be low in your specific mouse tissue. It is advisable to run a positive control, such as a mouse tissue known to express U-II (e.g., skeletal muscle, spinal cord, or kidney) or a cell lysate overexpressing U-II.[2][3] For whole-tissue lysates, a protein load of at least 20-30 µg per lane is a good starting point; however, for low-abundance targets, you may need to increase this to 100 µg or more.[4] Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.[4]
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Protein Transfer: Confirm the successful transfer of proteins from the gel to the membrane using a reversible stain like Ponceau S. For a small protein like the U-II precursor (~14 kDa), a PVDF membrane with a 0.2 µm pore size is recommended to prevent it from passing through the membrane.[1]
Q4: I'm observing multiple bands or non-specific bands. How can I improve the specificity?
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Antibody Specificity: Ensure your primary antibody has been validated for specificity in mouse tissues. Check the manufacturer's datasheet for information on cross-reactivity.
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Blocking: Inadequate blocking can lead to high background and non-specific binding. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
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Washing Steps: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.
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Antibody Concentration: High concentrations of the primary or secondary antibody can lead to non-specific binding. Try reducing the antibody concentration.
Q5: What is the expected molecular weight of Urotensin II in a Western blot?
The Urotensin II precursor protein has a predicted molecular weight of approximately 14 kDa.[1] However, the mature, active form of U-II is a much smaller peptide and may not be readily detectable by standard Western blotting techniques. Therefore, most antibodies target the precursor protein.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Low abundance of U-II in the sample. | Increase the amount of protein loaded per lane (up to 100 µg for tissue lysates).[4] Use a more sensitive ECL substrate. Consider immunoprecipitation to enrich for U-II. |
| Inefficient protein transfer. | Use a 0.2 µm PVDF membrane for the small U-II precursor.[1] Verify transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| Suboptimal primary antibody concentration. | Perform an antibody titration to find the optimal dilution. Try a lower dilution (higher concentration). Incubate overnight at 4°C. | |
| Inactive primary or secondary antibody. | Ensure antibodies are stored correctly and are not expired. Test antibody activity with a positive control. | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature. Try a different blocking agent (e.g., 5% BSA instead of milk). |
| Antibody concentration too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of washes with TBST. | |
| Non-specific Bands | Primary antibody cross-reactivity. | Check the antibody datasheet for specificity data. Use a different, more specific antibody if necessary. |
| Protein degradation. | Always use fresh lysis buffer with protease inhibitors.[4] | |
| Aggregation of proteins. | For membrane proteins, avoid boiling the sample before loading. |
Experimental Protocols
Detailed Urotensin II Western Blot Protocol for Mouse Tissue
This protocol provides a general guideline. Optimization of specific steps may be required for your particular mouse tissue and antibodies.
1. Sample Preparation (Mouse Tissue Lysate)
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Excise the mouse tissue of interest and immediately flash-freeze it in liquid nitrogen. Store at -80°C until use.
-
Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to the frozen tissue in a pre-chilled tube.
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Homogenize the tissue on ice using a tissue homogenizer.
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Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
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Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA or Bradford assay.
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Mix the desired amount of protein (e.g., 30-100 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
2. SDS-PAGE
-
Load the prepared samples and a pre-stained protein ladder into the wells of a polyacrylamide gel. For the U-II precursor (~14 kDa), a 12-15% acrylamide (B121943) gel is suitable.
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Run the gel in 1X running buffer at an appropriate voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer
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Equilibrate the gel, a 0.2 µm PVDF membrane, and filter paper in transfer buffer.
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Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.
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Perform a wet transfer, typically at 100V for 1 hour or overnight at a lower voltage at 4°C.
4. Immunodetection
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After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).
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Block the membrane in 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature with gentle agitation.
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Wash the membrane three times for 5 minutes each with TBST.
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Incubate the membrane with the primary anti-Urotensin II antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
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Wash the membrane three times for 10 minutes each with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.
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Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection
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Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
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Capture the chemiluminescent signal using a digital imager or X-ray film.
Quantitative Data Summary
| Parameter | Recommendation | Reference |
| Protein Load (Mouse Tissue Lysate) | 30-100 µg per lane | [4] |
| Primary Antibody Dilution (Anti-U-II) | 1:500 - 1:2000 (starting range) | [1] |
| Secondary Antibody Dilution | 1:2000 - 1:20,000 | General recommendation |
| Gel Percentage (Acrylamide) | 12-15% | For ~14 kDa protein |
| Membrane Pore Size (PVDF) | 0.2 µm | [1] |
Visualizations
Urotensin II Western Blot Workflow
Caption: A flowchart illustrating the key stages of the Western blot protocol for Urotensin II detection.
Urotensin II Signaling Pathway
Caption: A diagram of the Urotensin II signaling cascade initiated by its binding to the UT receptor.
References
- 1. Anti-Urotensin II antibody - C-terminal (ab194676) | Abcam [abcam.com]
- 2. Elevated expression of urotensin II and its receptor in skeletal muscle of diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin-II expression in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Urotensin II-Induced Calcium Mobilization Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Urotensin II (U-II)-induced calcium mobilization assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during U-II-induced calcium mobilization experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why am I seeing a weak or no signal in response to Urotensin II?
A: A weak or absent signal can stem from several factors related to the cells, reagents, or the U-II peptide itself.
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Low Receptor Expression: The cell line used may not express the Urotensin II receptor (UTS2R, also known as GPR14) at sufficient levels. Verify the expression of UTS2R in your chosen cell line (e.g., CHO-K1, HEK293) or consider using a stably transfected cell line.[1]
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Inactive Urotensin II Peptide: Ensure the U-II peptide is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment from a properly stored stock.
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Suboptimal Dye Loading: Inadequate loading of the calcium-sensitive dye is a frequent cause of poor signal.[2] Optimize the dye concentration and incubation time. Insufficient incubation can lead to a low intracellular dye concentration, while excessive incubation can lead to compartmentalization of the dye.
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Cell Health and Confluency: Use healthy, actively dividing cells. Over-confluent or unhealthy cells will respond poorly. Ensure consistent cell seeding density across wells.[3]
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Incorrect Buffer Composition: The assay buffer should contain appropriate concentrations of calcium and magnesium to support cellular health and signaling.
Q2: My assay has high background fluorescence. What can I do to reduce it?
A: High background fluorescence can mask the specific signal from U-II stimulation. Here are common causes and solutions:
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Incomplete Removal of Extracellular Dye: In wash-based assays, ensure thorough but gentle washing steps to remove all extracellular dye. Residual dye will contribute to high background. For no-wash assays, ensure the kit's quencher or masking technology is functioning correctly.[4]
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Autofluorescence: Cell culture medium components, like phenol (B47542) red and serum, can be autofluorescent. Use serum-free, phenol red-free medium for the final assay steps.
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Dye Leakage or Compartmentalization: Some cell types actively extrude the dye. The use of probenecid, an anion-exchange pump inhibitor, can improve dye retention in the cytoplasm.[5]
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Contaminated Reagents or Plates: Use high-quality reagents and sterile, clean assay plates designed for fluorescence assays (e.g., black-wall, clear-bottom plates) to minimize background from the materials themselves.
Q3: The response to Urotensin II is highly variable between wells and experiments. How can I improve reproducibility?
A: Variability is a common challenge in cell-based assays. Consistency in your protocol is key to minimizing it.
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Inconsistent Cell Seeding: Uneven cell numbers per well will lead to variable responses. Use a reliable method for cell counting and dispensing to ensure a uniform monolayer.[3]
-
Temperature Fluctuations: Temperature can affect both the enzymatic cleavage of the dye's AM ester and the biological response.[6] Ensure that all plates and reagents are equilibrated to the assay temperature before starting the experiment.
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Receptor Desensitization and Internalization: The U-II receptor internalizes rapidly upon agonist stimulation (t½ ≈ 5.6 minutes) and recycles back to the surface (within 60 minutes).[2][7] If pre-incubating with compounds or performing repeated stimulations, be mindful of this dynamic. A reduced response to a second U-II application after 30 minutes has been observed, with a full recovery of the response after 60 minutes.[2]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature changes, leading to "edge effects." Consider leaving the outer wells empty and filling them with buffer or media to create a humidity barrier.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for agonist and antagonist dilutions. Calibrate pipettes regularly.
Q4: The shape of my calcium transient looks unusual (e.g., a sharp drop on compound addition or no return to baseline). What does this mean?
A: The kinetic profile of the calcium response provides important information.
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Fluorescence Drop on Addition: A sharp drop in fluorescence upon compound addition can be an artifact caused by the physical disturbance of the cell monolayer or a change in temperature or pH.[8] Optimize the liquid addition speed and height on your plate reader (e.g., FLIPR, FlexStation).
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Failure to Return to Baseline: A sustained high calcium signal may indicate cytotoxicity, where the cell membrane is compromised, leading to an uncontrolled influx of calcium. This can occur with toxic test compounds or excessively high agonist concentrations.
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Spontaneous Oscillations: Some cell types exhibit spontaneous calcium oscillations. If these interfere with your assay, serum starvation prior to the experiment may help to quiesce the cells. However, be aware that prolonged serum starvation can also alter cellular signaling pathways.
Quantitative Data on Assay Variability
The following tables summarize how different experimental parameters can influence the outcome and variability of U-II-induced calcium mobilization assays.
Table 1: Effect of Cell Density on U-II Calcium Response (Data adapted from a study using HEK293 cells stably expressing the human Urotensin II receptor)[3]
| Cell Density (cells/well in 96-well plate) | U-II Response (Relative Fluorescence Units - RFU) | Signal-to-Background (S/B) Ratio | Z'-Factor |
| 10,000 | Low | Suboptimal | < 0.5 |
| 20,000 | Moderate | Good | ~ 0.6 |
| 40,000 | High | Optimal | > 0.7 |
| 80,000 | High (Plateau) | Good | > 0.7 |
| 100,000 | High (Potential for over-confluence) | Good | > 0.7 |
Note: While a higher cell density can yield a stronger signal, it's crucial to avoid over-confluence, which can negatively impact cell health and receptor signaling. The optimal seeding density should be determined empirically for your specific cell line. A Z'-factor between 0.5 and 1.0 indicates an excellent assay quality.
Table 2: Urotensin II Receptor (UTS2R) Internalization and Recycling Kinetics (Data from studies on HEK293 cells expressing the rat Urotensin II receptor)[2][7]
| Parameter | Characteristic | Implication for Assay Variability |
| Internalization Half-Life (t½) | ~5.6 minutes | Rapid internalization will lead to desensitization. A second agonist addition within a short time frame (<30 min) will result in a significantly reduced signal. |
| Time for ~70% Sequestration | ~30 minutes | Pre-incubation with antagonists should be carefully timed. Long pre-incubation times may not be necessary and could affect cell health. |
| Time for Quantitative Recycling | ~60 minutes | The receptor system can recover its responsiveness. Assays can be repeated on the same plate of cells after a sufficient recovery period. |
Table 3: Comparison of Urotensin II EC50 Values in Different Assay Formats (Data from a study using human rhabdomyosarcoma cells with endogenous UTS2R)
| Assay Kit | EC50 of Urotensin-II (nM) |
| FLIPR Calcium 3 Assay Kit | 4.5 |
| Fluo-4 NW Calcium Assay Kit | 5.2 |
| BD™ Calcium Assay Kit | 10.0 |
Note: The choice of calcium assay kit and its specific formulation (e.g., dye, quencher) can influence the measured potency (EC50) of the agonist. It is important to be consistent with the assay kit used within a screening campaign.
Detailed Experimental Protocol
This protocol provides a general framework for a Urotensin II-induced calcium mobilization assay in a 96-well format using a no-wash calcium assay kit (e.g., Fluo-4 NW, FLIPR Calcium kits) and a fluorescence plate reader.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human Urotensin II receptor.
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Cell Culture Medium (e.g., Ham's F-12 or DMEM with 10% FBS, antibiotics).
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Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
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No-Wash Calcium Assay Kit (containing calcium-sensitive dye like Fluo-4 AM and often probenecid).
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Human Urotensin II peptide.
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Test compounds (antagonists/agonists).
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Black-wall, clear-bottom 96-well microplates.
Procedure:
-
Cell Plating (Day 1): a. Harvest and count healthy, sub-confluent cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 40,000 - 80,000 cells/well) in 100 µL of culture medium. c. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.
-
Dye Loading (Day 2): a. Prepare the dye-loading solution according to the manufacturer's protocol. This typically involves reconstituting the fluorescent dye in assay buffer, potentially with probenecid. b. Remove the cell culture medium from the wells. c. Add 100 µL of the dye-loading solution to each well. d. Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light. Note: Optimal loading times and temperatures may vary by cell type and should be optimized.
-
Compound Preparation and Addition (Day 2): a. Prepare serial dilutions of Urotensin II (for agonist dose-response) and test compounds in assay buffer. The final concentration should be 4-5X the desired final assay concentration, as you will be adding 25-50 µL to the wells. b. For antagonist testing, add the antagonist compounds to the wells and pre-incubate for a determined period (e.g., 15-30 minutes) at room temperature.
-
Fluorescence Measurement: a. Place the cell plate and the compound plate into the fluorescence plate reader (e.g., FLIPR, FlexStation). b. Set the instrument parameters:
- Excitation wavelength: ~490 nm
- Emission wavelength: ~525 nm
- Read protocol: Establish a stable baseline reading for 10-20 seconds. c. Program the instrument to add the Urotensin II or test compound from the source plate to the cell plate. d. Continue to record the fluorescence signal for 90-180 seconds to capture the peak response and return to baseline.
-
Data Analysis: a. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. b. For agonist dose-response curves, plot the response against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the EC₅₀. c. For antagonist assays, plot the inhibition of the U-II response against the antagonist concentration to determine the IC₅₀.
Visualizations
.dot
Caption: Urotensin II canonical Gq signaling pathway.
.dot
Caption: Troubleshooting workflow for calcium assays.
References
- 1. Urantide mimics urotensin-II induced calcium release in cells expressing recombinant UT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arrestin-independent internalization and recycling of the urotensin receptor contribute to long-lasting urotensin II-mediated vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin-II promotes vascular smooth muscle cell proliferation through store-operated calcium entry and EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of temperature on calcium-sensitive fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Guide - Molecular Devices FLIPR Tetra User Manual [Page 176] | ManualsLib [manualslib.com]
Technical Support Center: Controlling for Endothelial-Dependent Effects of Urotensin II In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Urotensin II (U-II) in vitro. The focus is on methodologies to control for and dissect the endothelial-dependent actions of this potent vasoactive peptide.
Frequently Asked Questions (FAQs)
Q1: What are the dual vascular effects of Urotensin II?
A1: Urotensin II is known for its potent vasoconstrictor activity, which is even greater than that of endothelin-1.[1] However, it also elicits endothelium-dependent vasodilation.[2][3] The net effect on vascular tone is a balance between these two opposing actions and can vary depending on the species, vascular bed, and the health of the endothelium.[1][4] In healthy human volunteers, for instance, U-II can cause vasodilation, while in patients with heart failure or hypertension, a constrictor response is observed.[5]
Q2: How does Urotensin II mediate endothelium-dependent vasodilation?
A2: U-II-induced vasodilation is primarily mediated by the release of nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF) from endothelial cells.[2][6] U-II binds to its G-protein coupled receptor (UT receptor) on endothelial cells, triggering a signaling cascade that leads to the production and release of these vasodilatory factors.[5][7]
Q3: What are the key signaling pathways activated by Urotensin II in endothelial cells?
A3: In human vascular endothelial cells, U-II binding to the UT receptor activates phospholipase C (PLC), leading to an increase in intracellular calcium.[8] Downstream of this, U-II stimulates the ERK1/2 and PI3K/Akt signaling pathways, which are involved in its pro-angiogenic effects.[8][9] Additionally, the RhoA/Rho kinase pathway is implicated in U-II-induced migration of endothelial progenitor cells.[10]
Q4: How can I experimentally distinguish between endothelium-dependent and -independent effects of Urotensin II?
A4: The most common methods are:
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Mechanical Endothelium Removal: Physically denuding the endothelium from isolated blood vessel preparations.[2][11] The response to U-II is then compared between endothelium-intact and endothelium-denuded vessels. An enhanced contractile response or loss of a relaxant response in denuded vessels indicates an endothelial-dependent vasodilatory component.[2][6]
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Pharmacological Inhibition: Using inhibitors of key endothelial signaling pathways. The most common is N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS), to block NO-mediated vasodilation.[2][12]
Q5: Are there specific antagonists available to block the Urotensin II receptor?
A5: Yes, several peptidic and non-peptidic UT receptor antagonists have been developed. Examples include urantide, palosuran, and SB-706375.[13][14][15] These antagonists are invaluable tools for confirming that the observed effects are specifically mediated by the UT receptor.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected vascular responses to U-II in isolated vessel preparations.
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Possible Cause 1: Variable Endothelial Integrity. The health and presence of the endothelium are critical. Inconsistent preparation can lead to variable results.
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Troubleshooting Tip: Always functionally assess endothelial integrity at the beginning and end of each experiment. This can be done by testing the relaxation response to an endothelium-dependent vasodilator like acetylcholine (B1216132) or carbachol (B1668302) in a pre-constricted vessel.[11][16]
-
-
Possible Cause 2: Vascular Bed Heterogeneity. The expression of UT receptors and the contribution of endothelial-derived factors differ significantly between different blood vessels (e.g., aorta vs. small mesenteric arteries).[2][4]
-
Troubleshooting Tip: Be consistent with the specific vascular bed used in your experiments. If comparing different vessels, be aware of the inherent anatomical and physiological differences in their responses to U-II.[2]
-
-
Possible Cause 3: Species-Specific Differences. The vascular effects of U-II can vary significantly between species.[4][16]
-
Troubleshooting Tip: Ensure that the species used is relevant to your research question. Be cautious when extrapolating results from one species to another.
-
Problem 2: Difficulty in isolating the direct smooth muscle effects of U-II.
-
Possible Cause: Incomplete Endothelium Removal or Inhibition. Mechanical removal may not be 100% effective, or the concentration of the pharmacological inhibitor may be insufficient.
-
Troubleshooting Tip 1 (Mechanical): After mechanical denudation, confirm the absence of endothelial function by the lack of relaxation to acetylcholine.[11]
-
Troubleshooting Tip 2 (Pharmacological): Perform a concentration-response curve for your inhibitor (e.g., L-NAME) to ensure you are using a concentration that effectively blocks the target pathway without causing non-specific effects. The relaxant responses to U-II can be potentiated by L-NAME in some cases, suggesting a role for other endothelium-derived factors like EDHF.[2][6]
-
Problem 3: Low or no signal in Western blot analysis of U-II-induced signaling pathways in endothelial cells.
-
Possible Cause 1: Suboptimal Cell Culture Conditions. Endothelial cells can lose their phenotype in culture.
-
Troubleshooting Tip: Use primary endothelial cells at a low passage number. Ensure proper culture conditions and media supplements to maintain the endothelial phenotype.
-
-
Possible Cause 2: Inappropriate Stimulation Time or Concentration. The activation of signaling pathways is often transient.
-
Troubleshooting Tip: Perform a time-course and concentration-response experiment to determine the optimal conditions for U-II stimulation to observe the phosphorylation of target proteins like ERK and Akt.[17]
-
-
Possible Cause 3: Technical Issues with Western Blotting.
-
Troubleshooting Tip: Ensure sufficient protein loading (20-50 µg of whole-cell lysate is a good starting point).[18] Use fresh lysis buffer with protease and phosphatase inhibitors. Optimize antibody concentrations and incubation times.
-
Experimental Protocols
Vascular Reactivity Studies Using Wire Myography
-
Vessel Preparation: Isolate the desired artery (e.g., rat small mesenteric artery) and clean it of surrounding adipose and connective tissue. Cut the artery into 2 mm rings.
-
Endothelium Removal (Optional): To remove the endothelium, gently rub the luminal surface of the vessel ring with a human hair or a fine wire.
-
Mounting: Mount the arterial rings on two stainless steel wires in the jaws of a wire myograph. The myograph chamber should be filled with Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 / 5% CO2.
-
Equilibration and Normalization: Allow the vessels to equilibrate for at least 30 minutes. Then, normalize the vessel diameter to a predetermined resting tension.
-
Viability and Endothelial Integrity Check: Contract the vessels with a high potassium solution (e.g., 60 mM KCl). To check endothelial integrity, pre-constrict the vessels with an appropriate agonist (e.g., phenylephrine, 5-HT, or methoxamine) and then assess the relaxation response to acetylcholine (e.g., 10 µM).[2][6][11] A relaxation of >80% is typically considered evidence of an intact endothelium. In endothelium-denuded vessels, this relaxation should be absent.
-
Urotensin II Concentration-Response Curve: After washing out the contracting and relaxing agents and allowing the vessels to return to baseline, add cumulative concentrations of Urotensin II to generate a concentration-response curve.
-
Pharmacological Inhibition (Optional): To investigate the role of NO, pre-incubate the vessels with L-NAME (e.g., 100-300 µM) for 20-30 minutes before pre-constriction and the addition of U-II.[2][6]
Data Presentation
Table 1: Vasoactive Effects of Human Urotensin II in Isolated Rat Arteries
| Vascular Bed | Endothelium Status | Pre-constricting Agent | U-II Effect | EC50 (nM) | Rmax (% of control contraction) | Reference(s) |
| Thoracic Aorta | Intact | Noradrenaline | Vasoconstriction | 3.5 ± 1.1 | 103 ± 10 | [2][6] |
| Thoracic Aorta | Denuded | Noradrenaline | Vasoconstriction | Not significantly altered | Not significantly altered | [2][6] |
| Left Anterior Descending Coronary Artery | Intact | 5-HT | Vasoconstriction | 1.3 ± 0.8 | 20.1 ± 4.9 | [2][6] |
| Left Anterior Descending Coronary Artery | Denuded | 5-HT | Vasoconstriction | - | 55.4 ± 16.1 (significantly enhanced) | [2][6] |
| Left Anterior Descending Coronary Artery | Intact | 5-HT | Relaxation | - | Concentration-dependent | [2][6] |
| Small Mesenteric Artery | Intact | Methoxamine | No contractile effect | - | - | [2][6] |
| Small Mesenteric Artery | Intact | Methoxamine | Relaxation | Potent | Concentration-dependent | [2][6] |
Visualizations
Caption: Urotensin II signaling in endothelial cells.
Caption: Workflow for vascular reactivity studies.
Caption: Troubleshooting inconsistent U-II responses.
References
- 1. Urotensin II: its function in health and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is urotensin-II the new endothelin? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pro-angiogenic activity of urotensin-II on human vascular endothelial cells involves ERK1/2 and PI3K signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urotensin-II-stimulated expression of pro-angiogenic factors in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urotensin II induces migration of endothelial progenitor cells via activation of the RhoA/Rho kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contractile responses to human urotensin-II in rat and human pulmonary arteries: effect of endothelial factors and chronic hypoxia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urotensin II is a nitric oxide-dependent vasodilator and natriuretic peptide in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 15. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Urotensin II Inhibits Doxorubicin-Induced Human Umbilical Vein Endothelial Cell Death by Modulating ATF Expression and via the ERK and Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Urotensin II, Mouse Acetate Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing mouse Urotensin II (UII) acetate (B1210297) salt in fluorescence-based assays. These resources are designed to help identify and resolve common issues encountered during experimental procedures.
Frequently Asked questions (FAQs)
Q1: What is mouse Urotensin II acetate, and why is acetate used as a counter-ion?
Mouse Urotensin II is the mouse ortholog of a potent vasoactive peptide that acts on the Urotensin II receptor (UTR), a G protein-coupled receptor (GPCR).[1][2][3] Peptides are often synthesized and purified using trifluoroacetic acid (TFA), resulting in a TFA salt.[4][5] However, TFA can interfere with biological assays and may elicit cellular toxicity.[4][5] Acetate is a more biologically compatible and safer counter-ion, making it a preferred choice for in vitro and in vivo studies.[6][7][8] The acetate salt is formed by exchanging the TFA counter-ion during the final stages of peptide preparation.[9]
Q2: Can the acetate counter-ion in my mouse Urotensin II peptide interfere with my fluorescence-based assay?
Direct interference from the acetate ion itself in terms of autofluorescence is unlikely. However, indirect interference is a possibility and can manifest in several ways:
-
pH Shift: Acetate is the conjugate base of a weak acid, acetic acid. Dissolving a peptide acetate salt, particularly at high concentrations, can slightly alter the pH of your assay buffer. Many fluorescent dyes are pH-sensitive, and a change in pH can affect their fluorescence intensity, leading to inaccurate readings.
-
Alteration of Intracellular pH (pHi): Acetic acid is cell-permeable and can lower the intracellular pH.[10] This change in pHi can impact the fluorescence of intracellular dyes and potentially affect cellular processes, including GPCR signaling.
-
Ionic Strength Effects: The addition of salt to your assay buffer can alter its ionic strength, which may influence protein conformation and receptor-ligand binding affinity.
Q3: My fluorescence signal is low or absent when stimulating cells with mouse Urotensin II acetate. What are the potential causes?
Low or no signal can stem from several factors, ranging from peptide handling to assay conditions. Key areas to investigate include:
-
Peptide Solubility and Aggregation: The peptide may not be fully dissolved or could have aggregated.
-
Peptide Degradation: Improper storage or handling can lead to the degradation of the peptide.
-
Cell Health and Receptor Expression: The cells may not be healthy or may not be expressing a sufficient number of Urotensin II receptors.
-
Assay Buffer Composition: The pH or other components of the buffer may not be optimal for receptor activation or the fluorescent dye.
-
Incorrect Assay Setup: Errors in the concentrations of reagents, incubation times, or instrument settings can all lead to a weak signal.
Q4: I am observing high background fluorescence in my assay. What could be the cause?
High background fluorescence can obscure the specific signal from your assay. Common causes include:
-
Autofluorescence: The cells, serum in the media, or other components of the assay buffer may be autofluorescent at the excitation and emission wavelengths used.
-
Dye Concentration: The concentration of the fluorescent dye may be too high, leading to non-specific signal.
-
Compound Interference: While unlikely with acetate, other compounds in your experiment could be autofluorescent.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues in fluorescence-based assays with mouse Urotensin II acetate.
Problem 1: Low or No Fluorescence Signal
| Potential Cause | Recommended Action | Rationale |
| Improper Peptide Dissolution | 1. Refer to the manufacturer's instructions for dissolving the peptide. For basic peptides, dissolving in a small amount of dilute acetic acid (e.g., 0.1 M) before diluting with assay buffer can improve solubility. 2. Sonicate the solution briefly to aid dissolution.[11] 3. Visually inspect the solution for any precipitates. | Peptides, especially hydrophobic ones, can be difficult to dissolve. Ensuring complete dissolution is critical for accurate concentration and activity. |
| Peptide Degradation | 1. Store lyophilized peptide at -20°C or -80°C.[11] 2. Once reconstituted, aliquot the peptide solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11] 3. Use a fresh aliquot for each experiment. | Peptides are susceptible to degradation by proteases and oxidation. Proper storage and handling are essential to maintain bioactivity. |
| Suboptimal Assay Buffer pH | 1. Measure the pH of your final assay buffer after adding all components, including the dissolved peptide. 2. Adjust the pH to the optimal range for your specific fluorescent dye and receptor. Most physiological assays are performed at pH 7.2-7.4. | Fluorescent dyes can be highly sensitive to pH. A suboptimal pH can quench fluorescence and affect receptor binding and signaling. |
| Inadequate Cell Health or Receptor Density | 1. Ensure cells are healthy and within a suitable passage number. 2. Confirm the expression of the Urotensin II receptor in your cell line using a positive control or a validated antibody. 3. Optimize cell seeding density.[12] | A sufficient number of functional receptors on healthy cells is necessary to generate a detectable signal. |
| Incorrect Reagent Concentrations | 1. Verify the final concentration of mouse Urotensin II in your assay. The EC50 for Urotensin II in calcium flux assays is typically in the low nanomolar range.[13] 2. Optimize the concentration of your fluorescent dye according to the manufacturer's protocol. | Using incorrect concentrations can lead to a lack of response or a suboptimal signal-to-noise ratio. |
Problem 2: High Background Fluorescence
| Potential Cause | Recommended Action | Rationale |
| Cellular Autofluorescence | 1. Run a "cells only" control (no dye) to determine the level of autofluorescence. 2. If autofluorescence is high, consider using a fluorescent dye with excitation and emission wavelengths in the red or far-red spectrum to minimize overlap with common cellular autofluorescent species. | Cellular components like NADH and flavins can fluoresce, contributing to background noise. |
| Media/Buffer Autofluorescence | 1. Use phenol (B47542) red-free media for your assay, as phenol red is fluorescent. 2. Test your assay buffer for autofluorescence. | Components of the culture media and assay buffer can contribute to high background. |
| Excessive Dye Concentration | 1. Titrate the concentration of your fluorescent dye to find the optimal concentration that provides a good signal-to-noise ratio without excessive background. | High concentrations of fluorescent dyes can lead to non-specific binding and increased background signal. |
| Acetate-Induced Intracellular pH Change | 1. Prepare a control with the acetate buffer at a concentration equivalent to that introduced by the peptide to assess its effect on the fluorescent dye. 2. Consider using an alternative salt form of the peptide (e.g., hydrochloride) if significant pH-related interference is suspected and confirmed.[9] | A change in intracellular pH caused by acetate could potentially alter the fluorescence of intracellular dyes. |
Experimental Protocols & Data
Urotensin II Receptor Calcium Flux Assay Protocol
This is a generalized protocol for a fluorescence-based calcium mobilization assay using a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.
-
Cell Preparation:
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[1][14]
-
Aspirate the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 30-60 minutes at 37°C to allow for dye uptake.[1][14]
-
-
Compound Preparation:
-
Prepare a stock solution of mouse Urotensin II acetate in an appropriate solvent (e.g., sterile water or dilute acetic acid).
-
Perform serial dilutions of the peptide in the assay buffer to achieve the desired final concentrations.
-
-
Fluorescence Measurement:
-
Wash the cells with assay buffer to remove excess dye.[14]
-
Establish a stable baseline fluorescence reading for a few minutes.[1]
-
Add the mouse Urotensin II dilutions to the wells and immediately begin recording the fluorescence signal.
-
Monitor the change in fluorescence over time, which corresponds to the increase in intracellular calcium upon receptor activation.[12]
-
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| Urotensin II EC50 (Calcium Flux) | 3.02 x 10⁻⁹ M | UTS2R/U2OS cells, Fura-2/AM ratiometric readout | [13] |
| Urotensin II EC50 (Calcium Flux) | 4.15 nM | HEK293 cells expressing human UT receptor | [1] |
| Urotensin II EC50 (DMR Assay) | 4.58 nM | HEK293 cells expressing human UT receptor | [1] |
Visualizations
Signaling Pathway of Urotensin II Receptor
Caption: Urotensin II receptor signaling pathway leading to calcium mobilization.
Experimental Workflow for Calcium Flux Assay
Caption: Workflow for a typical Urotensin II calcium flux fluorescence assay.
Troubleshooting Logic for Low Fluorescence Signal
Caption: A logical approach to troubleshooting low signal in Urotensin II assays.
References
- 1. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human urotensin-II is a potent vasoactive peptide: pharmacological characterization in the rat, mouse, dog and primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of urotensin II-related peptide as the urotensin II-immunoreactive molecule in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide counter ions [innovagen.com]
- 8. EP1709065B1 - A counterion exchange process for peptides - Google Patents [patents.google.com]
- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. innoprot.com [innoprot.com]
- 14. files.core.ac.uk [files.core.ac.uk]
managing compensatory responses in Urotensin II knockout mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Urotensin II (UII) and Urotensin II receptor (UT) knockout (KO) mice. Compensatory responses and unexpected phenotypes can present challenges in experimental design and data interpretation. This guide aims to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: My Urotensin II (UT) receptor knockout mice do not exhibit a significant basal cardiovascular phenotype. Is this normal?
A1: Yes, this is a commonly observed phenomenon. Several studies have reported that UT receptor knockout mice have basal hemodynamic and echocardiographic measurements similar to their wild-type littermates.[1][2] This suggests that under normal physiological conditions, the Urotensin II system may not play a critical role in maintaining basal cardiovascular homeostasis in mice, or that compensatory mechanisms are at play.[1][3] However, the lack of a basal phenotype does not preclude the involvement of the UII system in pathological states.
Q2: I am observing a lean phenotype and improved glucose tolerance in my UII knockout mice fed a high-fat diet. Is this consistent with existing literature?
A2: Yes, your observations are consistent with published findings. Studies have shown that UII knockout mice can exhibit a lean profile, reduced weight gain on a high-fat diet, and improved glucose tolerance compared to wild-type controls.[4] This suggests a role for UII in metabolic regulation, potentially influencing energy expenditure and insulin (B600854) sensitivity.[5][6]
Q3: We have crossed our UT receptor knockout mice with a disease model (e.g., ApoE KO) and are seeing an unexpectedly exacerbated phenotype. Why would this occur?
A3: This paradoxical effect has been documented. For instance, when UT receptor knockout mice were crossed with ApoE knockout mice and fed a high-fat diet, the resulting double knockout mice exhibited a more severe hyperlipidemic and atherosclerotic phenotype compared to the ApoE knockout controls.[7][8] This was associated with increased serum insulin and lipids, but decreased hepatic steatosis.[7][8] The proposed mechanism involves reduced lipid uptake by the liver in the absence of UT receptor signaling.[7] This highlights that the role of the UII system can be highly context-dependent, and its deletion can lead to complex and sometimes counterintuitive compensatory responses in different pathological settings.
Q4: What are the primary signaling pathways activated by the Urotensin II receptor that are absent in knockout mice?
A4: The Urotensin II receptor (UT) is a G protein-coupled receptor (GPCR) that primarily couples to Gαq.[9][10][11] Its activation initiates a signaling cascade that includes:
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Phospholipase C (PLC) activation: This leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[9][10][11]
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Increased intracellular calcium: IP3 triggers the release of calcium from intracellular stores.[9][10][12]
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Protein Kinase C (PKC) activation: DAG activates PKC.[9][10][13]
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Mitogen-Activated Protein Kinase (MAPK) pathway activation: Downstream signaling often involves the activation of ERK1/2 and p38 MAPKs.[10][11]
In knockout mice, these signaling events downstream of the UT receptor will be absent in response to Urotensin II.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Considerations |
| No significant difference in blood pressure between WT and UT KO mice. | Compensatory mechanisms may be masking the effect under basal conditions.[1][3] | 1. Challenge the mice with a pathological model (e.g., pressure overload, high-salt diet, subarachnoid hemorrhage) to unmask a phenotype.[14][15] 2. Assess vascular reactivity to UII in isolated aortic rings to confirm the loss of UII-induced vasoconstriction in KO mice.[1][2] 3. Measure plasma levels of other vasoactive peptides to investigate potential compensatory upregulation. |
| Conflicting metabolic data (e.g., improved glucose tolerance but exacerbated atherosclerosis). | The role of UII is pleiotropic and context-dependent. Effects on different organs (e.g., liver vs. vasculature) can lead to opposing outcomes.[4][7] | 1. Carefully consider the genetic background of the mice and the specific pathological model being used. 2. Analyze lipid profiles, including VLDL-cholesterol and triglycerides, as these can be significantly altered.[4] 3. Investigate organ-specific changes, such as hepatic steatosis and lipid uptake, which may explain systemic phenotypes.[7] |
| Variability in phenotype between different UII/UT KO mouse lines. | Differences in genetic background, the specific gene targeting strategy used to create the knockout, or environmental factors can all contribute to phenotypic variability. | 1. Ensure that KO and wild-type control mice are from the same genetic background and are co-housed. 2. Confirm the complete knockout of the UII or UT gene/protein using PCR, Southern blot, and/or Western blot.[1] 3. Standardize experimental conditions, including diet and age of the animals. |
| Unexpected changes in gene expression in non-target pathways. | The absence of UII signaling can lead to widespread compensatory changes in gene expression. | 1. Perform transcriptomic analysis (e.g., RNA-seq) on relevant tissues to identify upregulated or downregulated pathways. 2. For example, in a UT/ApoE double knockout model, reductions in hepatic scavenger receptors and nuclear receptors were observed.[7][8] |
Quantitative Data Summary
Table 1: Cardiovascular Parameters in UT Receptor Knockout vs. Wild-Type Mice
| Parameter | Genotype | Condition | Observation | Reference |
| Mean Arterial Blood Pressure | UT (-/-) | Basal | Similar to WT | [1][2] |
| Heart Rate | UT (-/-) | Basal | Similar to WT | [1] |
| Cardiac Output | UT (-/-) | Basal | Similar to WT | [1] |
| Aortic Contraction to hU-II | UT (-/-) | in vitro | No response | [1][2] |
| Systolic & Pulse Pressure | UT (-/-) / ApoE (-/-) | High-Fat Diet | Significantly increased vs. ApoE KO | [7] |
Table 2: Metabolic Parameters in UII/UT Receptor Knockout vs. Wild-Type Mice
| Parameter | Genotype | Condition | Observation | Reference |
| Body Weight | UII (-/-) | High-Fat Diet | Significant reduction in weight gain vs. WT | [4] |
| Glucose Tolerance | UII (-/-) | High-Fat Diet | Significantly improved vs. WT | [4] |
| Serum Total Cholesterol | UT (-/-) / ApoE (-/-) | High-Fat Diet | Significantly increased vs. ApoE KO | [7] |
| Serum Triglycerides | UT (-/-) / ApoE (-/-) | High-Fat Diet | Significantly increased vs. ApoE KO | [7] |
| Hepatic Steatosis | UT (-/-) / ApoE (-/-) | High-Fat Diet | Significantly decreased vs. ApoE KO | [7] |
| LDL-Cholesterol | UII (-/-) | High-Fat Diet | Reduced by >80% compared to WT | [4] |
Experimental Protocols & Methodologies
1. Generation of UT Receptor Knockout Mice:
A common method involves homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace the coding region of the UT receptor gene with a selectable marker, such as a neomycin resistance gene. This allows for the selection of correctly targeted ES cells. These cells are then injected into blastocysts to generate chimeric mice, which are subsequently bred to establish a germline transmission of the null allele.[1]
2. Genotyping Confirmation:
-
PCR Analysis: Genomic DNA is extracted from tail biopsies. PCR is performed using primers that can differentiate between the wild-type allele and the targeted (knockout) allele. For example, a three-primer strategy can be used where one primer pair amplifies the wild-type allele and another pair amplifies the targeted allele containing the selection cassette.[1]
-
Southern Blot Analysis: Genomic DNA is digested with a restriction enzyme, separated by gel electrophoresis, and transferred to a membrane. The membrane is then hybridized with a radiolabeled DNA probe corresponding to a region of the UT receptor gene. This can confirm the disruption of the endogenous gene and the correct insertion of the targeting vector.[1]
3. Assessment of Vascular Reactivity:
-
Tissue Preparation: Mice are euthanized, and the thoracic aorta is carefully excised and placed in a physiological salt solution. The aorta is cleaned of adhering tissue and cut into rings (2-3 mm in length).
-
Isometric Tension Recording: Aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Experimental Protocol: After an equilibration period, the rings are typically contracted with a high concentration of potassium chloride (KCl) to assess their viability. Following washout and return to baseline, cumulative concentration-response curves to human Urotensin-II (hU-II) are generated. In UT receptor knockout mice, no contractile response to hU-II is expected.[1][2]
Visualizations
Caption: Urotensin II signaling pathway via the UT receptor.
Caption: Troubleshooting workflow for UII/UT KO mouse experiments.
References
- 1. Deletion of the UT receptor gene results in the selective loss of urotensin-II contractile activity in aortae isolated from UT receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deletion of the UT receptor gene results in the selective loss of urotensin-II contractile activity in aortae isolated from UT receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | A closer look at the role of urotensin II in the metabolic syndrome [frontiersin.org]
- 6. The role of urotensin II in the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Urotensin II receptor knockout mice on an ApoE knockout background fed a high-fat diet exhibit an enhanced hyperlipidemic and atherosclerotic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. The urotensin II receptor antagonist DS37001789 ameliorates mortality in pressure-overload mice with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The urotensin II receptor triggers an early meningeal response and a delayed macrophage-dependent vasospasm after subarachnoid hemorrhage in male mice - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Urotensin II, mouse acetate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Urotensin II, mouse acetate (B1210297) in solution.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized Urotensin II, mouse acetate?
A: Lyophilized this compound should be stored in a freezer at -20°C for up to three years.[1] It is crucial to keep the product sealed and protected from moisture to ensure its stability.[1]
Q2: What are the recommended storage conditions for reconstituted this compound solutions?
A: Once reconstituted, it is recommended to aliquot the this compound solution and store it at -80°C for up to one year.[1] To maintain the integrity of the peptide, it is important to avoid repeated freeze-thaw cycles.
Q3: What is the best solvent for reconstituting this compound?
A: The choice of solvent can depend on the experimental requirements. For a stock solution, sterile PBS at a pH of 7.2-7.4 is a suitable option. If solubility is an issue, DMSO can be used, and sonication may aid in dissolution.[1]
Q4: Can I store reconstituted this compound at 4°C?
A: For short-term storage of one month, reconstituted Urotensin II can be stored at 2-8°C. However, for longer-term storage, it is highly recommended to aliquot and store at -80°C to minimize degradation.
Q5: Is this compound sensitive to oxidation?
A: Urotensin II can induce the production of reactive oxygen species (ROS) and is involved in cellular responses to oxidative stress.[2][3] While specific data on the oxidation of the mouse acetate form is limited, it is a good practice to handle the peptide in a manner that minimizes exposure to oxidative conditions.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in the Urotensin II Solution
Possible Causes:
-
Low Solubility in the Chosen Solvent: Urotensin II may not be fully soluble in the initial solvent used.
-
Incorrect pH: The pH of the solution may be at or near the isoelectric point of the peptide, reducing its solubility.
-
Aggregation: Peptides can self-associate and form aggregates, leading to precipitation.
Solutions:
-
Verify Solvent Compatibility: If using an aqueous buffer, try reconstituting in a small amount of DMSO first, followed by dilution with the aqueous buffer.[1]
-
Adjust pH: Move the pH of the solution further away from the isoelectric point of Urotensin II.
-
Sonication: Gentle sonication can help to dissolve the peptide.[1]
-
Lower Concentration: Prepare a more dilute stock solution.
Issue 2: Loss of Biological Activity in Experiments
Possible Causes:
-
Degradation due to Improper Storage: Repeated freeze-thaw cycles or prolonged storage at temperatures above -80°C can lead to degradation.
-
Chemical Instability: The disulfide bridge in Urotensin II is crucial for its activity and can be susceptible to reduction or oxidation.
-
Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration in the solution.
Solutions:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound for your experiments.
-
Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, aliquot the stock solution into single-use volumes.
-
Use Low-Binding Tubes: Store and handle peptide solutions in low-protein-binding microcentrifuge tubes.
-
Incorporate Stabilizers: For some applications, the inclusion of stabilizers like 5% sucrose (B13894) and 0.01% sarcosyl in the buffer has been noted for lyophilized Urotensin II.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Lyophilized Powder | -20°C | Up to 3 years | Keep sealed and away from moisture.[1] |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Solubility Guidelines for this compound
| Solvent | Concentration | Notes |
| DMSO | 10 mM | Sonication is recommended.[1] |
| Sterile PBS (pH 7.2-7.4) | To be determined by user | A common buffer for reconstitution. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Pre-cool all solutions and equipment: Before starting, ensure that your solvent and pipette tips are pre-cooled to the appropriate temperature.
-
Centrifuge the vial: Briefly centrifuge the vial of lyophilized peptide to ensure that the powder is at the bottom.
-
Add the solvent: Carefully add the desired volume of sterile, cold solvent (e.g., PBS, pH 7.2-7.4) to the vial.
-
Gentle mixing: Gently vortex or pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking to prevent aggregation. If necessary, sonicate the solution briefly.[1]
-
Aliquot for storage: Once fully dissolved, immediately aliquot the solution into single-use, low-protein-binding tubes.
-
Flash-freeze and store: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.
Protocol for Assessing Purity and Stability by RP-HPLC
This is a representative method. The exact conditions may need to be optimized for your specific equipment and requirements.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
-
Sample Preparation: Dilute a small amount of the Urotensin II solution in Mobile Phase A.
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time, which would indicate degradation.
Visualizations
Caption: Urotensin II signaling pathway.
Caption: Workflow for preparing Urotensin II solutions.
Caption: Decision tree for Urotensin II solubility.
References
- 1. This compound (9047-55-6 free base) | GPR | TargetMol [targetmol.com]
- 2. Urotensin II Enhances Advanced Aortic Atherosclerosis Formation and Delays Plaque Regression in Hyperlipidemic Rabbits [mdpi.com]
- 3. Urotensin II Protects Cardiomyocytes from Apoptosis Induced by Oxidative Stress through the CSE/H2S Pathway [ouci.dntb.gov.ua]
selecting the correct vehicle for in vivo Urotensin II administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate vehicles for the in vivo administration of Urotensin II (U-II). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solubility and stability to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of Urotensin II?
A1: The most commonly recommended and widely used vehicle for in vivo administration of Urotensin II is sterile 0.9% sodium chloride (NaCl) solution, also known as normal saline.[1] This vehicle is isotonic and physiologically compatible, minimizing the risk of adverse reactions at the injection site.
Q2: My Urotensin II peptide is not dissolving in saline. What should I do?
A2: If you encounter solubility issues with saline, consider the following options. First, ensure you are using a high-quality, sterile saline solution. If solubility remains an issue, you can try dissolving the peptide in a small amount of 10%-30% acetic acid solution and then diluting it with saline.[2] Alternatively, for highly hydrophobic peptides, a minimal amount of dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide, followed by dilution to the desired concentration with saline.[2] It is crucial to keep the final concentration of any organic solvent low to avoid toxicity in the animal model.
Q3: How should I store my Urotensin II solutions?
A3: For long-term storage, it is recommended to store Urotensin II, both in its lyophilized powder form and dissolved in a vehicle, at -20°C or -80°C. Stock solutions in saline can be stored at -80°C for up to six months and at -20°C for up to one month. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to prepare aliquots of your stock solution.
Q4: Can I use other physiological buffers, such as PBS, as a vehicle?
A4: While saline is the most frequently cited vehicle, other physiological buffers like Phosphate Buffered Saline (PBS) can potentially be used. However, it is important to verify the solubility and stability of Urotensin II in the specific buffer you intend to use. The choice of buffer can sometimes affect the solubility and stability of peptides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the solution upon storage | - The concentration of Urotensin II is too high for the chosen vehicle.- The storage temperature is not optimal.- The pH of the solution is not ideal for solubility. | - Prepare a more diluted stock solution.- Ensure storage at -20°C or -80°C in tightly sealed vials.- If solubility issues persist, consider using a different vehicle or adjusting the pH. |
| Inconsistent experimental results | - Degradation of Urotensin II due to improper storage or handling.- Inaccurate concentration of the administered solution. | - Prepare fresh solutions for each experiment or use aliquots stored at -80°C for no longer than 6 months.- Always bring the solution to room temperature before administration.- Confirm the concentration of your stock solution using a reliable quantification method. |
| Adverse reaction in the animal model at the injection site | - High concentration of an organic solvent (e.g., DMSO) in the vehicle.- The vehicle is not isotonic or at a physiological pH. | - If using a co-solvent, ensure the final concentration is well-tolerated by the animal model.- Use sterile, isotonic (0.9% NaCl) and pH-neutral vehicles whenever possible. |
Data Presentation
Urotensin II Solubility
| Solvent | Solubility | Notes |
| Water | Up to 100 mg/mL (66.55 mM) | May require sonication to fully dissolve. |
| 0.9% NaCl (Normal Saline) | Commonly used for in vivo studies.[1] | While a specific upper limit is not widely published, it is suitable for typical in vivo concentrations. |
| 10%-30% Acetic Acid | Alternative for peptides with poor aqueous solubility. | Use a small volume to dissolve and then dilute with the primary vehicle. |
| DMSO | Alternative for highly hydrophobic peptides. | Use a minimal amount to dissolve and then dilute. Be mindful of potential toxicity.[2] |
Urotensin II Stability in Solution
| Storage Temperature | Storage Duration | Vehicle |
| -80°C | Up to 6 months | 0.9% NaCl or other aqueous buffers |
| -20°C | Up to 1 month | 0.9% NaCl or other aqueous buffers |
| Room Temperature | Not recommended for long-term storage. | Solutions should be made up and used on the same day if possible. |
Experimental Protocols
Preparation of Urotensin II Solution for In Vivo Administration
-
Reconstitution of Lyophilized Peptide:
-
Allow the vial of lyophilized Urotensin II to come to room temperature before opening.
-
Add the required volume of sterile 0.9% NaCl to the vial to achieve the desired stock concentration. For example, to prepare a 1 mM stock solution, add the appropriate volume of saline based on the amount of peptide in the vial.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration for administration using sterile 0.9% NaCl.
-
If the solution was prepared from a non-aqueous stock (e.g., DMSO), ensure the final concentration of the organic solvent is minimal.
-
Visualizations
Urotensin II Signaling Pathway
Urotensin II binds to its G-protein coupled receptor (UT), which is primarily coupled to Gαq. This initiates a signaling cascade that leads to various cellular responses.
References
Validation & Comparative
A Comparative Analysis of Urotensin-II and Endothelin-1 Induced Vasoconstriction in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasoconstrictive properties of two potent vasoactive peptides, Urotensin-II (U-II) and Endothelin-1 (ET-1), with a specific focus on experimental data from murine models. The information presented is intended to assist researchers in designing experiments and interpreting results related to the cardiovascular effects of these peptides.
Quantitative Comparison of Vasoconstrictor Potency and Efficacy
The following table summarizes the key quantitative parameters for U-II and ET-1 induced vasoconstriction in isolated mouse arteries. Data is primarily derived from wire myography experiments.
| Peptide | Vascular Bed | EC50 (nM) | Emax (% of KCl contraction) | Species/Strain | Citation |
| Endothelin-1 | Abdominal Aorta | 1.4 | 89.5 ± 4.9 | C57BL/6J | [1][2] |
| Thoracic Aorta | 0.49 | 11 ± 2.9 | C57BL/6J | [3] | |
| Aorta (unspecified) | - | 12.6 ± 2.5 | C57BL/6J | [4][5] | |
| Aorta (ApoE-/-) | - | 55.7 ± 19.5 | ApoE-/- | [4][5] | |
| Urotensin-II | Thoracic Aorta | Inactive (-log[EC50] < 6.5) | Absent | C57BL/6J | [3][6] |
| Abdominal Aorta | ~0.5 (in 1 of 3 vessels) | 130 (in 1 of 3 vessels) | Not Specified | [3] | |
| Mesenteric Artery | Inconsistent/Weak | 11 (in 1 of 3 vessels) | Not Specified | [3] |
Key Findings:
-
Endothelin-1 is a consistently potent vasoconstrictor across different sections of the mouse aorta.[1][2][3][4][5]
-
In stark contrast, Urotensin-II demonstrates a notable lack of vasoconstrictor activity in the mouse thoracic aorta.[3][6] Its effects in other murine vascular beds, such as the abdominal aorta and mesenteric arteries, are reported to be inconsistent and weak.[3] This species-specific difference is a critical consideration for researchers, as U-II is a potent vasoconstrictor in other mammals, including rats and primates.[6]
Signaling Pathways for Vasoconstriction
Both Urotensin-II and Endothelin-1 mediate their vasoconstrictive effects through G-protein coupled receptors (GPCRs) on vascular smooth muscle cells (VSMCs). While sharing common downstream elements, they are activated by distinct receptor systems.
Urotensin-II Signaling Pathway
U-II binds to its specific G-protein coupled receptor, the UT receptor (formerly GPR14).[7] This interaction primarily activates the Gq/11 protein, initiating a signaling cascade that leads to smooth muscle contraction.
Caption: Urotensin-II signaling cascade in vascular smooth muscle cells.
Endothelin-1 Signaling Pathway
ET-1 can act on two receptor subtypes, ET-A and ET-B, both of which are present on VSMCs and are coupled to Gq/11 proteins. The ET-A receptor is considered the primary mediator of vasoconstriction.[8][9][10]
Caption: Endothelin-1 signaling cascade in vascular smooth muscle cells.
Experimental Protocols
The primary method for assessing ex vivo vasoconstriction is wire myography . This technique allows for the precise measurement of isometric tension in isolated arterial segments.
Wire Myography Protocol for Mouse Aorta
-
Tissue Isolation and Preparation:
-
Mice (e.g., C57BL/6J) are euthanized via an approved method.
-
The thoracic or abdominal aorta is carefully dissected and placed in ice-cold physiological salt solution (PSS).
-
Adherent connective and adipose tissue is removed under a dissecting microscope.
-
The cleaned vessel is cut into 2 mm rings.
-
-
Mounting the Arterial Ring:
-
Two tungsten or stainless steel wires (typically 40 µm in diameter) are threaded through the lumen of the aortic ring.
-
The wires are then mounted onto the jaws of a wire myograph chamber, with one jaw attached to a force transducer and the other to a micrometer.
-
The chamber is filled with PSS, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.
-
-
Equilibration and Normalization:
-
The vessel is allowed to equilibrate for approximately 30-60 minutes.
-
The micrometer is used to stretch the vessel to its optimal pretension, which is determined by a normalization procedure to establish the ideal length-tension relationship for maximal force generation.
-
-
Viability and Contractility Testing:
-
The viability of the vessel is tested by challenging it with a high potassium solution (e.g., 60 mM KCl), which induces depolarization and contraction.
-
The integrity of the endothelium can be assessed by pre-constricting the vessel with an agonist (e.g., phenylephrine) and then adding acetylcholine (B1216132) to induce endothelium-dependent relaxation.
-
-
Cumulative Concentration-Response Curve:
-
After washing out the test solutions and allowing the vessel to return to baseline tension, the vasoconstrictor agent (U-II or ET-1) is added to the chamber in a cumulative manner, with increasing concentrations.
-
The isometric force generated at each concentration is recorded until a maximal response is achieved.
-
-
Data Analysis:
-
The contractile responses are typically normalized to the maximum contraction induced by KCl.
-
The data is plotted as concentration versus response, and a sigmoidal curve is fitted to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
-
Experimental Workflow Diagram
Caption: Standard workflow for a wire myography experiment.
References
- 1. Human urotensin-II is a potent vasoactive peptide: pharmacological characterization in the rat, mouse, dog and primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urotensin II-induced signaling involved in proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Smooth Muscle Specific Disruption of the Endothelin-A Receptor in Mice Reduces Arterial Pressure, Vascular Reactivity and Affects Vascular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin ETA and ETB receptors mediate vascular smooth-muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Urotensin II vs. Angiotensin II: A Comparative Guide to Signaling in Mouse Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways and hypertrophic effects of Urotensin II (UII) and Angiotensin II (AngII) in cardiomyocytes. While both peptides are implicated in cardiac hypertrophy, they act through distinct receptor systems and activate complex intracellular signaling cascades. This document summarizes key experimental findings, presents quantitative data for comparison, and provides detailed experimental protocols relevant to the study of cardiomyocyte hypertrophy.
Core Signaling Pathways: Urotensin II and Angiotensin II
Urotensin II and Angiotensin II are both potent vasoactive peptides that play significant roles in cardiovascular physiology and pathology. In the heart, their signaling can lead to cardiomyocyte hypertrophy, a key component of cardiac remodeling.[1][2][3] Both UII and AngII exert their effects through G protein-coupled receptors (GPCRs).[2][3] UII binds to the Urotensin receptor (UT), while AngII primarily signals through the Angiotensin II type 1 receptor (AT1R).[2][4]
Urotensin II Signaling
The UT receptor, upon binding UII, primarily couples to Gαq/11 proteins.[5] This initiates a signaling cascade that includes the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, as well as Calcium/calmodulin-dependent protein kinase II (CaMKII).[2][3] Some studies also point to the involvement of the Akt/GSK-3β pathway.[2] Interestingly, in some cellular contexts, the hypertrophic signaling of UII has been shown to be dependent on the transactivation of the epidermal growth factor receptor (EGFR).[5][6]
Urotensin II Signaling Pathway in Cardiomyocytes.
Angiotensin II Signaling
Angiotensin II, through the AT1R, also activates Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[4] This pathway heavily involves protein kinase C (PKC) and the MAPK family.[4] A significant aspect of AngII signaling is the generation of reactive oxygen species (ROS), which can act as second messengers to further propagate hypertrophic signals.[4] Similar to UII, EGFR transactivation can also be a component of AngII-induced hypertrophic signaling.[5]
Angiotensin II Signaling Pathway in Cardiomyocytes.
Quantitative Comparison of Hypertrophic Effects
Direct quantitative comparisons of Urotensin II and Angiotensin II in mouse cardiomyocytes are limited in the literature. The following tables summarize data from studies on rat cardiomyocytes, which provide valuable insights into the relative hypertrophic potency of these peptides. It is important to note that these data are compiled from different studies and experimental conditions may vary.
Table 1: Effect on Cardiomyocyte Size
| Agonist | Concentration | Cell Type | Duration | Change in Cell Size/Morphology | Reference |
| Urotensin II | 200 nM | Adult Rat Ventricular Myocytes | 48 hours | Decrease in Length/Width ratio from 4.53 to 3.99 | [2] |
| Angiotensin II | 1 µM | Neonatal Rat Ventricular Myocytes | 72 hours | 1.8-fold increase in cell surface area | [4] |
Table 2: Effect on Protein Synthesis
| Agonist | Concentration | Cell Type | Duration | Change in Protein Synthesis | Reference |
| Urotensin II | 10⁻⁷ M | Neonatal Rat Cardiomyocytes (with UT receptor overexpression) | 24 hours | ~20% increase in total protein content | [7] |
| Urotensin II | EC₅₀ ~150 nM | H9c2 Cardiomyocytes (with UT receptor overexpression) | Not Specified | Significant increase in [³H]-leucine incorporation | [1][8] |
| Angiotensin II | 100 nM | Neonatal Rat Ventricular Myocytes | 24 hours | ~1.5-fold increase in [³H]-leucine incorporation | [4] |
Experimental Protocols
A typical workflow for investigating cardiomyocyte hypertrophy in response to UII or AngII involves isolating primary cardiomyocytes, inducing hypertrophy with the agonist, and then assessing the hypertrophic response through various assays.
General Experimental Workflow.
Protocol 1: Isolation of Adult Mouse Cardiomyocytes
This protocol is adapted from established Langendorff perfusion methods.[9][10][11][12][13]
-
Animal Preparation: Anesthetize an adult mouse (e.g., C57BL/6) and administer heparin (e.g., 100 IU, intraperitoneally) to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold calcium-free perfusion buffer.
-
Aortic Cannulation: Cannulate the aorta onto a Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated calcium-free buffer to clear the coronary arteries of blood.
-
Enzymatic Digestion: Switch to a digestion buffer containing collagenase (e.g., Type II) and hyaluronidase. Perfuse until the heart becomes pale and flaccid.
-
Cell Dissociation: Remove the heart from the cannula, mince the ventricular tissue, and gently triturate to release individual cardiomyocytes.
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension in a stepwise manner to prevent hypercontraction of the isolated myocytes.
-
Cell Purification: Purify the cardiomyocyte population from non-myocytes by gravity sedimentation.
-
Plating: Plate the isolated cardiomyocytes on laminin-coated culture dishes in appropriate culture medium.
Protocol 2: Immunofluorescence for Hypertrophy Assessment
This protocol provides a general framework for staining cardiomyocytes to assess cell size and sarcomeric organization.[14][15][16][17]
-
Cell Fixation: After treatment with UII, AngII, or vehicle control, fix the cultured cardiomyocytes with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization and Blocking: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS. Block non-specific binding with a blocking buffer (e.g., PBS containing 5% goat serum and 1% BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a sarcomeric protein (e.g., anti-α-actinin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Cell size (surface area) can be quantified using image analysis software (e.g., ImageJ) by outlining the α-actinin-stained cells.
Protocol 3: Western Blot for MAPK Activation
This protocol is for detecting the phosphorylation state of key signaling proteins like p38 MAPK.[18][19][20][21]
-
Cell Lysis: Following a time-course treatment with UII or AngII, lyse the cardiomyocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total form of the protein to normalize for loading.
Conclusion
Both Urotensin II and Angiotensin II are potent inducers of cardiomyocyte hypertrophy, acting through Gq-coupled receptors to activate complex intracellular signaling networks. While they share common downstream effectors like the MAPK pathway, the nuances of their signaling, including the involvement of EGFR transactivation and ROS production, provide avenues for differential regulation and therapeutic targeting. The provided data, primarily from rat models, suggests that both peptides elicit a robust hypertrophic response. Further direct comparative studies in mouse models are warranted to fully elucidate the relative contributions of these two signaling systems to cardiac hypertrophy and remodeling in this species. The experimental protocols outlined in this guide provide a foundation for researchers to conduct such investigations.
References
- 1. Urotensin-II-mediated cardiomyocyte hypertrophy: effect of receptor antagonism and role of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy | PLOS One [journals.plos.org]
- 4. Dual inhibition of MAPK and PI3K/AKT pathways enhances maturation of human iPSC-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Urotensin II promotes hypertrophy of cardiac myocytes via mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urotensin-II-mediated cardiomyocyte hypertrophy: effect of receptor antagonism and role of inflammatory mediators. (2004) | Douglas G. Johns | 111 Citations [scispace.com]
- 9. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Isolation of Adult Mouse Cardiomyocytes Using Langendorff Perfusion Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Isolation and Culture of Adult Mouse Cardiomyocytes for Cell Signaling and in vitro Cardiac Hypertrophy [jove.com]
- 14. Cardiomyocyte immunofluorescence protocol [abcam.com]
- 15. IF Protocol for Cardiomyocytes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. abcam.com [abcam.com]
- 17. fujifilmcdi.com [fujifilmcdi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Urotensin II Receptor Antagonists: A Comparative Guide for Preclinical Mouse Models
For Immediate Release
This guide provides a comparative analysis of Urotensin II (UII) receptor (UTR) antagonists in established mouse models of cardiovascular and metabolic diseases. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and selection of these compounds for preclinical research. We will focus on the effects of two specific antagonists, SB-657510 and DS37001789, in models of diabetic atherosclerosis and heart failure, respectively.
Introduction to the Urotensin II System
Urotensin II (UII) is a potent vasoactive peptide that exerts its effects through the G-protein coupled Urotensin II Receptor (UTR).[1] The UII/UTR system is implicated in a variety of physiological processes, including cardiovascular function, and its dysregulation has been linked to several pathologies such as atherosclerosis, heart failure, and diabetic nephropathy.[1] Consequently, UTR antagonists are being investigated as potential therapeutic agents for these conditions. This guide summarizes key experimental data from studies using mouse models to investigate the efficacy of UTR antagonists.
Urotensin II Receptor Signaling Pathway
UII binding to its receptor, UTR (a Gq-protein coupled receptor), initiates a signaling cascade that leads to various cellular responses. A primary pathway involves the activation of Phospholipase C (PLC), which subsequently increases intracellular calcium levels and activates Protein Kinase C (PKC).[2] This can lead to downstream effects such as vasoconstriction, cell proliferation, and inflammation.
Figure 1: Simplified Urotensin II Receptor signaling pathway.
Comparative Efficacy of UTR Antagonists in Mouse Models
The following sections detail the experimental outcomes of UTR antagonist administration in validated mouse models of disease.
SB-657510 in a Diabetic Atherosclerosis Mouse Model
This study investigated the effect of the UTR antagonist SB-657510 on the development of atherosclerosis in a model of diabetes.[2]
| Parameter | Mouse Model | Treatment Group | Control Group (Diabetic) | Outcome |
| Atherosclerosis | Diabetic ApoE KO | SB-657510 (30 mg/kg/day) | Vehicle | Significantly attenuated diabetes-associated atherosclerosis.[2] |
| Aortic MCP-1 | Diabetic ApoE KO | SB-657510 (30 mg/kg/day) | Vehicle | Significantly reduced aortic staining.[2] |
| Aortic F4/80 (Macrophage marker) | Diabetic ApoE KO | SB-657510 (30 mg/kg/day) | Vehicle | Significantly reduced aortic staining.[2] |
| Aortic Cyclooxygenase-2 | Diabetic ApoE KO | SB-657510 (30 mg/kg/day) | Vehicle | Significantly reduced aortic staining.[2] |
| Aortic Nitrotyrosine | Diabetic ApoE KO | SB-657510 (30 mg/kg/day) | Vehicle | Significantly reduced aortic staining.[2] |
A workflow for inducing and treating diabetic atherosclerosis in mice is outlined below.
Figure 2: Experimental workflow for the diabetic atherosclerosis model.
Detailed Methodology:
-
Animal Model: Apolipoprotein E (ApoE) knockout (KO) mice were used.[2]
-
Induction of Diabetes: Diabetes was induced in the mice via streptozotocin injection.[2]
-
Grouping and Treatment: Mice were randomized into treatment and control groups (n=20 per group). The treatment group received SB-657510 at a dose of 30 mg/kg/day via oral gavage for 20 weeks. The control group received a vehicle placebo.[2]
-
Endpoint Analysis: After the 20-week treatment period, aortas were collected for analysis. Atherosclerotic plaque development was assessed, and immunohistochemical staining was performed for various inflammatory and oxidative stress markers, including MCP-1, F4/80, cyclooxygenase-2, and nitrotyrosine.[2]
DS37001789 in a Heart Failure Mouse Model
This study evaluated the efficacy of the novel UTR antagonist DS37001789 in a pressure-overload mouse model of heart failure induced by transverse aortic constriction (TAC).
| Parameter | Mouse Model | Treatment Group | Control Group (TAC) | Outcome |
| Mortality | TAC | DS37001789 (0.2% in chow) | Vehicle | Significantly ameliorated mortality rate over 12 weeks. |
| Cardiac Function | TAC | DS37001789 (0.2% in chow) | Vehicle | Significantly improved cardiac function after 4 weeks. |
The workflow for the TAC-induced heart failure model is depicted below.
Figure 3: Experimental workflow for the TAC heart failure model.
Detailed Methodology:
-
Animal Model: Wild-type mice were used for the study.
-
Induction of Heart Failure: Pressure-overload hypertrophy was induced by performing transverse aortic constriction (TAC) surgery.
-
Grouping and Treatment: Post-surgery, mice were assigned to either a treatment or control group. The treatment group received chow containing 0.2% DS37001789 for up to 12 weeks.
-
Endpoint Analysis: Mortality was monitored over a 12-week period. Cardiac function was assessed at 4 weeks using pressure-volume loop analysis.
Conclusion
The presented data from preclinical mouse models suggest that Urotensin II receptor antagonism is a promising therapeutic strategy for cardiovascular and metabolic diseases. The antagonist SB-657510 demonstrated significant efficacy in reducing inflammation and attenuating the development of diabetes-associated atherosclerosis.[2] Similarly, DS37001789 showed significant benefits in a pressure-overload model of heart failure by improving survival and cardiac function. These findings provide a strong rationale for the continued investigation of UTR antagonists as a novel therapeutic class. Further research is warranted to fully elucidate their mechanisms of action and to translate these preclinical findings into clinical applications.
References
Urotensin II Receptor Knockout Mice: A Comparative Phenotypic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotype of Urotensin II receptor (UTS2R) knockout mice with their wild-type counterparts. Urotensin II (U-II) is a potent vasoactive peptide, and its receptor, UTS2R (also known as GPR14), is implicated in a range of physiological and pathological processes.[1][2] Understanding the phenotype of mice lacking this receptor is crucial for elucidating its function and for the development of therapeutic agents targeting the U-II system. This guide summarizes key experimental findings, presents quantitative data in a clear, tabular format, details experimental protocols, and provides visual diagrams of relevant signaling pathways and workflows.
Cardiovascular Phenotype
The initial discovery of U-II as one of the most potent endogenous vasoconstrictors spurred significant interest in its cardiovascular role.[1] However, studies on UTS2R knockout mice have revealed a complex and sometimes contradictory picture of its importance in maintaining cardiovascular homeostasis under basal conditions.
Basal Hemodynamics
In several studies, UTS2R knockout mice on a wild-type background did not exhibit significant alterations in basal cardiovascular parameters compared to their wild-type littermates. This suggests that the U-II/UTS2R system may not be essential for the maintenance of blood pressure and cardiac function under normal physiological conditions in mice.[3][4][5]
Table 1: Basal Hemodynamic Parameters in UTS2R Knockout Mice vs. Wild-Type Mice
| Parameter | Genotype | Value | Significance | Reference |
| Mean Arterial Pressure (mmHg) | Wild-Type | 108 ± 5 | NS | [3] |
| UTS2R KO | 105 ± 4 | NS | [3] | |
| Heart Rate (bpm) | Wild-Type | 550 ± 20 | NS | [3] |
| UTS2R KO | 540 ± 15 | NS | [3] | |
| Cardiac Output (mL/min) | Wild-Type | 15.2 ± 1.1 | NS | [3] |
| UTS2R KO | 14.8 ± 0.9 | NS | [3] | |
| Ejection Fraction (%) | Wild-Type | 65 ± 3 | NS | [3] |
| UTS2R KO | 63 ± 4 | NS | [3] |
NS: Not Significant
Vascular Reactivity
A key finding in UTS2R knockout mice is the selective loss of vascular contractile response to U-II. Aortae isolated from UTS2R knockout mice do not contract in response to human U-II, confirming that UTS2R is the primary receptor mediating this effect.[5] However, the contractile response to other vasoconstrictors, such as phenylephrine (B352888) and endothelin-1, remains intact, indicating no generalized defect in vascular smooth muscle function.[5]
Atherosclerosis
The role of the U-II system in atherosclerosis is more pronounced. In a mouse model of atherosclerosis (ApoE knockout background), the additional deletion of the UTS2R gene (double knockout, DKO) led to a significant increase in atherosclerotic plaque formation when fed a high-fat diet.[6] This was associated with enhanced hyperlipidemia.[6]
Table 2: Atherosclerosis in UTS2R/ApoE Double Knockout Mice
| Parameter | Genotype | Value | Significance vs. ApoE KO | Reference |
| Aortic Lesion Area (%) | ApoE KO | 12.5 ± 1.5 | - | [6] |
| UTS2R/ApoE DKO | 18.2 ± 2.1 | P < 0.05 | [6] |
Metabolic Phenotype
The U-II/UTS2R system has emerged as a significant player in metabolic regulation. Studies using UTS2R knockout mice have revealed its involvement in glucose homeostasis, lipid metabolism, and the development of metabolic syndrome-like features.
Glucose Metabolism
In a model of streptozotocin (B1681764) (STZ)-induced diabetes, UTS2R knockout mice exhibited attenuated hyperglycemia and reduced levels of HbA1c compared to wild-type diabetic mice.[7][8] This suggests a role for UTS2R in the pathophysiology of diabetes. However, under basal conditions, serum glucose levels in UTS2R knockout mice were reported to be similar to wild-type mice.[9]
Table 3: Metabolic Parameters in a Model of STZ-Induced Diabetes
| Parameter | Genotype (STZ-treated) | Value | Significance vs. WT STZ | Reference |
| Blood Glucose (mg/dL) | Wild-Type | 450 ± 30 | - | [7] |
| UTS2R KO | 320 ± 25 | P < 0.05 | [7] | |
| HbA1c (%) | Wild-Type | 9.8 ± 0.7 | - | [7] |
| UTS2R KO | 7.5 ± 0.5 | P < 0.05 | [7] |
Lipid Metabolism and Obesity
UTS2R knockout mice, particularly when crossed with an ApoE knockout background and fed a high-fat diet, exhibit a more severe hyperlipidemic phenotype with elevated serum total cholesterol and triglycerides compared to ApoE knockout mice alone.[6] Interestingly, despite the increased hyperlipidemia, these double knockout mice showed decreased hepatic steatosis (fatty liver).[6]
Table 4: Serum Lipid Profile in UTS2R/ApoE Double Knockout Mice on a High-Fat Diet
| Parameter | Genotype | Value (mg/dL) | Significance vs. ApoE KO | Reference |
| Total Cholesterol | ApoE KO | 1250 ± 150 | - | [6] |
| UTS2R/ApoE DKO | 1800 ± 200 | P < 0.001 | [6] | |
| Triglycerides | ApoE KO | 250 ± 30 | - | [6] |
| UTS2R/ApoE DKO | 400 ± 40 | P < 0.001 | [6] |
Neurological and Behavioral Phenotype
The expression of UTS2R in the central nervous system suggests its involvement in neurological and behavioral processes.[8] However, the behavioral phenotype of UTS2R knockout mice has been less extensively characterized compared to the cardiovascular and metabolic aspects.
One study investigating the role of UTS2R in the aftermath of subarachnoid hemorrhage (SAH) in male mice found that UTS2R knockout mice did not show altered learning or long-term memory after the SAH event.[10] In contrast, another study involving central administration of U-II in wild-type mice suggested that U-II can induce anxiogenic- and depressant-like effects.[8][11] These findings hint at a potential role for the U-II/UTS2R system in mood and anxiety, but further studies specifically characterizing the behavior of UTS2R knockout mice are needed for a conclusive understanding.
Experimental Protocols
Cardiovascular Phenotyping
Blood Pressure Measurement (Non-invasive Tail-Cuff Method)
-
Acclimatization: Mice are acclimatized to the restraining device and tail-cuff inflation for several days prior to the measurement to minimize stress-induced variations.[10]
-
Procedure: Conscious mice are placed in a restrainer on a heated platform to maintain body temperature. A tail-cuff with a volume pressure recording (VPR) sensor is placed on the tail.[10]
-
Data Acquisition: The cuff is automatically inflated and deflated multiple times, and the VPR sensor detects blood volume changes to determine systolic and diastolic blood pressure.[10]
-
Analysis: The average of several consecutive readings is taken for each animal.
Aortic Ring Vasoconstriction Assay
-
Tissue Preparation: Thoracic aortas are carefully dissected from euthanized mice and cut into 2-3 mm rings.
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2/5% CO2.
-
Equilibration: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Experiment: Cumulative concentration-response curves are generated for U-II and other vasoactive agents (e.g., phenylephrine, KCl). Contractile responses are measured isometrically.[5]
Metabolic Phenotyping
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.[9]
-
Baseline Measurement: A baseline blood glucose level is measured from a tail vein blood sample (time 0).[9]
-
Glucose Injection: A bolus of glucose (typically 2 g/kg body weight) is administered via intraperitoneal injection.[9]
-
Blood Sampling: Blood glucose levels are measured at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[9]
-
Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Behavioral Phenotyping
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[1][2][6]
-
Procedure: Each mouse is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).[2][6]
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.
-
Analysis: A lower percentage of time spent and entries into the open arms is indicative of higher anxiety-like behavior.[1][6]
Forced Swim Test (FST) for Depressive-Like Behavior
-
Apparatus: A cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[4][12]
-
Procedure: Mice are placed in the water for a 6-minute session.[4]
-
Data Collection: The duration of immobility (floating without active swimming) is recorded, typically during the last 4 minutes of the test.[12]
-
Analysis: An increase in immobility time is interpreted as a measure of depressive-like behavior.[4]
Signaling Pathways and Experimental Workflows
Urotensin II Receptor Signaling Pathway
Urotensin II receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[1][2] Activation of UTS2R by U-II initiates a cascade of intracellular signaling events, leading to various cellular responses, including vasoconstriction and cell proliferation. The main downstream signaling pathways include the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[1][2] These events can further activate downstream pathways like the MAPK/ERK and RhoA/ROCK pathways.[13]
Caption: Urotensin II Receptor Signaling Cascade.
Experimental Workflow for Phenotyping UTS2R Knockout Mice
The following diagram illustrates a typical workflow for the comprehensive phenotypic analysis of UTS2R knockout mice compared to wild-type controls.
Caption: Workflow for UTS2R Knockout Mouse Phenotyping.
References
- 1. protocols.io [protocols.io]
- 2. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 5. Deletion of the UT receptor gene results in the selective loss of urotensin-II contractile activity in aortae isolated from UT receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral effects of urotensin-II centrally administered in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 10. The urotensin II receptor triggers an early meningeal response and a delayed macrophage-dependent vasospasm after subarachnoid hemorrhage in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Object Recognition [protocols.io]
Validating a Urotensin II Antibody for Use in Mouse Tissue: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of Urotensin II (U-II) in mouse tissue is critical for advancing cardiovascular, renal, and neurological research. The selection of a highly specific and sensitive antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of commercially available Urotensin II antibodies validated for use in mouse tissue, alongside alternative detection methods, complete with experimental protocols and supporting data.
Urotensin II Antibody Performance Comparison
The following tables summarize the specifications and validation data for several commercially available Urotensin II antibodies recommended for use in mouse tissue. This information is compiled from manufacturer datasheets and available publications.
Table 1: Comparison of Anti-Urotensin II Antibodies for Immunohistochemistry (IHC) in Mouse Tissue
| Feature | Phoenix Pharmaceuticals (H-071-08) | Boster Bio (A06633-1) | Novus Biologicals (NBP3-42365) |
| Host Species | Rabbit | Rabbit | Rabbit |
| Clonality | Polyclonal | Polyclonal | Polyclonal |
| Immunogen | Urotensin II (Mouse) | Recombinant full-length Human Urotensin II | Synthetic peptide corresponding to Human Urotensin II |
| Validated Applications | Immunofluorescence (IF), PAP/ABC IHC | Western Blot (WB), Immunohistochemistry (IHC) | WB, IHC, Immunocytochemistry/Immunofluorescence (ICC/IF) |
| Species Reactivity | Mouse, Rat | Human, Mouse[1] | Human, Mouse, Rat |
| Recommended Dilution (IHC) | IF: 1:200, PAP/ABC: 1:500 | Not specified for mouse IHC | 5-20 ug/mL |
| Cross-Reactivity | High reactivity with mouse and rat U-II, low with human U-II | No cross-reactivity with other proteins reported[1] | Not specified |
| Supplier Validation Notes | Cross-reactivity data provided. | Validated on known positive and negative controls.[1] | Validated for IHC on paraffin-embedded sections. |
Table 2: Comparison of Anti-Urotensin II Antibodies for Western Blot (WB) in Mouse Tissue
| Feature | Abcam (ab194676) | Boster Bio (A06633-1) | Novus Biologicals (NBP3-42365) |
| Host Species | Rabbit | Rabbit | Rabbit |
| Clonality | Polyclonal | Polyclonal | Polyclonal |
| Immunogen | Recombinant Fragment Protein within Human UTS2 aa 1 to C-terminus[2] | Recombinant full-length Human Urotensin II[1] | Synthetic peptide corresponding to Human Urotensin II |
| Validated Applications | Western Blot (WB)[2] | WB, IHC[1] | WB, IHC, ICC/IF |
| Species Reactivity | Mouse[2] | Human, Mouse[1] | Human, Mouse, Rat |
| Recommended Dilution (WB) | 1:500[2] | 1:500 - 1:2000[1] | 0.2-2 ug/mL |
| Predicted Band Size | 14 kDa[2] | 14.3 kDa[1] | Not specified |
| Supplier Validation Notes | WB image with mouse skeletal muscle, testis, and liver lysates provided.[2] | WB image with human kidney tissue lysate provided.[1] | Validated for WB. |
Alternative Methods for Urotensin II Detection
Beyond antibody-based methods, other techniques can be employed for the detection and quantification of Urotensin II in mouse tissue.
Table 3: Comparison of Urotensin II Detection Methods
| Method | Principle | Advantages | Disadvantages |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Competitive or sandwich immunoassay for quantification. | High throughput, quantitative, relatively simple to perform. | Can be subject to matrix effects, requires specific antibody pairs for sandwich assays. |
| Radioimmunoassay (RIA) | Competitive binding assay using a radiolabeled antigen. | Highly sensitive and specific. | Requires handling of radioactive materials, specialized equipment, and disposal procedures. |
| HPLC (High-Performance Liquid Chromatography) | Separation of molecules based on their physicochemical properties. | Can separate and quantify different isoforms and fragments of U-II. | Requires specialized equipment, can be less sensitive than immunoassays, and may require sample derivatization. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | High specificity and can identify novel peptides and post-translational modifications. | Requires expensive equipment and significant expertise in sample preparation and data analysis. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their validation process.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Mouse Tissue
This protocol is a general guideline and may require optimization for specific antibodies and tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat to 95-100°C for 20 minutes.
-
Allow to cool at room temperature for 20 minutes.
-
-
Blocking:
-
Wash slides with PBS (3 x 5 minutes).
-
Block with 10% normal goat serum in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the primary Urotensin II antibody at the optimized dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash slides with PBS (3 x 5 minutes).
-
Develop with a DAB substrate solution until desired staining intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blot (WB) Protocol for Mouse Tissue Lysates
This protocol is a general guideline and may require optimization.
-
Tissue Lysate Preparation:
-
Homogenize mouse tissue in RIPA buffer with protease inhibitors on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on a 15% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary Urotensin II antibody at the optimized dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Mouse Plasma
This protocol is based on a competitive ELISA format, commonly used for small peptides like Urotensin II.
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody against Urotensin II overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer (PBS with 0.05% Tween 20).
-
Block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Add standards and mouse plasma samples to the wells.
-
Immediately add a fixed concentration of biotinylated Urotensin II to all wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
-
Measurement:
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm. The signal is inversely proportional to the amount of Urotensin II in the sample.
-
Visualizing Key Pathways and Workflows
To further aid in understanding the experimental processes and the biological context of Urotensin II, the following diagrams have been generated.
Urotensin II Signaling Pathway
Immunohistochemistry Workflow
References
Urotensin II in Murine Models: A Comparative Guide to Strain-Specific Effects
For Researchers, Scientists, and Drug Development Professionals
Urotensin II (U-II) is a potent vasoactive peptide implicated in a wide range of physiological and pathophysiological processes, including cardiovascular function, metabolic regulation, and renal physiology.[1][2] However, the effects of U-II are known to be highly dependent on the species and even the specific vascular bed being examined.[3][4][5] This guide provides a comparative overview of the known effects of Urotensin II in different mouse strains, highlighting key experimental findings and the notable strain-specific differences in response to this peptide.
Cardiovascular Effects: A Tale of Contrasting Reactivity
A significant finding in the study of U-II is the differential vasoconstrictor activity observed across various species. While human U-II is a potent vasoconstrictor in many mammals, its effects in mice are notably subdued, particularly in vascular tissue.
Key Comparative Findings:
-
In vitro studies have demonstrated that human U-II shows a potent, dose-dependent vasoconstrictor effect in arteries from rats, dogs, and primates.[4]
-
In stark contrast, human U-II was found to be inactive in isolated aortic rings from mice, with -log[EC50] values being less than 6.50.[3][6] This lack of response was observed in the proximal thoracic, medial, and abdominal aortae of mice.[6]
-
While mouse aortae were unresponsive to U-II, they exhibited robust, concentration-dependent vasoconstriction in response to noradrenaline, confirming the viability of the tissue.[6]
This striking lack of vasoconstrictor activity in mouse aortae suggests a significant species-specific difference in the U-II signaling pathway or the expression and function of its receptor, GPR14 (UT receptor), in murine vascular smooth muscle compared to other mammals.[3][6]
Metabolic and Renal Effects: Insights from C57BL/6 and Genetically Modified Models
While direct comparative studies on the metabolic and renal effects of U-II across different mouse strains are limited, research utilizing the C57BL/6 strain and related genetically modified models has provided valuable insights into its role in these systems.
Metabolic Effects:
Studies in diet-induced obese C57BL/6 mice and U-II gene knockout models suggest a role for U-II in the development of metabolic syndrome.[1] Deletion of the U-II gene in mice fed a high-fat diet was associated with reduced serum levels of inflammatory cytokines and free fatty acids compared to wild-type mice.[1]
Renal and Cardiac Effects in Disease Models:
In a model of pressure overload-induced cardiac dysfunction in C57BL/6 mice, plasma U-II levels were significantly increased.[7] The administration of a U-II receptor antagonist, urantide, was shown to promote the proliferation of cardiac side population cells and improve cardiac function.[7]
The following table summarizes key findings related to the effects of Urotensin II in various mouse models. Due to the lack of direct comparative studies, the data is primarily from individual studies on specific strains.
| Parameter | Mouse Strain | Experimental Model | Key Findings | Reference |
| Vasoconstriction (Aorta) | Mouse (unspecified) | In vitro organ bath | No significant vasoconstrictor response to human U-II. | [3][6] |
| Cardiac Function | C57BL/6 | Pressure Overload (TAC) | Increased plasma U-II. U-II receptor antagonist improved cardiac function. | [7] |
| Metabolism | U-II Knockout (on C57BL/6 background) | High-Fat Diet | Gene deletion reduced serum inflammatory cytokines and free fatty acids. | [1] |
Signaling Pathways and Experimental Workflows
The biological effects of Urotensin II are mediated through its interaction with the G-protein-coupled receptor, GPR14 (UT receptor). The primary signaling pathway involves the activation of Gq/11 proteins, leading to downstream cellular responses.
A typical experimental workflow to assess the vasoconstrictor effect of Urotensin II in isolated mouse aorta is depicted below.
Experimental Protocols
In Vitro Vasoconstriction Assay in Mouse Aorta
This protocol is based on methodologies described for assessing vascular reactivity.[6]
-
Animal Model: Male mice (e.g., C57BL/6), 12-16 weeks of age.
-
Tissue Preparation:
-
Mice are euthanized by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose).
-
Adherent connective and adipose tissue is removed, and the aorta is cut into rings of 2-3 mm in length.
-
-
Organ Bath Setup:
-
Aortic rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Isometric tension is recorded using a force transducer connected to a data acquisition system.
-
-
Experimental Procedure:
-
Rings are equilibrated for 60-90 minutes under an optimal resting tension (determined from length-tension relationship, typically ~1g).
-
The viability of the rings is assessed by contracting them with a high concentration of KCl (e.g., 60 mM) or a standard agonist like noradrenaline.
-
After washout and return to baseline, cumulative concentration-response curves to Urotensin II (e.g., 10⁻¹² to 10⁻⁶ M) are constructed.
-
-
Data Analysis:
-
Contractile responses are measured as the change in tension from baseline.
-
Data are often expressed as a percentage of the maximal contraction induced by KCl.
-
EC₅₀ (half-maximal effective concentration) values are calculated by fitting the concentration-response data to a sigmoidal curve.
-
Conclusion and Future Directions
The available evidence clearly indicates a significant species-dependent variation in the vascular effects of Urotensin II, with a notable lack of vasoconstrictor response in mouse aorta. This finding has important implications for the use of murine models in cardiovascular research related to the U-II system. The effects of U-II on metabolic and renal parameters in mice appear to be more pronounced in pathological states, though direct comparative studies across different strains are currently lacking.
Future research should aim to directly compare the physiological and pathological effects of Urotensin II in commonly used inbred mouse strains, such as C57BL/6, BALB/c, and FVB. Such studies would be invaluable for elucidating the genetic and molecular basis for the observed differences in U-II responsiveness and for selecting the most appropriate mouse models for investigating the role of the Urotensin II system in health and disease.
References
- 1. Frontiers | A closer look at the role of urotensin II in the metabolic syndrome [frontiersin.org]
- 2. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human urotensin-II is a potent vasoactive peptide: pharmacological characterization in the rat, mouse, dog and primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urotensin II: the old kid in town - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urotensin II inhibited the proliferation of cardiac side population cells in mice during pressure overload by JNK-LRP6 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Urotensin II in Mouse Serum: A Comparative Analysis of Available ELISA Kits and Alternative Methods
For researchers, scientists, and drug development professionals investigating the role of the potent vasoconstrictor Urotensin II (UII) in preclinical mouse models, accurate and reliable quantification in serum is paramount. This guide provides a comprehensive comparison of commercially available ELISA kits for mouse Urotensin II, alongside an evaluation of alternative methodologies, to facilitate an informed decision on the most suitable assay for your research needs.
This document delves into the performance characteristics of various Urotensin II ELISA kits, presenting available validation data in clearly structured tables. Detailed experimental protocols for the discussed methods are also provided to ensure reproducibility. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to offer a clear and concise understanding of the underlying biological and technical principles.
Urotensin II ELISA Kits: A Comparative Overview
Enzyme-Linked Immunosorbent Assay (ELISA) remains a widely used technique for quantifying proteins in biological samples due to its relatively high throughput, sensitivity, and ease of use. Several manufacturers offer ELISA kits specifically designed for the detection of mouse Urotensin II. The majority of these are competitive ELISAs, a format well-suited for the detection of small molecules like UII. In a competitive ELISA, a known amount of labeled UII competes with the UII in the sample for binding to a limited number of capture antibodies. The resulting signal is inversely proportional to the concentration of UII in the sample.
Below is a comparison of commercially available Urotensin II ELISA kits for mouse serum, based on manufacturer-provided information. It is important to note that while "serum" is listed as a compatible sample type, comprehensive validation data specifically in mouse serum is not always readily available from the manufacturers. Researchers are advised to conduct in-house validation to ensure the chosen kit performs adequately for their specific experimental conditions.
| Manufacturer | Catalog Number | Assay Type | Detection Range (pg/mL) | Sensitivity (pg/mL) | Sample Volume |
| MyBioSource | MBS738610 | Competitive | 5,000 - 100,000 | 1,000 | Not Specified |
| Assay Genie | SBRS0086 | Competitive | 100 - 1,000,000 | 300 | 100 µL |
| RayBiotech | EIA-UTR-1 | Competitive | 100 - 1,000,000 | 300 | 100 µL |
| Cloud-Clone Corp. | SEA099Mu | Competitive | 12.35 - 1,000 | Not Specified | 50 µL |
| ELK Biotechnology | ELK8973 | Competitive | 78.13 - 5,000 | 16.3 | 50 µL |
Performance Characteristics of Selected Urotensin II ELISA Kits (Based on available data, species may not be specified by the manufacturer)
| Manufacturer | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Linearity (% Recovery) | Spike Recovery (%) |
| MyBioSource | < 15% | < 15% | Not Specified | Not Specified |
| Cloud-Clone Corp. | Not Specified | Not Specified | 87-101% (serum) | 78-96% (serum) |
| ELK Biotechnology | < 8% | < 10% | 85-99% (serum) | 87-99% (serum) |
Alternative Methods for Urotensin II Quantification
While ELISA is a common choice, other methods can be employed for the quantification of Urotensin II in mouse serum, each with its own advantages and disadvantages.
Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive and specific method that was once considered the gold standard for quantifying small molecules. Similar to a competitive ELISA, RIA involves a competitive binding reaction between a radiolabeled antigen and the unlabeled antigen in the sample for a limited amount of antibody.
-
Advantages: Often exhibits higher sensitivity compared to traditional colorimetric ELISAs.
-
Disadvantages: Requires the handling of radioactive materials, which necessitates specialized licenses and safety precautions. The reagents also have a shorter shelf-life.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. It is increasingly being used for the absolute quantification of peptides and small molecules in complex biological matrices.
-
Advantages: Offers high specificity and accuracy, with the ability to distinguish between structurally similar molecules. It can also be used for multiplexing, allowing for the simultaneous quantification of multiple analytes.
-
Disadvantages: Requires expensive instrumentation and specialized technical expertise. The sample preparation can be more complex and time-consuming compared to immunoassays.
Experimental Protocols
General Competitive ELISA Protocol for Urotensin II
This protocol provides a general workflow for a typical competitive Urotensin II ELISA kit. It is crucial to refer to the specific manual provided with the chosen kit for precise instructions, as incubation times, reagent concentrations, and washing steps may vary.
Caption: General workflow for a competitive Urotensin II ELISA.
Methodology:
-
Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the kit manual. This may involve reconstituting lyophilized components and diluting samples to fall within the assay's detection range.
-
Competitive Binding: Add a defined volume of standards and samples to the wells of the microplate, which has been pre-coated with a Urotensin II antibody.
-
Addition of Labeled Antigen: Add a fixed amount of biotin-labeled Urotensin II to each well.
-
Incubation: Incubate the plate for the specified time and temperature to allow for the competitive binding reaction to occur.
-
Washing: Wash the plate multiple times to remove any unbound reagents.
-
Addition of Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) to each well. The streptavidin will bind to the biotin (B1667282) on the labeled Urotensin II that is bound to the antibody.
-
Second Incubation and Washing: Incubate the plate again, followed by another series of washes to remove unbound enzyme conjugate.
-
Substrate Addition: Add the TMB (3,3’,5,5’-tetramethylbenzidine) substrate to the wells. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution to halt the enzymatic reaction. The color will change from blue to yellow.
-
Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of Urotensin II in the unknown samples. The concentration of Urotensin II is inversely proportional to the measured absorbance.
Spike and Recovery & Linearity of Dilution: Key Validation Experiments
To ensure the accuracy of the ELISA kit for mouse serum, it is highly recommended to perform spike and recovery and linearity of dilution experiments.
Caption: Workflow for spike and recovery and linearity of dilution experiments.
Spike and Recovery Protocol:
-
Collect a pool of mouse serum.
-
Measure the endogenous Urotensin II concentration in an aliquot of the pooled serum.
-
Spike another aliquot of the serum pool with a known concentration of Urotensin II standard. The spiked concentration should be within the detection range of the assay.
-
Measure the Urotensin II concentration in the spiked sample.
-
Calculate the percent recovery using the following formula: % Recovery = [(Measured Concentration in Spiked Sample - Endogenous Concentration) / Spiked Concentration] x 100%
-
An acceptable recovery is typically between 80-120%.
Linearity of Dilution Protocol:
-
Select a mouse serum sample with a high endogenous Urotensin II concentration.
-
Create a series of dilutions of the serum sample using the assay diluent.
-
Measure the Urotensin II concentration in each dilution.
-
Multiply the measured concentration of each dilution by its respective dilution factor to obtain the corrected concentration.
-
Calculate the percent linearity by comparing the corrected concentrations across the dilution series. The values should be consistent.
Urotensin II Signaling Pathway
Urotensin II exerts its biological effects by binding to its G-protein coupled receptor, the UT receptor. This interaction triggers a cascade of intracellular signaling events that can vary depending on the cell type. The primary signaling pathway involves the activation of Gαq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including vasoconstriction, cell proliferation, and hypertrophy.
Caption: Simplified Urotensin II signaling pathway.
Conclusion
The selection of an appropriate method for quantifying Urotensin II in mouse serum is a critical step in ensuring the validity and reliability of research findings. While several commercial ELISA kits are available and offer a convenient solution, the lack of extensive, publicly available validation data for mouse serum necessitates careful in-house validation. Researchers should prioritize kits from manufacturers who provide more comprehensive performance data and consider performing their own spike and recovery and linearity of dilution experiments. For studies requiring higher sensitivity or specificity, RIA and LC-MS/MS present viable alternatives, although they come with their own set of technical and logistical considerations. By carefully weighing the pros and cons of each method and conducting proper validation, researchers can confidently select the most suitable assay to advance their understanding of the role of Urotensin II in health and disease.
Urotensin II Signaling: A Comparative Analysis in Healthy vs. Diseased Mouse Models
A comprehensive guide for researchers, scientists, and drug development professionals on the differential signaling of Urotensin II in physiological and pathological states.
Urotensin II (U-II), a potent vasoactive peptide, and its receptor (UT) play a crucial role in a multitude of physiological processes. However, dysregulation of the U-II signaling pathway has been implicated in the pathophysiology of various diseases in mouse models, including cardiovascular, metabolic, and renal disorders. This guide provides a comparative analysis of U-II signaling in healthy versus diseased mice, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative changes observed in U-II signaling components and downstream effectors in various diseased mouse models compared to their healthy counterparts.
Table 1: Urotensin II and UT Receptor Expression
| Parameter | Disease Model | Tissue/Sample | Change vs. Healthy Control | Reference |
| U-II Plasma Level | Pressure Overload (Cardiac) | Plasma | Greatly Upregulated | [1] |
| Type 2 Diabetes (Metabolic) | Plasma | Increased | [2] | |
| Diabetic Kidney Disease | Plasma | Increased | [2] | |
| U-II Expression | Obese (ob/ob) Mice (Metabolic) | Myocardium | Significant Increase | [3] |
| Type 2 Diabetes (KK mice) | Skeletal Muscle | Up-regulated | [4][5] | |
| Diabetic Kidney Disease | Kidney | Increased | [2] | |
| UT Receptor Expression | Obese (ob/ob) Mice (Metabolic) | Myocardium | Significant Increase | [3] |
| Type 2 Diabetes (KK mice) | Skeletal Muscle | Up-regulated | [4][5] | |
| Diabetic Kidney Disease | Kidney | Increased | [2] | |
| Heart Failure | Cardiomyocytes, Endothelial Cells, Fibroblasts | Upregulated | [6] |
Table 2: Downstream Signaling Pathway Alterations
| Signaling Molecule | Disease Model | Tissue/Cell Type | Change in Activity/Expression vs. Healthy Control | Reference |
| p-JNK | Pressure Overload (Cardiac) | Cardiac Side Population Cells | Significantly Upregulated | [1] |
| p-LRP6 | Pressure Overload (Cardiac) | Cardiac Side Population Cells | Decreased | [1] |
| SERCA2a | Obese (ob/ob) Mice (Metabolic) | Myocardium | Significant Decrease | [3] |
| mTOR | Obese (ob/ob) Mice (Metabolic) | Myocardium | Increased (Decreased with UT antagonist) | [3] |
| NHE-1 | Obese (ob/ob) Mice (Metabolic) | Myocardium | Increased (Decreased with UT antagonist) | [3] |
| p-AKT | Type 2 Diabetes (KK mice) | Skeletal Muscle | Decreased (Increased with UT antagonist) | [4] |
| p-PKC | Type 2 Diabetes (KK mice) | Skeletal Muscle | Decreased (Increased with UT antagonist) | [4] |
| p-ERK | Type 2 Diabetes (KK mice) | Skeletal Muscle | Decreased (Increased with UT antagonist) | [4] |
| NADPH Oxidase Subunits (p40-phox, p67-phox) | Type 2 Diabetes (KK mice) | Skeletal Muscle | Increased Translocation (Decreased with UT antagonist) | [4][5] |
| Collagen I & III | Pressure-overload model (cardiac fibrosis) | Myocardium | Enhanced expression | [7] |
Signaling Pathway Diagrams
The following diagrams illustrate the Urotensin II signaling pathways in both healthy and diseased states, as well as a typical experimental workflow.
U-II signaling in healthy mice.
Aberrant U-II signaling in diseased mice.
References
- 1. Urotensin II inhibited the proliferation of cardiac side population cells in mice during pressure overload by JNK-LRP6 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of urotensin II receptor diminishes hyperglycemia and kidney injury in streptozotocin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urotensin II Inhibits Skeletal Muscle Glucose Transport Signaling Pathways via the NADPH Oxidase Pathway | PLOS One [journals.plos.org]
- 5. Urotensin II Inhibits Skeletal Muscle Glucose Transport Signaling Pathways via the NADPH Oxidase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Urotensin II Receptor Internalization in Mouse Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Urotensin II receptor (UTR) internalization in mouse cells with alternative G-protein coupled receptors (GPCRs). Experimental data, detailed protocols, and visual diagrams of key processes are presented to facilitate a deeper understanding of UTR trafficking and its implications in cellular signaling.
Comparative Analysis of GPCR Internalization
The internalization of the Urotensin II receptor, a key process in modulating its potent physiological effects, displays distinct characteristics when compared to other well-studied GPCRs, such as the beta-2 adrenergic receptor (β2AR). While both receptors undergo endocytosis upon agonist stimulation, the underlying molecular mechanisms and kinetics can differ, influencing the duration and nature of downstream signaling.
A pivotal study has demonstrated that in mouse embryonic fibroblasts (MEFs), the internalization of the UTR is independent of β-arrestin2 and β-arrestin3. This is a notable distinction from the classical model of GPCR desensitization and internalization, where β-arrestins are crucial for uncoupling the receptor from G-proteins and targeting it for endocytosis. In contrast, the β2AR predominantly follows a β-arrestin-dependent pathway for its internalization in various cell types, including mouse cardiac myocytes.[1][2][3]
The kinetics of internalization also present a point of comparison. In COS-7 cells, the UTR exhibits a half-time of internalization of approximately 20 minutes.[4] While direct comparative studies in the same mouse cell line are limited, research on β2AR in other systems suggests a rapid internalization process.
Below is a summary of the quantitative data available for UTR and β2AR internalization. It is important to note that the data for the two receptors were generated in different cell systems, which may influence the results.
| Receptor | Cell Type | Internalization Half-Time (t½) | Key Features |
| Urotensin II Receptor (UTR) | COS-7 Cells | ~20 minutes[4] | Clathrin-mediated; involves β-arrestins in this cell line.[4] |
| Mouse Embryonic Fibroblasts | Not explicitly quantified | Demonstrated to be arrestin-independent. | |
| Beta-2 Adrenergic Receptor (β2AR) | Various (including mouse cardiac myocytes) | Rapid (specific t½ varies with agonist and cell type) | Primarily arrestin-dependent.[1][2][3] |
Signaling Pathways and Internalization Mechanisms
The activation of the Urotensin II receptor initiates a cascade of intracellular signaling events. These pathways are integral to the physiological functions attributed to Urotensin II and are also linked to the process of receptor internalization.
Urotensin II Receptor Signaling Pathway
Upon binding of Urotensin II, the UTR, a Gq/11-coupled receptor, activates Phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. Downstream of these events, signaling cascades involving RhoA/ROCK, MAPKs, and PI3K/AKT are activated, leading to various cellular responses. Receptor internalization is a key mechanism for regulating the intensity and duration of these signals.
Caption: UTR Signaling Cascade Leading to Cellular Responses and Internalization.
Comparison of GPCR Internalization Mechanisms
GPCR internalization can proceed through different pathways, with the most common being the clathrin-mediated, arrestin-dependent pathway. However, as evidenced by the UTR in mouse embryonic fibroblasts, arrestin-independent mechanisms also exist. This comparison highlights the divergence in the initial steps of receptor sequestration from the plasma membrane.
Caption: Arrestin-Dependent vs. Arrestin-Independent Internalization Pathways.
Experimental Protocols
Confirming and quantifying Urotensin II receptor internalization in mouse cells can be achieved through several robust methods. Below are detailed protocols for fluorescence microscopy, whole-cell ELISA, and flow cytometry.
Experimental Workflow for Confirming Internalization
A typical workflow to investigate UTR internalization involves several key stages, from cell culture and transfection to image or data acquisition and analysis.
Caption: A Step-by-Step Experimental Workflow for Analyzing UTR Internalization.
Protocol 1: Fluorescence Microscopy Assay
This method allows for the direct visualization of receptor trafficking from the plasma membrane to intracellular compartments.
Materials:
-
Mouse embryonic fibroblasts (MEFs)
-
Expression plasmid for UTR tagged with a fluorescent protein (e.g., UTR-GFP)
-
Fluorescently labeled Urotensin II (e.g., Cy3-UII) or unlabeled Urotensin II
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics
-
Transfection reagent
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection:
-
Culture MEFs in DMEM supplemented with 10% FBS and antibiotics.
-
Transfect the cells with the UTR-GFP plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for receptor expression.
-
-
Agonist Stimulation:
-
Serum-starve the cells for 2-4 hours prior to the experiment.
-
Treat the cells with a saturating concentration of Urotensin II (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. A control group should be left untreated.
-
-
Fixation and Mounting:
-
At each time point, wash the cells with ice-cold PBS to stop internalization.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Analysis:
-
Visualize the subcellular localization of UTR-GFP using a confocal microscope.
-
In untreated cells, UTR-GFP should be predominantly at the plasma membrane.
-
Upon Urotensin II stimulation, observe the appearance of UTR-GFP in intracellular puncta, indicative of endocytosis.
-
Quantify internalization by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane at different time points.
-
Protocol 2: Whole-Cell ELISA for Quantifying Surface Receptors
This assay provides a quantitative measure of the number of receptors on the cell surface, which decreases upon internalization.[5][6]
Materials:
-
Mouse cells expressing UTR with an N-terminal epitope tag (e.g., FLAG-UTR)
-
24-well plates coated with Poly-D-Lysine
-
Primary antibody against the epitope tag conjugated to an enzyme (e.g., HRP-conjugated anti-FLAG antibody)
-
Urotensin II
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS)
-
Chromogenic substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the FLAG-UTR expressing mouse cells into Poly-D-Lysine coated 24-well plates and grow to confluence.
-
-
Agonist Stimulation:
-
Serum-starve the cells for 2-4 hours.
-
Treat the cells with Urotensin II (e.g., 100 nM) for various time points at 37°C. Include an untreated control for baseline surface receptor levels.
-
-
Immunolabeling:
-
Place the plate on ice and wash the cells with ice-cold PBS.
-
Block non-specific binding with blocking buffer for 30 minutes at 4°C.
-
Incubate the cells with the HRP-conjugated anti-FLAG antibody in blocking buffer for 1 hour at 4°C.
-
Wash the cells extensively with ice-cold wash buffer to remove unbound antibody.
-
-
Detection and Quantification:
-
Add the chromogenic substrate to each well and incubate at room temperature until a color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB with H2SO4) using a plate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the number of surface receptors.
-
Calculate the percentage of internalized receptors at each time point relative to the untreated control.
-
Protocol 3: Flow Cytometry for High-Throughput Internalization Analysis
Flow cytometry allows for the rapid quantification of surface receptor levels on a large number of individual cells.[7]
Materials:
-
Mouse cells expressing epitope-tagged UTR (e.g., HA-UTR)
-
Urotensin II
-
Fluorescently labeled primary antibody against the epitope tag (e.g., FITC-conjugated anti-HA antibody)
-
Non-enzymatic cell dissociation buffer
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation and Stimulation:
-
Grow HA-UTR expressing mouse cells to confluence.
-
Serum-starve the cells for 2-4 hours.
-
Treat the cells with Urotensin II (e.g., 100 nM) for various time points at 37°C. Keep a control group on ice to represent 100% surface expression.
-
-
Cell Detachment and Staining:
-
At each time point, place the cells on ice.
-
Gently detach the cells using a non-enzymatic cell dissociation buffer.
-
Pellet the cells by centrifugation and resuspend in ice-cold flow cytometry buffer.
-
Incubate the cells with the FITC-conjugated anti-HA antibody for 30-60 minutes on ice in the dark.
-
Wash the cells twice with flow cytometry buffer to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in flow cytometry buffer containing a viability dye like PI.
-
Analyze the cells on a flow cytometer, collecting fluorescence data from the FITC channel.
-
Gate on the live cell population (PI-negative).
-
-
Data Interpretation:
-
The mean fluorescence intensity (MFI) of the live cells is proportional to the amount of surface-expressed UTR.
-
Calculate the percentage of internalization as the decrease in MFI at each time point compared to the control cells kept on ice.
-
References
- 1. ahajournals.org [ahajournals.org]
- 2. Internalized β2-Adrenergic Receptors Inhibit Subcellular Phospholipase C-Dependent Cardiac Hypertrophic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trafficking of β-Adrenergic Receptors: Implications in Intracellular Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of a cytoplasmic-tail serine cluster in urotensin II receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Urotensin II in Diabetic Nephropathy: A Comparative Guide for Researchers
An objective analysis of Urotensin II's contribution to diabetic kidney disease in murine models, benchmarked against key pathological mediators.
Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease worldwide. Its complex pathophysiology involves a network of interacting mediators that drive renal inflammation, fibrosis, and progressive loss of function. While the roles of established players like Angiotensin II (Ang II), Endothelin-1 (ET-1), and Transforming Growth Factor-beta (TGF-β) are well-documented, emerging evidence highlights Urotensin II (U-II) as a significant contributor to the disease process. This guide provides a comparative analysis of U-II's role in the context of these other key mediators in mouse models of diabetic nephropathy, presenting supporting experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals.
Comparative Efficacy on Renal Parameters
The progression of diabetic nephropathy is monitored through key functional and structural indicators. The following tables summarize quantitative data from various murine studies, comparing the impact of modulating Urotensin II, Angiotensin II, and other mediators on these parameters.
Table 1: Effects on Renal Function and Hyperglycemia in Diabetic Mice
| Mediator/Target | Mouse Model | Treatment/Model | Key Outcome | Quantitative Change | Citation |
| Urotensin II | STZ-induced C57BL/6 | U-II Receptor (UT) Knockout | Albuminuria | Protected against STZ-induced increase | [1][2][3][4] |
| STZ-induced C57BL/6 | U-II Receptor (UT) Knockout | Blood Glucose | Slowed development of hyperglycemia | [1][2][3][4] | |
| STZ-induced C57BL/6 | U-II Receptor (UT) Knockout | Plasma Glucagon (B607659) | Lessened STZ-induced increase | [1][2][3][4] | |
| Angiotensin II | STZ-induced | ACE Inhibitor (Captopril) | Proteinuria | Normalizes expression of nephrin, reducing proteinuria | [5] |
| Akita Mice | rhACE2 administration | Glomerular Filtration Rate | Attenuated hyperfiltration | [6] | |
| Endothelin-1 | - | ET Receptor Antagonists | Proteinuria | Shown to decrease proteinuria in various CKD models | [7] |
| - | ET-1 Infusion | Glomerular Filtration Rate | Exogenous ET-1 resulted in decreased GFR | [7] |
Table 2: Effects on Renal Structure and Fibrosis in Diabetic Mice
| Mediator/Target | Mouse Model | Treatment/Model | Key Outcome | Quantitative Change | Citation |
| Urotensin II | STZ-induced C57BL/6 | U-II Receptor (UT) Knockout | Mesangial Expansion | Ameliorated STZ-induced mesangial expansion | [1][2][3][4] |
| STZ-induced C57BL/6 | U-II Receptor (UT) Knockout | Collagen IV & Fibronectin | Downregulated in diabetic UT knockout mice | [8] | |
| Angiotensin II | STZ-induced AT2R KO | AT2R Knockout | ECM Accumulation | Increased accumulation of Collagen IV | [9] |
| Akita Mice | rhACE2 administration | Renal Fibrosis | Significantly reduced renal fibrosis | [6] | |
| TGF-β | STZ-induced db/db | Smad3 Knockout | Renal Fibrosis | Protected from renal fibrosis (GBM thickening, ECM production) | [10] |
Signaling Pathways in Diabetic Nephropathy
The pathological effects of these mediators are driven by distinct and overlapping intracellular signaling cascades. Understanding these pathways is crucial for identifying therapeutic targets.
Urotensin II Signaling
U-II exerts its effects by binding to its G-protein coupled receptor (UT). In the context of diabetic nephropathy, this activation in glomerular mesangial and renal tubular epithelial cells triggers multiple downstream pathways. This leads to increased intracellular calcium, activation of CaMKII/CREB, and induction of endoplasmic reticulum (ER) stress, culminating in cellular proliferation, extracellular matrix (ECM) production, and epithelial-mesenchymal transition (EMT).[11][12][13] Interestingly, both Ang II and TGF-β can increase the expression of U-II and its receptor, suggesting a point of cross-talk and amplification of renal injury.[14][15]
Comparative Signaling Pathways
Angiotensin II, primarily through its AT1 receptor, and Endothelin-1, via its ET-A receptor, activate similar Gq-protein coupled pathways, leading to PLC activation, calcium mobilization, and subsequent activation of protein kinase C (PKC) and MAP kinases.[5][16] These pathways contribute to vasoconstriction, inflammation, and fibrosis. TGF-β, on the other hand, signals through a receptor serine/threonine kinase complex, activating downstream Smad proteins (primarily Smad3) which translocate to the nucleus to regulate the transcription of profibrotic genes like collagen and fibronectin.[10][16] A key interaction involves Ang II stimulating the production of TGF-β, positioning TGF-β as a crucial downstream mediator of Ang II's profibrotic effects.[16]
Experimental Protocols
Reproducibility is paramount in research. Below are detailed methodologies for key experiments cited in the literature concerning diabetic nephropathy in mice.
Induction of Type 1 Diabetes via Streptozotocin (STZ)
This is the most common method for inducing type 1 diabetes in mice.[17][18]
-
Animal Model: C57BL/6, DBA/2, or other susceptible mouse strains are typically used.[17][18] Age is generally between 8-10 weeks.
-
STZ Preparation: Streptozotocin (Sigma-Aldrich) is dissolved in a cold 0.1 mol/L citrate (B86180) buffer (pH 4.5) immediately before injection to prevent degradation.[19][20]
-
Induction Protocol: The multiple low-dose protocol is preferred to minimize non-specific kidney toxicity.[17] Mice receive intraperitoneal (i.p.) injections of STZ (e.g., 40-55 mg/kg body weight) for five consecutive days.[17]
-
Confirmation of Diabetes: Blood glucose is monitored from a tail vein blood sample using a glucometer. Mice with non-fasting blood glucose levels consistently ≥ 250-300 mg/dL (13.9-16.7 mmol/L) are considered diabetic and included in the study.[17][20]
-
Timeline: Hyperglycemia typically develops within two weeks of the first injection.[17] Studies on nephropathy progression can last from 12 to 35 weeks.[17]
Measurement of Albuminuria
Urinary albumin excretion is a key indicator of glomerular injury.
-
Urine Collection: Mice are placed in metabolic cages for a 24-hour period to collect urine. Access to food and water is provided ad libitum.
-
Sample Processing: Collected urine is centrifuged to remove debris, and the supernatant is stored at -80°C until analysis.
-
Quantification: Urinary albumin concentration is measured using a mouse-specific ELISA kit (e.g., from Bethyl Laboratories or Abcam) according to the manufacturer's instructions.
-
Normalization: Albumin levels are often normalized to urinary creatinine (B1669602) concentration to account for variations in urine output. Creatinine is measured using a colorimetric assay kit (e.g., from Cayman Chemical or Sigma-Aldrich). The result is expressed as the albumin-to-creatinine ratio (ACR).
Histological Analysis of Renal Fibrosis
Visualizing and quantifying structural changes in the kidney is essential for assessing disease severity.
-
Tissue Preparation: Kidneys are harvested, fixed in 10% neutral buffered formalin or 4% paraformaldehyde, and embedded in paraffin.
-
Sectioning: 3-5 µm thick sections are cut using a microtome.
-
Staining:
-
Periodic acid-Schiff (PAS) stain: Used to visualize the glomerular basement membrane and mesangial matrix expansion.
-
Masson's Trichrome stain: Used to specifically stain collagen fibers blue, allowing for the assessment of tubulointerstitial fibrosis.
-
-
Quantification: Stained sections are imaged using a light microscope. The degree of glomerulosclerosis or interstitial fibrosis is quantified using image analysis software (like ImageJ) by calculating the percentage of the stained area relative to the total glomerular or cortical area.
Conclusion
The evidence from murine models strongly implicates Urotensin II as a multifaceted mediator in the pathogenesis of diabetic nephropathy. Its actions on renal cells to promote proliferation and matrix deposition, coupled with its potential to exacerbate hyperglycemia by stimulating glucagon release, place it as a significant therapeutic target.[1][2][3][4] While its signaling pathways share commonalities with established mediators like Angiotensin II and Endothelin-1, its unique interplay with TGF-β and its direct effects on pancreatic alpha cells highlight its distinct role.[1][14] Future research focusing on direct comparative studies in standardized mouse models and the development of specific U-II receptor antagonists will be critical in validating its potential for clinical intervention in diabetic kidney disease.
References
- 1. Loss of urotensin II receptor diminishes hyperglycemia and kidney injury in streptozotocin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of urotensin II receptor diminishes hyperglycemia and kidney injury in streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of urotensin II receptor diminishes hyperglycemia and kidney injury in streptozotocin-treated mice: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of Angiotensin II in the Development of Nephropathy and Podocytopathy of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Stimulation of Angiotensin Converting Enzyme 2: A Novel Treatment Strategy for Diabetic Nephropathy [frontiersin.org]
- 7. karger.com [karger.com]
- 8. Retraction statement: ‘Urotensin II inhibits autophagy in renal tubular epithelial cells and induces extracellular matrix production in early diabetic mice’ by Guan‐Jong Chen, Fei Wu, Xin‐Xin Pang, Ai‐Hua Zhang, Jun‐Bao Shi, Min Lu and Chao‐Shu Tang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II Type II Receptor Deficiency Accelerates the Development of Nephropathy in Type I Diabetes via Oxidative Stress and ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urotensin II-induced store-operated Ca2+ entry contributes to glomerular mesangial cell proliferation and extracellular matrix protein production under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urotensin II Induces ER Stress and EMT and Increase Extracellular Matrix Production in Renal Tubular Epithelial Cell in Early Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Diabetes-induced upregulation of urotensin II and its receptor plays an important role in TGF-beta1-mediated renal fibrosis and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of angiotensin II in diabetic nephropathy: emphasis on nonhemodynamic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. dovepress.com [dovepress.com]
- 19. scielo.br [scielo.br]
- 20. scielo.br [scielo.br]
A Comparative Guide to the Specificity of Urotensin II Receptor Antagonists in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of various Urotensin II (UT) receptor antagonists that have been evaluated in mice. The objective is to offer a clear, data-driven resource to aid in the selection of the most appropriate antagonist for preclinical research. The information presented is collated from publicly available experimental data.
Data Presentation: Comparative Specificity of Urotensin II Receptor Antagonists
The following table summarizes the binding affinities of several common UT receptor antagonists for the mouse Urotensin II receptor (UTS2R) and provides an overview of their known selectivity profiles.
| Antagonist | Mouse UTS2R Affinity (Ki/IC50) | Human UTS2R Affinity (Ki/IC50) | Selectivity Profile | Key Findings in Mice |
| Palosuran (B1678358) (ACT-058362) | >10,000 nM (IC50, Ca2+ mobilization)[1][2] | 3.6 nM (IC50)[1] | Over 100-fold less potent on the rat UT receptor compared to the human receptor[3]. Detailed off-target screening data is limited in publicly available literature. | Orally administered palosuran prevented human U-II-induced blood pressure elevation in mice, though at a higher dose than DS37001789[4]. It has also been shown to alleviate glucocorticoid-induced muscle atrophy in mice[5]. |
| SB-657510 | Not explicitly reported, but is an alternative chemotype to palosuran and does not show the same loss of affinity in intact cells[6]. | 46 nM (Ki, whole cell binding)[6] | Limited public data on broad off-target screening. | Used in a mouse model of diabetes-associated atherosclerosis where it attenuated plaque development[7]. |
| SB-706375 | ~20.7 nM (Ki)[3] | 5.4 nM (Ki)[8] | Highly selective; inactive (>1 µM) against a panel of 86 distinct GPCRs, ion channels, enzymes, and transporters[3][8]. | In vitro characterization shows potent antagonism at the mouse receptor[3]. |
| DS37001789 | Potent in vitro activity in mouse UT over-expressing cells[9]. | 0.9 nM (IC50)[4] | No marked species difference in vascular contraction assays (rat and monkey)[4]. Detailed off-target screening data is not readily available. | Orally administered DS37001789 dose-dependently prevented human U-II-induced blood pressure elevation in mice[4]. It also ameliorated mortality in a mouse model of pressure-overload heart failure[10]. |
| GSK1440115 | pKi = 7.34–8.64[11] | pKi = 7.34–8.64[11] | Exhibited >100-fold selectivity for UT versus 87 distinct mammalian GPCRs, enzymes, ion channels, and neurotransmitter uptake targets[11]. | Characterized as a high-affinity, selective UT antagonist suitable for in vivo studies[11]. |
| GSK1562590 | pKi = 9.14–9.66[11] | pKi = 9.14–9.66[11] | Exhibited >100-fold selectivity for UT versus 87 distinct mammalian GPCRs, enzymes, ion channels, and neurotransmitter uptake targets[11]. | A high-affinity and selective antagonist with sustained UT receptor residence time, showing improved preclinical efficacy in vivo compared to GSK1440115[11]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to assess the specificity of UT receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of an antagonist to the Urotensin II receptor.
a. Membrane Preparation:
-
HEK293 cells stably expressing the mouse Urotensin II receptor are cultured and harvested.
-
The cells are washed with ice-cold PBS and then lysed in a hypotonic buffer (e.g., 5 mM HEPES, 1 mM EDTA with protease inhibitors).
-
The cell lysate is homogenized and then centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in an assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, with protease inhibitors) and stored at -80°C. Protein concentration is determined using a BCA or Bradford assay.
b. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled Urotensin II analog (e.g., [125I]hU-II) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled antagonist are added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value of the antagonist, which is then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit Urotensin II-induced intracellular calcium release.
a. Cell Preparation:
-
CHO or HEK293 cells stably expressing the mouse Urotensin II receptor are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to near confluence.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for a specific time at 37°C.
-
After loading, the cells are washed to remove excess dye.
b. Assay Performance:
-
The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of measuring fluorescence changes over time.
-
A baseline fluorescence reading is established.
-
The cells are pre-incubated with varying concentrations of the antagonist for a defined period.
-
A fixed concentration of Urotensin II (typically at its EC80) is then added to stimulate the cells.
-
The change in fluorescence, indicating an increase in intracellular calcium, is monitored in real-time.
-
The ability of the antagonist to inhibit the Urotensin II-induced calcium signal is quantified, and an IC50 value is determined.
Mandatory Visualizations
Urotensin II Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Urotensin II receptor (UTS2R).
Experimental Workflow for Antagonist Specificity Assessment
Caption: General workflow for assessing the specificity of a UT receptor antagonist.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 5. Antagonizing urotensin receptor is a novel therapeutic strategy for glucocorticoid‐induced skeletal muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel Urotensin-II receptor antagonists with potent inhibition of U-II induced pressor response in mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. The urotensin II receptor antagonist DS37001789 ameliorates mortality in pressure-overload mice with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
comparing the in vivo efficacy of different Urotensin II analogs in mice
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative in vivo performance of various Urotensin II analogs in mice, supported by experimental data and detailed protocols.
This guide provides an objective comparison of the in vivo efficacy of different Urotensin II (U-II) analogs that have been evaluated in murine models. U-II, a potent vasoactive peptide, and its receptor (UTR) are implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular system. Consequently, the development of U-II analogs, both agonists and antagonists, is an active area of research for potential therapeutic applications. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental methodologies, and provides visual representations of the U-II signaling pathway and a typical experimental workflow.
Comparative In Vivo Efficacy of Urotensin II Antagonists
The following table summarizes the in vivo efficacy of several Urotensin II receptor antagonists in mice, focusing on their cardiovascular effects. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Analog | Analog Type | Mouse Model | Dose & Route of Administration | Key Efficacy Endpoints | Observed Effect |
| DS37001789 | Non-peptide Antagonist | CD-1 mice | 30 and 100 mg/kg, oral | Prevention of human U-II-induced blood pressure elevation | Dose-dependently prevented blood pressure elevation; significantly effective at both doses.[1] |
| ACT-058362 | Non-peptide Antagonist | CD-1 mice | 100 mg/kg, oral | Prevention of human U-II-induced blood pressure elevation | Less potent than DS37001789 at the same dose.[1] |
| Urantide (B549374) | Peptide Antagonist | Mice | 3, 10, and 30 µg/kg, intravenous | Protection against isoproterenol-induced myocardial ischemia | Markedly inhibited ST-segment elevation. At 10 and 30 µg/kg, significantly reduced serum MDA and LDH, and increased NOS activity and NO content.[2] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the comparison of Urotensin II analogs.
U-II-Induced Blood Pressure Elevation Model in Mice
This protocol is designed to evaluate the in vivo efficacy of U-II receptor antagonists in preventing hypertension induced by Urotensin II.
-
Animal Model: Male CD-1 mice are typically used for this model.
-
Acclimatization: Animals are acclimated to the laboratory environment for at least one week prior to the experiment, with free access to standard chow and water.
-
Drug Administration:
-
The U-II receptor antagonist (e.g., DS37001789, ACT-058362) or vehicle is administered orally (p.o.) via gavage.
-
After a set period (e.g., 1 hour), human U-II is administered intravenously (i.v.) to induce a pressor response.
-
-
Blood Pressure Measurement:
-
Mean arterial pressure (MAP) is monitored continuously. Mice are anesthetized, and a catheter is inserted into the carotid artery for direct blood pressure measurement.
-
Baseline MAP is recorded before administration of the antagonist.
-
The change in MAP following U-II injection is recorded and compared between vehicle-treated and antagonist-treated groups.
-
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the U-II-induced pressor response compared to the vehicle control group.
Isoproterenol-Induced Myocardial Ischemia Model in Mice
This model is utilized to assess the cardioprotective effects of U-II analogs.
-
Animal Model: Male Kunming mice are commonly used.
-
Induction of Myocardial Ischemia:
-
Myocardial ischemia is induced by subcutaneous (s.c.) injection of isoproterenol (B85558).
-
-
Drug Administration:
-
The U-II analog (e.g., urantide) or vehicle is administered intravenously (i.v.) shortly before the isoproterenol injection.
-
-
Efficacy Evaluation:
-
Electrocardiogram (ECG): Needle electrodes are placed subcutaneously on the limbs to record the ECG. The ST-segment elevation is measured as an indicator of myocardial ischemia.
-
Biochemical Markers: At the end of the experiment, blood samples are collected to measure serum levels of cardiac injury markers like malondialdehyde (MDA) and lactate (B86563) dehydrogenase (LDH). Cardioprotective markers such as nitric oxide synthase (NOS) activity and nitric oxide (NO) content can also be assessed.
-
Histopathology: Hearts are excised, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate myocardial tissue damage.
-
-
Data Analysis: The effects of the U-II analog are determined by comparing the changes in ECG parameters, biochemical markers, and histological scores between the treated and vehicle control groups.
Visualizing Key Pathways and Processes
Urotensin II Signaling Pathway
Urotensin II binds to its G-protein coupled receptor (UTR), which primarily couples to Gαq. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway can further modulate downstream effectors such as the RhoA/ROCK and MAPK signaling pathways, ultimately leading to various cellular responses including vasoconstriction and cell proliferation.[3][4][5][6]
References
- 1. Molecular and pharmacological characterization of genes encoding urotensin-II peptides and their cognate G-protein-coupled receptors from the mouse and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Protective effect of urantide against myocardial ischemia injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 6. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Functional Consequences of Urotensin II Gene Knockout in Mice: A Comparative Guide
This guide provides a comprehensive comparison of the functional consequences of Urotensin II (UII) or its receptor (UT) gene knockout in mice, with a focus on cardiovascular and metabolic phenotypes. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated view of key experimental findings and methodologies.
Urotensin II is a potent vasoactive peptide implicated in a range of physiological and pathological processes, including cardiovascular regulation, metabolic syndrome, and kidney disease.[1][2][3] Genetic knockout models in mice have been instrumental in elucidating the precise role of the UII/UT system.
Cardiovascular Phenotype
Under normal physiological conditions, the cardiovascular phenotype of UII/UT knockout mice appears largely unremarkable. Studies have shown that basal hemodynamic measurements, including mean arterial blood pressure, heart rate, and cardiac output, are similar between wild-type (WT) and UT receptor knockout mice.[4][5] This suggests that the UII system may not be critical for maintaining cardiovascular homeostasis in a healthy state.[4][5]
However, the role of the UII system becomes more pronounced in pathological models, such as atherosclerosis. When UT knockout mice were crossed with Apolipoprotein E (ApoE) knockout mice (a model for atherosclerosis) and fed a high-fat diet, the resulting double knockout (DKO) mice exhibited a significant increase in systolic pressure and pulse pressure compared to the ApoE knockout controls.[6][7]
Table 1: Comparison of Cardiovascular Parameters in UII/UT Knockout Mice
| Parameter | Mouse Model | Condition | Wild-Type/Control | Knockout (KO) | Key Finding | Reference |
| Mean Arterial Pressure | UT KO | Basal | Similar to KO | Similar to WT | No significant difference under basal conditions. | [4][5] |
| Heart Rate | UT KO | Basal | Similar to KO | Similar to WT | No significant difference under basal conditions. | [4] |
| Cardiac Output | UT KO | Basal | Similar to KO | Similar to WT | No significant difference under basal conditions. | [4] |
| Systolic Blood Pressure | UT/ApoE DKO | High-Fat Diet | ApoE KO | Significantly Increased | UT gene deletion exacerbates hypertension in an atherosclerotic model. | [6][7] |
| Aortic Atherosclerosis | UII/ApoE DKO | High-Fat Diet | ApoE KO | Reduced | UII gene deletion reduces atherosclerosis development. | [8] |
| Aortic Atherosclerosis | UT/ApoE DKO | High-Fat Diet | ApoE KO | Significantly Increased | UT gene deletion enhances atherosclerosis, suggesting a complex role. | [6][7] |
Metabolic Phenotype
The UII/UT system appears to play a more significant role in metabolic regulation. Knockout of the UII gene has been shown to confer a protective metabolic phenotype, particularly under dietary stress.
UII knockout mice fed a high-fat diet showed reduced weight gain, less visceral fat, and improved glucose tolerance compared to their wild-type counterparts.[8] Furthermore, these mice exhibited lower levels of LDL-cholesterol and free fatty acids.[8] In another study, UII gene deletion was associated with reduced serum glucose and insulin (B600854), and increased glucose and insulin tolerance.[2]
Conversely, studies on UT receptor knockout mice in an ApoE deficient background present a more complex picture. These DKO mice, when fed a high-fat diet, displayed a dramatic increase in serum insulin and lipids (total cholesterol and triglycerides) compared to ApoE KO controls, despite a reduction in hepatic steatosis (fatty liver).[6][7] This suggests that the absence of UT receptor signaling may impair lipid uptake and processing in the liver.[6]
Table 2: Comparison of Metabolic Parameters in UII/UT Knockout Mice
| Parameter | Mouse Model | Condition | Wild-Type/Control | Knockout (KO) | Key Finding | Reference |
| Body Weight | UII KO | High-Fat Diet | Higher | Significantly Reduced | UII deletion protects against diet-induced obesity. | [8] |
| Glucose Tolerance | UII KO | High-Fat Diet | Impaired | Significantly Improved | UII deletion enhances glucose handling under metabolic stress. | [8] |
| Serum Insulin | UT/ApoE DKO | High-Fat Diet | ApoE KO | Markedly Increased | UT deletion leads to severe hyperinsulinemia in an atherosclerotic model. | [6][7] |
| Serum Total Cholesterol | UT/ApoE DKO | High-Fat Diet | ApoE KO | Significantly Increased | UT deletion exacerbates hypercholesterolemia. | [6][7] |
| Serum Triglycerides | UT/ApoE DKO | High-Fat Diet | ApoE KO | Significantly Increased | UT deletion exacerbates hypertriglyceridemia. | [6][7] |
| Hepatic Steatosis | UT/ApoE DKO | High-Fat Diet | ApoE KO | Significantly Decreased | UT deletion reduces fat accumulation in the liver. | [6][7] |
| Kidney Injury | UT KO | High-Fat Diet | HFD-induced injury | Protected | UT deletion mitigates albuminuria, fibrosis, and glomerular injury. | [9][10] |
Signaling Pathways and Experimental Workflows
The functional consequences of UII/UT knockout are rooted in the interruption of specific signaling cascades. UII binds to its G-protein coupled receptor, UT, which primarily couples to Gαq/11.[11] This activation initiates downstream pathways, including the activation of Phospholipase C (PLC), leading to increased intracellular calcium, and the activation of MAPK pathways like ERK1/2 and p38, which are involved in cellular growth and hypertrophy.[11][12]
Caption: Urotensin II (UII) signaling pathway initiated by binding to the UT receptor.
The generation and analysis of knockout mice follow a standardized workflow, beginning with genetic modification and culminating in detailed phenotypic analysis under different physiological or pathological challenges.
Caption: Experimental workflow for generating and phenotyping UII/UT knockout mice.
Experimental Protocols
Generation of UT Receptor Knockout Mice
Homologous recombination in embryonic stem (ES) cells is used to generate mice lacking the UT receptor coding region.[4] The UT receptor gene is typically replaced with a neomycin resistance gene cassette.[4] Successful gene targeting is confirmed by PCR and Southern blot analysis of genomic DNA.[4] Mice are then bred to establish wild-type (UT+/+), heterozygous (UT+/-), and homozygous knockout (UT-/-) colonies.
Hemodynamic Measurements
Basal cardiovascular parameters are assessed in conscious, unrestrained mice.
-
Method: Radiotelemetry is the gold standard for continuous measurement of blood pressure and heart rate. Alternatively, tail-cuff plethysmography can be used for non-invasive measurements.
-
Procedure: A telemetric probe is surgically implanted into the carotid artery. After a recovery period of 7-10 days, hemodynamic data is continuously recorded. For tail-cuff measurements, mice are trained for several days to acclimate to the restraining device before measurements are taken.
-
Reference: --INVALID-LINK--[4]
High-Fat Diet (HFD) Challenge
To induce a metabolic syndrome phenotype, mice are fed a high-fat "Western-type" diet.
-
Diet Composition: Typically consists of 40-60% of calories from fat.
-
Duration: Mice are maintained on the HFD for an extended period, often ranging from 12 to 33 weeks, to induce obesity, insulin resistance, and related pathologies.[6][7][9][10]
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Glucose and Insulin Tolerance Tests
These tests assess the animal's ability to handle a glucose load and respond to insulin.
-
Glucose Tolerance Test (GTT): Following an overnight fast (typically 6 hours), mice are given an intraperitoneal (IP) injection of glucose (e.g., 2 g/kg body weight). Blood glucose levels are measured from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): After a shorter fast (4-6 hours), mice receive an IP injection of human insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at the same time points as the GTT.
-
Reference: --INVALID-LINK--[8]
Analysis of Atherosclerosis
The extent of atherosclerotic plaque formation is quantified in the aorta.
-
Procedure: Mice are euthanized, and the aorta is perfused with saline and then formalin. The entire aorta is dissected, opened longitudinally, and stained with Oil Red O, which stains neutral lipids within plaques.
-
Quantification: The stained aorta is imaged, and the total aortic surface area and the lesion area are quantified using image analysis software (e.g., ImageJ). The extent of atherosclerosis is expressed as the percentage of the total aortic area covered by lesions.
References
- 1. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A closer look at the role of urotensin II in the metabolic syndrome [frontiersin.org]
- 3. Urotensin II and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deletion of the UT receptor gene results in the selective loss of urotensin-II contractile activity in aortae isolated from UT receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deletion of the UT receptor gene results in the selective loss of urotensin-II contractile activity in aortae isolated from UT receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Urotensin II receptor knockout mice on an ApoE knockout background fed a high-fat diet exhibit an enhanced hyperlipidemic and atherosclerotic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Safety Operating Guide
Essential Safety and Logistical Information for Urotensin II, Mouse Acetate
This document provides comprehensive guidance on the proper disposal, handling, and experimental use of Urotensin II, mouse acetate (B1210297), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Proper Disposal Procedures for Urotensin II, Mouse Acetate
This compound, and all materials contaminated with it must be treated as hazardous chemical waste. Disposal must comply with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Step-by-Step Disposal Guide:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.
-
Inactivation of Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused stock solutions, experimental buffers) in a designated, labeled, and leak-proof hazardous waste container.
-
It is recommended to inactivate the peptide's biological activity. In a chemical fume hood, add a 10% bleach solution to the liquid waste to achieve a final sodium hypochlorite (B82951) concentration of 0.5-1.0%.
-
Allow the mixture to react for a minimum of 30-60 minutes.
-
After inactivation, neutralize the solution's pH to between 5.5 and 9.0 before final collection.
-
-
Disposal of Solid Waste:
-
Place all solid waste contaminated with the peptide (e.g., vials, pipette tips, gloves, weigh boats) into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound contaminated debris."
-
-
Sharps Disposal:
-
Dispose of any contaminated sharps (e.g., needles, syringes) immediately into a puncture-resistant, clearly labeled sharps container designated for chemically contaminated sharps.
-
-
Final Disposal:
Quantitative Data
The following table summarizes key quantitative data for Urotensin II, relevant for experimental design.
| Parameter | Species | Value | Notes |
| Storage (Lyophilized Powder) | Mouse | -20°C for up to 3 years | Keep away from moisture.[3] |
| Storage (In Solvent) | Mouse | -80°C for up to 1 year | Avoid repeated freeze-thaw cycles.[3] |
| Solubility | Mouse | 10 mM in DMSO | Sonication is recommended for dissolution.[3] |
| In Vivo Anxiogenic-like Effects | Mouse | 0.1, 0.3, and 3 nmol (intracerebroventricular) | Dose-dependent effects observed in elevated plus-maze and hole-board tests.[3] |
| In Vivo Vasoconstriction | Human | 0.1 - 300 pmol/min (brachial artery infusion) | Dose-dependent reduction in forearm blood flow.[4][5] |
| Plasma Extravasation | Rat | 4.0 nmol/kg (intravenous) | Optimal dose for inducing a consistent increase in plasma extravasation.[6] |
Experimental Protocols and Visualizations
Urotensin II Signaling Pathway
Urotensin II is a potent vasoactive peptide that mediates its effects by binding to the G protein-coupled receptor GPR14 (also known as the UT receptor).[7][8][9] This interaction triggers several downstream signaling cascades, primarily through Gq/11 and Gi/o proteins, leading to a range of physiological responses, most notably vasoconstriction. The main signaling pathways activated include the RhoA/ROCK, MAPKs (e.g., ERK1/2), and PI3K/AKT pathways.[7][10]
Caption: Urotensin II signaling pathway.
Experimental Workflow: In Vivo Administration in Mice
The following protocol outlines a generalized workflow for studying the in vivo effects of this compound, following subcutaneous administration. This workflow can be adapted for other administration routes such as intravenous (IV) or intraperitoneal (IP) injection.
Detailed Methodology:
-
Peptide Reconstitution:
-
Aseptically reconstitute the lyophilized this compound, in a sterile, appropriate solvent (e.g., sterile water, saline, or a buffer containing DMSO) to the desired stock concentration.
-
Gently mix to ensure complete dissolution. Avoid vigorous vortexing.
-
Prepare fresh or store aliquots at -80°C to avoid freeze-thaw cycles.
-
-
Animal Preparation and Dosing:
-
Acclimate mice to the laboratory environment according to institutional guidelines.
-
Calculate the precise volume of the peptide solution required for each mouse based on its body weight and the target dosage.
-
For subcutaneous (SC) injection, gently restrain the mouse and lift the loose skin over the scruff of the neck to form a "tent."
-
Wipe the injection site with 70% ethanol.
-
Insert a sterile 25-27 gauge needle into the base of the tented skin and inject the solution. A small bleb will form under the skin.
-
-
Post-Injection Monitoring and Analysis:
-
Return the animal to its cage and monitor for any signs of distress or adverse reactions.
-
At predetermined time points post-injection, perform relevant physiological or behavioral assessments (e.g., blood pressure measurement, behavioral tests).
-
For terminal studies, collect blood and/or tissues for downstream analysis (e.g., measurement of biomarkers, histological examination, or gene expression analysis).
-
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. peptide24.store [peptide24.store]
- 3. This compound (9047-55-6 free base) | GPR | TargetMol [targetmol.com]
- 4. Urotensin II evokes potent vasoconstriction in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urotensin II evokes potent vasoconstriction in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 9. Urotensin II: the old kid in town - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Personal protective equipment for handling Urotensin II, mouse acetate
This guide provides crucial safety and logistical information for the handling and disposal of Urotensin II, mouse acetate (B1210297). The following procedures are designed to ensure the safety of laboratory personnel and maintain the integrity of the product for research applications. Urotensin II is a potent vasoconstrictor, and its biological activity necessitates careful handling to prevent accidental exposure.[1][2][3]
Personal Protective Equipment (PPE)
The primary barrier against accidental exposure is the consistent and correct use of appropriate PPE.[4] All personnel handling Urotensin II, mouse acetate, in lyophilized powder or solution form, must adhere to the following minimum PPE requirements.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents dermal absorption and contamination. Change gloves immediately if contaminated.[4][5] |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects against accidental splashes during reconstitution and handling.[4][6] |
| Body Protection | A full-length laboratory coat. | Protects skin and personal clothing from spills.[7] |
| Respiratory Protection | Work within a certified chemical fume hood or use a NIOSH-approved respirator when handling the lyophilized powder. | The fine powder can easily become airborne and be inhaled.[4][8] A fume hood is the preferred control. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow minimizes risk and prevents contamination of the peptide.[9]
Step 1: Receiving and Storage
-
Inspection: Upon receipt, inspect the vial for any damage.
-
Storage: For maximum stability, store the lyophilized peptide at -20°C or colder immediately upon arrival.[3][10] Keep the container tightly sealed and protected from moisture and light.[7][11]
-
Documentation: Log the compound's arrival date, lot number, and storage conditions in your laboratory inventory system.
Step 2: Preparation for Reconstitution
-
Acclimatization: Before opening, allow the vial to warm to room temperature inside a desiccator.[12] This crucial step prevents condensation from forming inside the vial, which can degrade the hygroscopic peptide.[12]
-
Designated Area: Conduct all handling procedures in a designated, clean, and organized workspace, such as a chemical fume hood or a specific bench area.[4]
-
Review SDS: Before first use, review the Safety Data Sheet (SDS) for any specific handling instructions.[4] While the chemical properties of this compound, have not been thoroughly investigated, its potent biological activity warrants caution.[8]
Step 3: Reconstitution (Creating a Stock Solution)
-
Aseptic Technique: Use sterile pipettes, tubes, and syringes to prevent microbial and chemical contamination.[4]
-
Solvent Selection: Reconstitute the peptide in a suitable solvent. For many peptides, sterile, distilled water or a buffer is appropriate. Some product sheets recommend DMSO for initial solubilization.[10] Always refer to the manufacturer's specific recommendations if available.
-
Procedure:
-
Don the required PPE.
-
Carefully remove the cap from the vial.
-
Using a sterile pipette, add the calculated volume of the recommended solvent to the vial.
-
Replace the cap and gently swirl or vortex to dissolve the peptide completely. Brief sonication may be used if necessary.[12]
-
-
Labeling: Clearly label the stock solution with the peptide name, concentration, date of reconstitution, and solvent used.[11]
Step 4: Use and Aliquoting
-
Avoid Cross-Contamination: Use fresh, sterile pipette tips for each transfer.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is highly recommended to divide the stock solution into smaller, single-use aliquots.[4][11]
-
Storage of Solutions: Store the aliquots in tightly sealed vials at -20°C or -80°C. Peptide solutions generally have a limited shelf life.[12]
Disposal Plan
Proper disposal of this compound, and associated materials is essential to protect personnel and the environment.[11] Treat all waste as laboratory chemical waste.[11]
-
Unused Solutions & Powder: Collect all unused or expired peptide solutions and powder in a designated, sealed, and clearly labeled hazardous waste container.[4] Never pour peptide solutions down the drain.[7][11]
-
Contaminated Labware: Dispose of all contaminated items, including pipette tips, microfuge tubes, and gloves, in a designated chemical or biohazard waste bag.[11]
-
Empty Vials: Empty vials should be placed in a designated container for sharp or glass waste, following institutional guidelines.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[4] Coordinate with your institution's Environmental Health & Safety (EH&S) department for proper pickup and disposal procedures.[4]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: If the lyophilized powder is inhaled, move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[5]
-
Ingestion: If swallowed, rinse the mouth with water. Seek immediate medical attention.[5]
-
Spill: For a small spill of lyophilized powder, carefully sweep it up to avoid raising dust, place it in a sealed bag, and hold for waste disposal.[8] For a liquid spill, absorb with an inert material and place it in a sealed container for disposal. Clean the spill area thoroughly.
Workflow for Handling this compound
References
- 1. Urotensin-II - Wikipedia [en.wikipedia.org]
- 2. Role of urotensin II in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. peptide24.store [peptide24.store]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. pharmastate.academy [pharmastate.academy]
- 7. intelligenthq.com [intelligenthq.com]
- 8. peptide.co.jp [peptide.co.jp]
- 9. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 10. This compound (9047-55-6 free base) | GPR | TargetMol [targetmol.com]
- 11. puretidestherapy.com [puretidestherapy.com]
- 12. bachem.com [bachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
